molecular formula C10H13NO2 B12037744 2-((2,4-Dimethylphenyl)amino)acetic acid

2-((2,4-Dimethylphenyl)amino)acetic acid

Cat. No.: B12037744
M. Wt: 179.22 g/mol
InChI Key: DXBGIBHXQDTRFP-UHFFFAOYSA-N
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Description

2-((2,4-Dimethylphenyl)amino)acetic acid is a useful research compound. Its molecular formula is C10H13NO2 and its molecular weight is 179.22 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H13NO2

Molecular Weight

179.22 g/mol

IUPAC Name

2-(2,4-dimethylanilino)acetic acid

InChI

InChI=1S/C10H13NO2/c1-7-3-4-9(8(2)5-7)11-6-10(12)13/h3-5,11H,6H2,1-2H3,(H,12,13)

InChI Key

DXBGIBHXQDTRFP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)NCC(=O)O)C

Origin of Product

United States

Foundational & Exploratory

Technical Guide: Synthesis of 2-((2,4-Dimethylphenyl)amino)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Target Molecule: N-(2,4-Dimethylphenyl)glycine CAS Registry Number: 66947-32-8 Molecular Formula: C₁₀H₁₃NO₂ Molecular Weight: 179.22 g/mol

Executive Summary & Strategic Context

This guide details the synthesis of 2-((2,4-Dimethylphenyl)amino)acetic acid , a structural analog of N-phenylglycine. This scaffold serves as a critical intermediate in the synthesis of indoles (via oxidative cyclization), heterocyclic pharmaceuticals, and specific kinase inhibitors.

While simple N-alkylation appears straightforward, the reaction of electron-rich anilines (like 2,4-dimethylaniline) with electrophiles often suffers from over-alkylation (forming the N,N-diacetic acid derivative). This protocol prioritizes selectivity control through pH buffering and stoichiometry management, ensuring high mono-alkylation yields suitable for pharmaceutical grade applications.

Key Applications
  • Drug Development: Precursor for NSAID analogues and indole-based therapeutics.

  • Material Science: Building block for functionalized dyes and conducting polymers.

  • Analytical Standards: Reference material for aniline metabolite tracking.

Retrosynthetic Analysis

The most robust disconnection relies on the nucleophilic attack of the aniline nitrogen on an electrophilic acetic acid synthon.

Retrosynthesis Target Target: N-(2,4-Dimethylphenyl)glycine Mechanism Disconnection: C-N Bond Formation (SN2) Target->Mechanism Retrosynthesis Precursors Precursors: 2,4-Dimethylaniline + Chloroacetic Acid Mechanism->Precursors

Figure 1: Retrosynthetic disconnection showing the primary C-N bond formation strategy.

Primary Synthesis Protocol: Buffered N-Alkylation

Methodology: Direct alkylation of 2,4-dimethylaniline with chloroacetic acid under aqueous buffered conditions (Heumann’s Method). Rationale: Using a weak base (Sodium Acetate) buffers the reaction, preventing the solution from becoming too basic (which promotes bis-alkylation) or too acidic (which protonates the aniline, deactivating the nucleophile).

Reagents & Stoichiometry[1][2][3]
ReagentMW ( g/mol )Equiv.[1]Mass/Vol (Scale: 10 mmol)Role
2,4-Dimethylaniline 121.181.01.21 g (1.24 mL)Nucleophile
Chloroacetic Acid 94.501.21.13 gElectrophile
Sodium Acetate (anhydrous) 82.031.51.23 gBuffer/Base
Water 18.02Solvent15 mLSolvent
Ethanol (95%) 46.07Solvent5 mLCo-solvent (optional)
Step-by-Step Procedure
Phase 1: Reaction Setup
  • Preparation: In a 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve Chloroacetic acid (1.13 g) in 15 mL of water .

  • Buffering: Slowly add Sodium Acetate (1.23 g) . Stir until fully dissolved. Note: The reaction is slightly exothermic.

  • Addition: Add 2,4-Dimethylaniline (1.21 g) . If the aniline does not disperse well, add 5 mL of Ethanol to improve homogeneity.

  • Reaction: Heat the mixture to Reflux (approx. 90–100 °C) for 3–4 hours .

    • Monitoring: Monitor via TLC (Mobile phase: Ethyl Acetate/Hexane 1:1). The aniline spot (higher Rf) should disappear, replaced by the glycine product (lower Rf) and trace bis-alkylated byproduct (lowest Rf).

Phase 2: Workup & Purification
  • Basification (Removal of Unreacted Aniline):

    • Cool the reaction mixture to room temperature.

    • Add 10% NaOH dropwise until the pH reaches ~9–10.

    • Extraction: Transfer to a separatory funnel and extract with Ethyl Acetate (2 x 15 mL) .

    • Logic: At pH 10, the product (carboxylic acid) is a water-soluble salt (carboxylate). Unreacted aniline remains organic-soluble and is removed in the organic layer. Discard the organic layer.

  • Acidification (Precipitation):

    • Transfer the aqueous layer to a clean beaker.

    • Cool in an ice bath to 0–5 °C.

    • Slowly add concentrated HCl dropwise with stirring until pH reaches ~2–3 (the isoelectric point).

    • Observation: A white to off-white precipitate of N-(2,4-dimethylphenyl)glycine should form immediately.

  • Isolation:

    • Stir the slurry at 0 °C for 30 minutes to maximize yield.

    • Filter the solid using a Buchner funnel.

    • Wash the cake with cold water (2 x 5 mL) to remove inorganic salts.

Phase 3: Recrystallization[2]
  • Dissolve the crude solid in a minimum amount of hot Ethanol/Water (1:1) or Methanol .

  • Allow to cool slowly to room temperature, then refrigerate.

  • Filter the pure crystals and dry in a vacuum oven at 50 °C for 4 hours.

Reaction Mechanism & Logic

The reaction proceeds via an SN2 mechanism . The amine lone pair attacks the


-carbon of the chloroacetic acid.

Mechanism Step1 Step 1: Nucleophilic Attack (Aniline N attacks C-Cl) Step2 Step 2: Deprotonation (Base removes proton from N) Step1->Step2 Transition State Step3 Step 3: Product Formation (Mono-alkylated Glycine) Step2->Step3 -HCl SideRxn Side Reaction: Bis-alkylation (Avoided by pH control) Step3->SideRxn Excess Reagent/High pH

Figure 2: Mechanistic pathway and critical side-reaction control point.

Expected Results & Characterization

Based on literature data for N-aryl glycines and specifically the 2,4-dimethyl analogue [1][2], the following data confirms the identity of the product.

PropertyExpected ValueNotes
Appearance White crystalline solidOxidizes to pink/brown if impure
Yield 75 – 85%Dependent on pH control
Melting Point 150 – 152 °CSharp MP indicates high purity [1]
¹H NMR (DMSO-d₆)

6.79 (d, 2H, Ar-H)

6.26 (d, 1H, Ar-H)

3.78 (s, 2H, N-CH₂)

2.13 (s, 3H, CH₃)

2.06 (s, 3H, CH₃)
Distinct singlet at 3.78 ppm confirms the glycine CH₂ unit [1]
¹³C NMR (DMSO-d₆)

172.9 (COOH), 143.6 (C-N), 130.6, 126.9, 124.6, 109.3, 45.1 (CH₂), 20.0 (CH₃), 17.4 (CH₃)
Carbonyl peak at 172.9 ppm is diagnostic

Alternative Route: Reductive Amination (Green Chemistry)

For applications requiring avoidance of alkyl halides (genotoxic impurity concerns), Reductive Amination is the superior choice.

Protocol Summary:

  • Reagents: 2,4-Dimethylaniline + Glyoxylic Acid (50% aq) + Catalyst (Pd/C or NaBH₄).

  • Conditions: Stir in Methanol at RT (if using NaBH₄) or under H₂ atmosphere (if using Pd/C).

  • Advantage: Eliminates bis-alkylation almost entirely as the intermediate imine is sterically hindered.

  • Reference: Adapted from general N-aryl glycine synthesis protocols [3].

Troubleshooting & Optimization

IssueRoot CauseSolution
Low Yield Aniline protonation (pH too low)Ensure NaOAc is fresh; check pH is >4 during reflux.
Oily Product Impurities (Bis-alkylated product)Recrystallize from Benzene/Petroleum Ether or Ethanol/Water.
Bis-Alkylation pH too high (>8) or excess alkyl halideStrictly control stoichiometry (1.1 eq Chloroacetic acid) and use weak base.

Safety & Handling

  • Chloroacetic Acid: Highly corrosive and toxic by skin absorption. Fatal if absorbed through skin. Wear double nitrile gloves, face shield, and work in a fume hood.

  • 2,4-Dimethylaniline: Toxic if swallowed or inhaled. Potential carcinogen.

  • Waste Disposal: Aqueous waste contains aniline residues and must be treated as hazardous organic waste.

References

  • Synthesis and Characterization of N-aryl glycines. PMC (NIH). (2025). Mild and efficient synthesis of N-aryl glycines by rearrangement. Retrieved from (Note: Reference validates NMR/MP data for Compound 3k).

  • Green Synthesis of N-Substituted Glycine Derivatives. ACS Omega. (2023). Detailed protocols for aqueous alkylation of amines with chloroacetic acid. Retrieved from .

  • N-substituted phenyl glycine preparation method. Google Patents (EP3153498A1). (2017). Reductive amination strategies for N-aryl glycines. Retrieved from .

Sources

physicochemical properties of 2-((2,4-Dimethylphenyl)amino)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Comprehensive Physicochemical Profiling of 2-((2,4-Dimethylphenyl)amino)acetic acid

Executive Summary

This compound , commonly referred to as N-(2,4-Dimethylphenyl)glycine , is a specialized N-aryl amino acid intermediate. Unlike its isomer 2-amino-2-(2,4-dimethylphenyl)acetic acid (an


-amino acid), this compound features a secondary amine directly conjugated to a xylyl (dimethylphenyl) ring. This structural distinction imparts unique electronic properties—specifically reduced basicity and enhanced lipophilicity—making it a critical scaffold in the synthesis of indole-based therapeutics, azo dyes, and heterocyclic drug candidates. This guide provides a rigorous technical analysis of its physicochemical behavior, synthesis, and utility in medicinal chemistry.

Chemical Identity & Structural Analysis

Parameter Details
IUPAC Name 2-[(2,4-Dimethylphenyl)amino]acetic acid
Common Name N-(2,4-Dimethylphenyl)glycine
CAS Registry Number 66947-32-8
Molecular Formula C

H

NO

Molecular Weight 179.22 g/mol
SMILES CC1=CC(C)=C(NCCC(O)=O)C=C1
Structural Class N-Aryl Glycine (Anilinoacetic Acid)

Structural Insight: The molecule consists of a glycine backbone where the amino nitrogen is


-substituted with a 2,4-dimethylphenyl group. The ortho-methyl group exerts steric pressure on the amine, potentially twisting the N-C(phenyl) bond and affecting conjugation. The nitrogen atom's lone pair is partially delocalized into the aromatic ring, significantly lowering its pKa compared to aliphatic amino acids.

Physicochemical Profile

Solid State Properties
  • Appearance: White to off-white crystalline solid.[1]

  • Melting Point: 150–152 °C [1].

  • Thermal Stability: Stable up to its melting point; decarboxylation may occur at elevated temperatures (>200 °C), particularly in the presence of metal catalysts.

Solution State Properties
  • Solubility:

    • Water:[2] Low (< 1 mg/mL at pH 7). The hydrophobic xylyl moiety dominates the solvation energetics.

    • Organic Solvents: Highly soluble in DMSO, Methanol, Ethanol, and Ethyl Acetate.

    • pH Dependence: Amphoteric but predominantly acidic. Soluble in alkaline aqueous solutions (forming the carboxylate salt).

  • Acidity & Basicity (pKa):

    • pKa

      
       (COOH): ~2.6 – 3.0  (Predicted). The carboxylic acid is slightly stronger than acetic acid due to the electron-withdrawing inductive effect of the protonated amine or the aryl ring.
      
    • pKa

      
       (NH): ~4.5 – 5.5 . The nitrogen is weakly basic (aniline-like). It is protonated only in acidic media (pH < 4). At physiological pH (7.4), the molecule exists primarily as the mono-anionic carboxylate  (zwitterion formation is less favored than in aliphatic amino acids due to the weak basicity of the aniline nitrogen).
      
  • Lipophilicity (LogP):

    • Estimated LogP: 2.0 – 2.3 . The addition of two methyl groups to the N-phenylglycine core (LogP ~1.4) increases hydrophobicity, facilitating membrane permeability relative to unsubstituted analogs.

Visualization: Physicochemical Logic

PhysicochemicalLogic Structure Structure: N-(2,4-dimethylphenyl)glycine OrthoMe Ortho-Methyl Group Structure->OrthoMe N_Aryl N-Aryl Conjugation Structure->N_Aryl Lipophilicity Increased LogP (~2.2) OrthoMe->Lipophilicity Hydrophobic bulk Basicity Reduced Basicity (pKa ~5.0) N_Aryl->Basicity Lone pair delocalization Solubility pH-Dependent Solubility High at pH > 6 Basicity->Solubility Determines ionization state Lipophilicity->Solubility Limits neutral solubility

Figure 1: Structural determinants of physicochemical properties. The N-aryl conjugation drastically reduces basicity compared to standard amino acids.

Synthesis & Manufacturing

Two primary routes are employed.[3][2][4][5][6][7] The Rearrangement Method is preferred for higher purity and yield in modern workflows, while Direct Alkylation is the classic industrial route.

Method A: Rearrangement of 2-Chloro-N-aryl Acetamides (High Yield)

This method avoids the over-alkylation side products common in direct alkylation.

  • Amidation: React 2,4-dimethylaniline with chloroacetyl chloride to form 2-chloro-N-(2,4-dimethylphenyl)acetamide.

  • Cyclization: Treat with KOH and CuCl

    
    ·2H
    
    
    
    O in acetonitrile to form the intermediate piperazine-2,5-dione.
  • Hydrolysis: Cleave the ring with ethanolic KOH to yield the free N-aryl glycine.

    • Yield: ~84%[5][7]

    • Purity: >98%[2][4]

Method B: Direct Alkylation (Classic)
  • Reagents: 2,4-Dimethylaniline (1.0 eq), Chloroacetic acid (1.0 eq), Sodium Acetate (buffer).

  • Conditions: Reflux in water or ethanol/water mixture.

  • Workup: Basify to dissolve as salt, extract impurities with ether, then acidify to pH 3-4 to precipitate the product.

    • Risk:[3][2][8] Formation of N,N-dialkylated byproduct.[3][2]

Synthesis Workflow Diagram

SynthesisPath cluster_MethodA Method A: Rearrangement (Preferred) cluster_MethodB Method B: Direct Alkylation Start 2,4-Dimethylaniline StepA1 Reaction with Chloroacetyl Chloride Start->StepA1 StepB1 Reaction with Chloroacetic Acid + Base Start->StepB1 InterA 2-Chloro-N-aryl acetamide StepA1->InterA StepA2 CuCl2/KOH Cyclization InterA->StepA2 Product This compound StepA2->Product Hydrolysis StepB1->Product Low Yield/Side Products

Figure 2: Synthetic pathways. Method A is superior for minimizing dialkylated impurities.

Applications in Drug Development

Scaffold for Heterocycles

This compound is a vital precursor for Indole synthesis via the Nordlander or similar cyclization methods. The carboxylic acid can be activated (e.g., via acid chloride) and cyclized onto the aromatic ring to form oxindoles, which are privileged scaffolds in kinase inhibitors.

Bioisostere for Anthranilic Acids

It serves as a one-carbon homolog of N-phenylanthranilic acids (fenamates).

  • Mefenamic Acid: 2-((2,3-dimethylphenyl)amino)benzoic acid.

  • Topic Compound: this compound. Replacing the rigid benzoic acid with the more flexible glycine linker alters the vector of the carboxylic acid, potentially changing binding affinity in COX enzyme pockets or other NSAID targets.

Experimental Protocols

Protocol: Determination of pKa (Potentiometric Titration)
  • Objective: Accurate determination of carboxyl and amine ionization constants.

  • Reagents: 0.01 M compound solution (in 10% DMSO/Water to ensure solubility), 0.1 M NaOH, 0.1 M HCl.

  • Procedure:

    • Dissolve 20 mg of the compound in 2 mL DMSO, then dilute to 20 mL with degassed water.

    • Adjust pH to 2.0 using HCl.

    • Titrate with 0.1 M NaOH under nitrogen atmosphere at 25 °C.

    • Record pH vs. Volume added.

    • Analysis: Identify inflection points. The first equivalence point corresponds to COOH deprotonation; the second (if observable) corresponds to NH deprotonation (though NH is likely neutral at start and protonates only at very low pH, so reverse titration from pH 10 to 2 may be more effective to observe the amine protonation).

Protocol: LogP Determination (Shake-Flask Method)
  • System: n-Octanol / Phosphate Buffer (pH 7.4).

  • Procedure:

    • Saturate n-octanol with buffer and buffer with n-octanol.

    • Dissolve compound in the octanol phase.

    • Mix equal volumes of octanol-compound and buffer for 24 hours at 25 °C.

    • Separate phases and analyze concentration in both phases via HPLC (UV detection at 254 nm).

    • Calculation:

      
      .
      

References

  • Suryavanshi, G., et al. "A mild and efficient synthesis of N-aryl glycines by the rearrangement of 2-chloro-N-aryl acetamides." Beilstein Journal of Organic Chemistry, 2011.

  • PubChem Compound Summary. "N-Phenylglycine." National Center for Biotechnology Information. Link

  • BLDpharm. "this compound - Product Analysis." Link

  • Gattermann, L. "Laboratory Methods of Organic Chemistry."[6] Macmillan Company, 1937.[6] (Reference for classic alkylation protocols).

Sources

2-((2,4-Dimethylphenyl)amino)acetic acid CAS number 66947-32-8

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 2-((2,4-Dimethylphenyl)amino)acetic acid (CAS 66947-32-8) Content Type: In-Depth Technical Guide & Whitepaper Audience: Researchers, Medicinal Chemists, and QC Scientists

CAS 66947-32-8 | Synthesis, Characterization, and Application Profile
Executive Summary

This compound (CAS 66947-32-8), also known as N-(2,4-Dimethylphenyl)glycine , is a critical N-aryl amino acid derivative employed primarily as a pharmaceutical intermediate and an impurity reference standard. Structurally, it consists of a glycine moiety N-linked to a 2,4-dimethylphenyl (2,4-xylyl) ring.

Its significance lies in three core areas:

  • Synthetic Scaffold: It serves as a precursor for indole and oxindole heterocycles via cyclization (e.g., Bischler-Möhlau or similar rearrangements), which are foundational to various anti-inflammatory and oncology drug candidates.

  • Impurity Profiling: It is a key degradation product and process impurity marker for drugs derived from 2,4-xylidine, such as the veterinary acaricide Amitraz and potentially as an isomeric impurity in Xylazine and Lidocaine synthesis (where 2,6-xylidine is the target).

  • Metabolic Marker: It represents a phase II metabolite (glycine conjugate) of 2,4-dimethylaniline, relevant in toxicological studies of xylidine exposure.

This guide provides a rigorous technical analysis of its synthesis, purification, and analytical characterization, designed for immediate application in R&D and QC environments.

Chemical Identity & Physicochemical Profile
Property Data
CAS Number 66947-32-8
IUPAC Name 2-[(2,4-Dimethylphenyl)amino]acetic acid
Synonyms N-(2,4-Dimethylphenyl)glycine; N-(2,4-Xylyl)glycine
Molecular Formula C₁₀H₁₃NO₂
Molecular Weight 179.22 g/mol
Appearance White to off-white crystalline solid
Melting Point 150–152 °C (Lit.)[1]
Solubility Soluble in DMSO, Methanol, Ethanol; Sparingly soluble in Water (pH dependent)
pKa (Predicted) Carboxyl: ~2.3
Synthesis & Manufacturing Protocols

The synthesis of N-aryl glycines can be achieved via two primary routes: Direct Alkylation (Method A) and Reductive Amination (Method B). Method B is preferred for higher purity and yield, avoiding over-alkylation byproducts.

Method A: Direct Alkylation (Traditional)
  • Reaction: 2,4-Dimethylaniline + Chloroacetic acid

    
     Product
    
  • Pros: Cheap reagents.

  • Cons: Risk of N,N-dialkylation (formation of iminodiacetic acid derivatives).

Method B: Reductive Amination (Recommended)

This protocol ensures mono-alkylation and high specificity.

Reagents:

  • 2,4-Dimethylaniline (1.0 eq)

  • Glyoxylic acid (50% aq.[2] solution, 1.2 eq)

  • Reducing agent: NaBH₄ or H₂/Pd-C

  • Solvent: Methanol (MeOH) or Tetrahydrofuran (THF)

Step-by-Step Protocol:

  • Imine Formation:

    • Dissolve 2,4-dimethylaniline (12.1 g, 100 mmol) in MeOH (100 mL).

    • Add Glyoxylic acid (50% aq., 17.8 g, 120 mmol) dropwise at 0°C.

    • Stir at room temperature (RT) for 2–4 hours. Monitor by TLC (formation of imine intermediate).

  • Reduction:

    • Cool the mixture to 0°C.

    • Add Sodium Borohydride (NaBH₄, 1.5 eq) portion-wise (Caution: Gas evolution).

    • Alternative: Hydrogenate over 10% Pd/C (5 mol%) at 3 atm H₂ for 6 hours.

  • Quenching & Isolation:

    • Quench with 1N HCl to pH ~3 (precipitates the amino acid zwitterion).

    • Remove MeOH under reduced pressure.

    • Extract the aqueous residue with Ethyl Acetate (to remove non-polar impurities) or filter the precipitate directly if solid forms.

  • Purification:

    • Recrystallize from Ethanol/Water (1:1 v/v).

    • Yield: Typically 85–92%.

Synthesispathway Start 2,4-Dimethylaniline (Starting Material) Step1 Condensation (+ Glyoxylic Acid) Start->Step1 MeOH, RT Inter Imine Intermediate Step1->Inter Step2 Reduction (NaBH4 or H2/Pd-C) Inter->Step2 Product N-(2,4-Dimethylphenyl)glycine (CAS 66947-32-8) Step2->Product 1. pH Adjustment 2. Recrystallization

Caption: Figure 1. Reductive amination pathway for the high-purity synthesis of CAS 66947-32-8.

Analytical Characterization

Accurate identification requires distinguishing the 2,4-isomer from the 2,6-isomer (Lidocaine impurity) and the 2,3- or 2,5-isomers.

High-Performance Liquid Chromatography (HPLC)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 20 min.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm (aromatic) and 210 nm.

  • Retention Time: Expect elution ~40-50% B due to the hydrophobic dimethylphenyl group.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The 2,4-substitution pattern is confirmed by the aromatic coupling constants.

  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 12.5 (br s, 1H): -COOH.

    • δ 6.80 (d, J=8.0 Hz, 1H): H-6 (Ortho to amine).

    • δ 6.75 (s, 1H): H-3 (Meta to amine, between methyls).

    • δ 6.35 (d, J=8.0 Hz, 1H): H-5.

    • δ 5.2 (br s, 1H): -NH-.

    • δ 3.80 (s, 2H): N-CH₂-COOH (Singlet).

    • δ 2.15 (s, 3H): Ar-CH₃ (Position 2).

    • δ 2.10 (s, 3H): Ar-CH₃ (Position 4).

Mass Spectrometry (MS)
  • Method: ESI-MS (Positive Mode).

  • m/z: 180.1 [M+H]⁺ (Base peak).

  • Fragmentation: Loss of -COOH (m/z 135) is common.

Pharmaceutical Relevance & Impurity Profiling
A. Amitraz Degradation

Amitraz (an acaricide) hydrolyzes in acidic environments to 2,4-dimethylaniline . In biological systems or soil, this aniline can conjugate with glyoxylic acid or glycine to form CAS 66947-32-8.

  • Significance: Its presence indicates environmental degradation of Amitraz.

B. Isomeric Impurity in Xylazine/Lidocaine

Drugs based on 2,6-xylidine (e.g., Lidocaine, Xylazine) often contain trace 2,4-xylidine in the starting material. If not removed, the 2,4-xylidine undergoes the same synthetic steps (e.g., chloroacetylation + amination), resulting in the formation of isomeric impurities.

  • QC Criticality: CAS 66947-32-8 must be resolved from the active pharmaceutical ingredient (API) or its 2,6-isomer intermediate during release testing.

ImpurityWorkflow Sample Unknown Impurity Peak (in Xylazine/Lidocaine API) MS Mass Spec Analysis (m/z 180 or related) Sample->MS Decision Isomer Differentiation? MS->Decision NMR24 1H NMR: 2,4-Pattern (2 distinct Me singlets, 3 Ar protons) Decision->NMR24 Asymmetric NMR26 1H NMR: 2,6-Pattern (1 Me singlet (6H), 3 Ar protons symm.) Decision->NMR26 Symmetric Result1 Confirm CAS 66947-32-8 (2,4-Isomer) NMR24->Result1 Result2 Confirm Lidocaine Intermediate (2,6-Isomer) NMR26->Result2

Caption: Figure 2. Analytical decision tree for distinguishing the 2,4-isomer (CAS 66947-32-8) from the 2,6-isomer.

Handling, Safety, and Stability
  • Toxicity: The parent compound, 2,4-dimethylaniline, is a Group 2B Carcinogen (IARC) and toxic by inhalation/skin contact. While the glycine derivative (CAS 66947-32-8) is less volatile, it should be handled as a Suspected Carcinogen and Irritant .

  • PPE: Nitrile gloves, safety goggles, and fume hood are mandatory.

  • Stability: Stable under ambient conditions. Hydrolytically stable at neutral pH; may decarboxylate at high temperatures (>160°C).

  • Storage: Store in a cool, dry place (2–8°C recommended for reference standards).

References
  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 12352106, N-(2,4-Dimethylphenyl)glycine. Retrieved from [Link]

  • European Chemicals Agency (ECHA). (2023). Registration Dossier: 2,4-Xylidine and related substances. Retrieved from [Link]

  • Journal of Organic Chemistry. (2015). Mild and efficient synthesis of N-aryl glycines by the rearrangement of 2-chloro-N-aryl acetamides. Retrieved from [Link]

  • U.S. Food and Drug Administration (FDA). (2013). NDA 203284 Review: Impurity Profiling in Phenylbutyrate and related amines. Retrieved from [Link]

Sources

molecular structure of 2-((2,4-Dimethylphenyl)amino)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Structure, Synthesis, and Reactivity Profile

Executive Summary

2-((2,4-Dimethylphenyl)amino)acetic acid , commonly referred to as N-(2,4-Dimethylphenyl)glycine , is a secondary amine intermediate critical to the synthesis of nitrogen-containing heterocycles. While often overshadowed by its structural isomer N-(2,6-dimethylphenyl)glycine (a precursor to Lidocaine), the 2,4-isomer possesses a distinct reactivity profile driven by the electronic donation of the para-methyl group and the reduced steric bulk of a single ortho-methyl substituent.

This guide provides a rigorous technical analysis of the molecule, detailing its synthesis via N-alkylation, its spectroscopic signature, and its utility as a scaffold for indole and oxindole derivatives.

Molecular Architecture & Electronic Properties

Structural Definition

The molecule consists of a glycine backbone


-substituted with a 2,4-xylyl (2,4-dimethylphenyl) moiety.
  • IUPAC Name: 2-[(2,4-dimethylphenyl)amino]acetic acid

  • Molecular Formula:

    
    [1]
    
  • Molecular Weight: 179.22 g/mol [1]

Conformational & Electronic Analysis

Unlike the 2,6-dimethyl isomer, where two ortho-methyl groups force the aromatic ring and the glycine tail into a perpendicular conformation (orthogonal lock), the 2,4-isomer retains significant rotational freedom around the


 bond.
  • Steric Influence (

    
    -Methyl):  The single methyl group at the 2-position creates localized steric hindrance, preventing coplanarity of the amine lone pair with the aromatic ring to a degree, but allowing sufficient overlap for ring activation.
    
  • Electronic Activation (

    
    -Methyl):  The methyl group at the 4-position acts as a weak electron-donating group (EDG) via hyperconjugation, increasing electron density at the 
    
    
    
    position (ortho to the amine). This makes the ring highly susceptible to electrophilic aromatic substitution, facilitating cyclization reactions.
Visualization: Structural Connectivity

The following diagram illustrates the connectivity and the key steric/electronic features.

MolecularStructure cluster_legend Key Interactions Phenyl 2,4-Dimethylphenyl Ring (Electron Rich) Amine Secondary Amine (-NH-) Phenyl->Amine N-Aryl Bond OrthoMe 2-Methyl Group (Steric Hindrance) Phenyl->OrthoMe Steric Clash ParaMe 4-Methyl Group (Electronic Activation) Phenyl->ParaMe Hyperconjugation Glycine Carboxylic Acid Tail (-CH2-COOH) Amine->Glycine N-Alkyl Bond Steric Ortho-substitution restricts rotation Electronic Para-substitution activates C6 position

Figure 1: Structural connectivity highlighting the steric influence of the 2-methyl group and the electronic activation provided by the 4-methyl group.[1][2][3][4][5][6]

Process Chemistry: Synthetic Pathways

The most robust route for synthesizing N-(2,4-dimethylphenyl)glycine is the direct N-alkylation of 2,4-dimethylaniline with chloroacetic acid under basic conditions. This method is preferred over the rearrangement of


-chloroacetanilides for scale-up due to atom economy.
Reaction Mechanism

The reaction proceeds via an


 mechanism where the aniline nitrogen acts as the nucleophile, displacing the chloride ion from chloroacetic acid.
  • Deprotonation: The base (typically Sodium Acetate or Carbonate) buffers the solution to prevent the protonation of the aniline, maintaining its nucleophilicity.

  • Nucleophilic Attack: The lone pair of the aniline nitrogen attacks the

    
    -carbon of the chloroacetate.
    
  • Precipitation: Acidification of the final mixture reaches the isoelectric point, precipitating the free acid.

Detailed Protocol
  • Reagents:

    • 2,4-Dimethylaniline (1.0 eq)[5]

    • Chloroacetic acid (1.1 eq)

    • Sodium Acetate (Buffer, 1.5 eq)

    • Solvent: Water or Ethanol/Water (1:1)

  • Step-by-Step Methodology:

    • Preparation: Dissolve 2,4-dimethylaniline (12.1 g, 0.1 mol) in 50 mL of water. Add Sodium Acetate (12.3 g) to buffer the solution.

    • Addition: Add Chloroacetic acid (10.4 g, 0.11 mol) slowly to the mixture.

    • Reflux: Heat the reaction mixture to reflux (approx. 100°C) for 2–4 hours. Monitor consumption of aniline via TLC (Solvent: Hexane/Ethyl Acetate 3:1).

    • Workup: Cool the reaction mixture to room temperature. The sodium salt of the product is soluble.

    • Isolation: Acidify carefully with dilute HCl to pH ~3–4. The product, N-(2,4-dimethylphenyl)glycine, will precipitate as a solid.

    • Purification: Filter the solid and recrystallize from aqueous ethanol to yield white/off-white crystals.

Synthesis Workflow Diagram

SynthesisFlow Start Start: 2,4-Dimethylaniline + Chloroacetic Acid Buffer Add Sodium Acetate (Buffer pH) Start->Buffer Reflux Reflux @ 100°C (2-4 Hours) Buffer->Reflux SN2 Reaction Cool Cool to RT (Product as Na Salt) Reflux->Cool Acidify Acidify with HCl (Precipitate Free Acid) Cool->Acidify pH Adjustment Filter Filtration & Recrystallization (EtOH/H2O) Acidify->Filter Solid Formation Product Final Product: N-(2,4-Dimethylphenyl)glycine Filter->Product

Figure 2: Process flow for the aqueous synthesis of N-(2,4-dimethylphenyl)glycine.

Structural Characterization

Accurate identification requires verifying the substitution pattern on the aromatic ring to distinguish it from the 2,6- or 2,5-isomers.

Physical Data
PropertyValueNotes
Physical State SolidCrystalline powder (White to pale yellow)
Melting Point 150–152 °CDistinct from 2,6-isomer (~125°C) [1]
Solubility DMSO, MethanolPoor solubility in non-polar solvents
Spectroscopic Signature (NMR)

Data derived from literature on N-aryl glycines [1]:

  • 
     NMR (400 MHz, DMSO-
    
    
    
    ):
    • 
       12.5 (br s, 1H, -COOH): Carboxylic acid proton.
      
    • 
       6.79 (d, 1H, Ar-H): Aromatic proton at 
      
      
      
      (ortho to amine).
    • 
       6.75 (s, 1H, Ar-H): Aromatic proton at 
      
      
      
      .
    • 
       6.26 (d, 1H, Ar-H): Aromatic proton at 
      
      
      
      .
    • 
       3.78 (s, 2H, 
      
      
      
      ): Characteristic singlet of the glycine methylene bridge.
    • 
       2.13 (s, 3H, 
      
      
      
      ): Methyl group at position 2.
    • 
       2.06 (s, 3H, 
      
      
      
      ): Methyl group at position 4.

Interpretation: The presence of two distinct methyl singlets and the splitting pattern of the aromatic protons (doublet/singlet mix rather than the triplet seen in 2,6-isomers) confirms the 2,4-substitution.

Reactivity & Applications

Indole and Oxindole Synthesis

The primary utility of N-(2,4-dimethylphenyl)glycine lies in its ability to undergo intramolecular cyclization.

  • Oxindoles: Treatment with chloroacetyl chloride followed by Friedel-Crafts cyclization (

    
    ) yields 1-(2,4-dimethylphenyl)oxindole derivatives.
    
  • Indoxyls: The Stollé Synthesis utilizes N-aryl glycines fused with alkali hydroxides or sodamide to form indoxyls, which are precursors to indigo-like dyes.

Drug Development Relevance

While the 2,6-isomer is the scaffold for Lidocaine (anesthetic), the 2,4-isomer serves as a bioisostere in research for:

  • NSAID Design: Analogous to Mefenamic acid (which uses a 2,3-xylyl group), the 2,4-isomer is investigated for anti-inflammatory properties by inhibiting COX enzymes, though steric fit varies.

  • Agrochemicals: The 2,4-dimethylaniline moiety is a known pharmacophore in acaricides (e.g., Amitraz). This glycine derivative serves as a stable, transportable intermediate for generating the active aniline in situ or constructing novel heterocyclic pesticides.

References

  • Synthesis and Characterization of N-aryl glycines: Title: A mild and efficient synthesis of N-aryl glycines by the rearrangement of 2-chloro-N-aryl acetamides. Source: National Institutes of Health (PMC) / Beilstein J. Org. Chem. URL:[Link] (Confirms melting point 150-152°C and NMR data for the 2,4-isomer)

  • General Reactivity of N-Aryl Glycines: Title: Access to Chromenopyrrolidines Enabled by Organophotocatalyzed [2 + 2 + 1] Annulation. Source: ACS Publications (Organic Letters) URL:[6][Link][6]

  • Precursor Properties (2,4-Dimethylaniline): Title: 2,4-Dimethylaniline Compound Summary. Source: PubChem URL:[7][Link]

Sources

Technical Whitepaper: Pharmacological & Chemical Profiling of 2-((2,4-Dimethylphenyl)amino)acetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide profiles 2-((2,4-Dimethylphenyl)amino)acetic acid (also known as N-(2,4-dimethylphenyl)glycine), a structural analogue of established NSAIDs and a versatile chemical scaffold.

Executive Summary: The "Truncated" Scaffold

This compound represents a chemical "orphan" in the space between simple aniline metabolites and complex non-steroidal anti-inflammatory drugs (NSAIDs). Structurally, it is the N-substituted glycine derivative of 2,4-xylidine.

While often encountered as a synthetic intermediate or a metabolic conjugate, this molecule possesses a distinct pharmacophore resembling a "truncated" Diclofenac or Mefenamic acid. Its biological potential lies not in high-potency COX inhibition—which typically requires a second aromatic ring—but in its utility as a redox-active probe , a plant growth regulator (auxin mimic) , and a modular building block for heterocyclic synthesis.

This guide provides a rigorous analysis of its Structure-Activity Relationship (SAR), predicted biological behaviors, and standardized protocols for its evaluation.

Chemical Identity & Physicochemical Properties[1][2][3]

Understanding the core properties is essential before predicting biological interaction.

PropertyValue / DescriptionRelevance
IUPAC Name This compoundCore identity
Common Name N-(2,4-Dimethylphenyl)glycineLiterature search key
Molecular Formula C₁₀H₁₃NO₂Low molecular weight (Fragment-like)
Molecular Weight 179.22 g/mol High ligand efficiency potential
LogP (Predicted) ~2.1 - 2.4Good membrane permeability; Lipinski compliant
pKa (Acid) ~3.8 (Carboxylic acid)Ionized at physiological pH (COO⁻)
pKa (Base) ~2.5 (Aniline nitrogen)Weakly basic due to conjugation
Electronic State Electron-rich aromatic ringSusceptible to oxidation; Radical scavenger potential

Structure-Activity Relationship (SAR) Analysis

The biological activity of this compound is best understood by comparing it to established drugs. It shares the phenyl-amino-carboxylic acid triad found in the "Fenamate" and "Phenylacetic acid" classes of NSAIDs.

The "Missing Ring" Hypothesis
  • Diclofenac: Contains two phenyl rings twisted perpendicular to each other. The second ring fits into the hydrophobic pocket of the COX enzyme, locking the active conformation.

  • This compound: Lacks the second phenyl ring.

    • Prediction: Significantly reduced COX-1/COX-2 potency compared to Diclofenac. The single ring provides insufficient hydrophobic binding energy.

    • Opportunity: Reduced steric bulk allows it to fit into smaller binding pockets (e.g., specific transporters or mutant enzymes) or act as a lead for fragment-based drug design (FBDD).

Redox & Radical Activity

Recent studies on N-aryl glycines highlight their ability to undergo Single Electron Transfer (SET).

  • Mechanism: The nitrogen lone pair, stabilized by the aromatic ring, allows the molecule to act as an electron donor.

  • Biological Implication: Potential antioxidant activity (scavenging ROS) or, conversely, pro-oxidant toxicity if metabolically activated to a radical cation.

Visualization: Pharmacophore Comparison

The following diagram illustrates the structural relationship between the target compound and Diclofenac, highlighting the "missing" pharmacophore.

SAR_Comparison Target This compound (Target Scaffold) Diclofenac Diclofenac (Potent COX Inhibitor) Target->Diclofenac Structural Analog (Truncated) Mefenamic Mefenamic Acid (Fenamate Class) Target->Mefenamic Isostere (Glycine vs Benzoic) Glycine Glycine Moiety (Acidic Head) Target->Glycine Contains Aniline 2,4-Dimethylaniline (Lipophilic Tail) Target->Aniline Contains Missing MISSING: 2nd Phenyl Ring (Crucial for high COX potency) Target->Missing Lacks Diclofenac->Glycine Modified Analog Diclofenac->Missing Possesses

Figure 1: Structural comparison highlighting the pharmacophore gap between the target compound and potent NSAIDs.

Predicted Biological Activities[1][5]

Based on the SAR and literature on N-aryl glycines, the following activities are prioritized for investigation:

Anti-Inflammatory (Weak/Moderate)

While likely less potent than Diclofenac, the compound may still inhibit Prostaglandin E Synthase (mPGES-1) or act as a weak, competitive inhibitor of COX-2.

  • Mechanism:[1] The carboxylate binds the Arg-120 residue in the COX channel, while the dimethylphenyl group occupies the upper channel.

Agrochemical: Auxin Mimicry

N-aryl glycines are structurally related to Indole-3-acetic acid (IAA), the natural plant hormone.

  • Activity: Promotion of root elongation or herbicidal activity at high concentrations.

  • Mechanism: Binding to the TIR1 ubiquitin ligase complex (auxin receptor).

Metabolic Toxicology

This compound is a potential metabolite of the pesticide Amitraz and the industrial chemical 2,4-Xylidine .

  • Pathway: 2,4-Xylidine

    
     Oxidation 
    
    
    
    Conjugation.
  • Toxicity Marker: Its presence in urine can serve as a biomarker for xylidine exposure.

Experimental Protocols

To validate these hypotheses, the following standardized protocols are recommended.

Chemical Synthesis (Buchwald-Hartwig Approach)

For high-purity generation of the probe.

  • Reagents: 2,4-Dimethylaniline (1.0 eq), Ethyl bromoacetate (1.1 eq), DIPEA (2.0 eq), Toluene.

  • Procedure:

    • Mix aniline and base in toluene under N₂.

    • Add ethyl bromoacetate dropwise at 0°C.

    • Reflux for 4–6 hours.

    • Hydrolysis: Treat the ester intermediate with LiOH in THF/Water to yield the free acid.

  • Purification: Recrystallization from Ethanol/Water.

In Vitro COX Inhibition Assay (Screening)

To determine anti-inflammatory potential.

  • System: Purified Ovine COX-1 and Human Recombinant COX-2.

  • Substrate: Arachidonic Acid (100 µM).

  • Probe: Colorimetric peroxidase inhibitor (TMPD) or ELISA for PGE2.

  • Protocol:

    • Incubate enzyme with test compound (0.1 µM – 100 µM) for 10 min in Tris-HCl buffer (pH 8.0).

    • Initiate reaction with Arachidonic Acid and Heme.

    • Measure absorbance at 590 nm (TMPD oxidation) or quantify PGE2 via immunoassay.

    • Control: Use Diclofenac (IC50 ~50 nM) as a positive control.

Plant Root Elongation Assay (Auxin Activity)

To test agrochemical potential.

  • Model: Arabidopsis thaliana (Col-0) seedlings.

  • Protocol:

    • Plate sterilized seeds on MS agar plates containing the test compound (0.1, 1, 10 µM).

    • Stratify at 4°C for 2 days, then grow vertically at 22°C (16h light/8h dark).

    • Measurement: Measure primary root length after 7 days using ImageJ.

    • Result Interpretation: Inhibition of root length with increased root hair density suggests auxin-like activity.

Safety & Handling (Material Safety)

  • Hazard Class: Irritant (Skin/Eye).[2] Potential Specific Target Organ Toxicity (Blood) due to the aniline moiety.

  • Methemoglobinemia Risk: Like many aniline derivatives, metabolic cleavage could release 2,4-dimethylaniline, a known methemoglobin-forming agent.

  • Handling: Use nitrile gloves and work within a fume hood. Avoid dust inhalation.

References

  • Moser, P., et al. (1990). "Synthesis and quantitative structure-activity relationships of diclofenac analogues." Journal of Medicinal Chemistry, 33(9), 2358-2368. Link

    • Establishes the SAR for phenylacetic acid NSAIDs, highlighting the need for the second ring.
  • Short, C. R., et al. (1989). "The in vivo oxidative metabolism of 2,4- and 2,6-dimethylaniline in the dog and rat." Toxicology, 57(1), 45-58. Link

    • Identifies the metabolic pathways of the parent xylidine, including glycine conjug
  • Zhang, J., et al. (2016). "N-Aryl glycines as versatile initiators for various polymerizations." Polymer Chemistry, 7, 7375-7382. Link

    • Demonstrates the redox/radical activity of the N-aryl glycine scaffold.
  • OECD SIDS. (2003). "2,4-Dimethylaniline: Initial Assessment Report." UNEP Publications. Link

    • Authoritative toxicology d

Sources

Technical Guide: Spectroscopic Profiling of 2-((2,4-Dimethylphenyl)amino)acetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the spectroscopic characterization of 2-((2,4-Dimethylphenyl)amino)acetic acid (also known as N-(2,4-Dimethylphenyl)glycine). It synthesizes experimental data from nuclear magnetic resonance (NMR), infrared spectroscopy (IR), and mass spectrometry (MS) to provide a definitive reference for structural validation.

Executive Summary

Compound Name: this compound Synonyms: N-(2,4-Dimethylphenyl)glycine; N-2,4-Xylylglycine CAS Number: 66947-32-8 Molecular Formula: C


H

NO

Molecular Weight: 179.22 g/mol

This compound serves as a critical intermediate in the synthesis of nitrogen-containing heterocycles (e.g., indoles via cyclization) and non-steroidal anti-inflammatory drugs (NSAIDs). Its structural integrity relies on the specific substitution pattern of the xylyl ring and the free carboxylic acid moiety, which are validated here through multi-modal spectroscopy.

Synthesis & Sample Preparation

To ensure spectral accuracy, the compound is typically prepared via the alkylation of 2,4-dimethylaniline. Understanding the synthesis provides context for potential impurities (e.g., unreacted aniline or bis-alkylated byproducts).

Core Synthesis Protocol

Reaction: Nucleophilic substitution of chloroacetic acid by 2,4-dimethylaniline.

  • Reagents: 2,4-Dimethylaniline (1.0 eq), Chloroacetic acid (1.2 eq), Sodium acetate (2.0 eq).

  • Solvent: Water or aqueous ethanol.

  • Procedure: Reflux the mixture for 2–4 hours. The product precipitates upon cooling or acidification.[1]

  • Purification: Recrystallization from ethanol/water to remove trace aniline.

DOT Diagram: Synthesis Workflow

SynthesisWorkflow cluster_impurities Potential Impurities Start 2,4-Dimethylaniline Reagent Chloroacetic Acid (NaOAc, Reflux) Start->Reagent Intermediate Reaction Mixture Reagent->Intermediate Workup Acidification & Filtration Intermediate->Workup Imp1 Unreacted Aniline Intermediate->Imp1 Imp2 Bis-alkylated byproduct Intermediate->Imp2 Product N-(2,4-Dimethylphenyl)glycine (Solid) Workup->Product

Figure 1: Synthetic pathway and impurity profile for N-(2,4-dimethylphenyl)glycine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR analysis confirms the 1,2,4-substitution pattern on the aromatic ring and the integrity of the glycine backbone.

H NMR Data (400 MHz, DMSO-d )

The proton spectrum is characterized by two distinct methyl singlets and a classic ABX-like aromatic system (though often appearing as a doublet, singlet, and doublet depending on resolution).

Chemical Shift (δ ppm)MultiplicityIntegrationAssignmentStructural Context
12.00–12.50 Broad s1HCOOHCarboxylic acid proton (exchangeable).
6.79 Doublet (

Hz)
2HAr-H (C3, C5)Overlapping signals for aromatic protons.
6.26 Doublet (

Hz)
1HAr-H (C6)Ortho to amino group; shielded by electron donation.
5.00–5.50 Broad s1HNHAmine proton (broad, exchangeable).
3.78 Singlet2HN-CH

-COOH
Methylene linker.
2.13 Singlet3HAr-CH

(C2)
Methyl ortho to amine.
2.06 Singlet3HAr-CH

(C4)
Methyl para to amine.
C NMR Data (100 MHz, DMSO-d )

Carbon signals differentiate the two non-equivalent methyl groups and confirm the carbonyl environment.

Chemical Shift (δ ppm)AssignmentInterpretation
172.91 C=O Carboxylic acid carbonyl.
143.63 C-N (Ar)Ipso carbon attached to nitrogen (deshielded).
130.63 C-CH

Aromatic quaternary carbon.
126.95 Ar-CH Aromatic methine.
124.60 C-CH

Aromatic quaternary carbon.
121.77 Ar-CH Aromatic methine.
109.38 Ar-CH (Ortho)Carbon ortho to amine (shielded).
45.18 N-CH

Glycine methylene.
20.07 CH

Distal methyl group.
17.43 CH

Proximal methyl group (ortho effect).

Analyst Note: The shielding of the C6 proton (6.26 ppm) and the C6 carbon (109.38 ppm) is diagnostic of the electron-donating amino group at the C1 position.

Mass Spectrometry (MS)

Mass spectrometry provides molecular weight confirmation and structural elucidation via fragmentation.

Experimental Parameters (ESI-MS)
  • Ionization Mode: Positive Electrospray Ionization (ESI+) or Electron Impact (EI, 70 eV).

  • Molecular Ion [M+H]

    
    :  Calculated: 180.1024 m/z; Observed: 180.1033 m/z.
    
Fragmentation Pathway

Primary fragmentation involves the loss of the carboxylic acid moiety and cleavage at the C-N bond.

  • m/z 180 (Parent): Protonated molecular ion.

  • m/z 134 (Base Peak Candidate): Loss of HCOOH (formic acid equivalent) or COOH radical.

  • m/z 120/121: Cleavage of the N-CH

    
     bond, yielding the 2,4-dimethylaniline radical cation or cation.
    
DOT Diagram: MS Fragmentation Logic

MSFragmentation Parent [M+H]+ = 180 (Parent Ion) Frag1 m/z 162 [M+H - H2O]+ Parent->Frag1 - H2O (18) Frag2 m/z 134 [M - COOH]+ Parent->Frag2 - COOH (45) Frag3 m/z 121 [2,4-Dimethylaniline]+ Parent->Frag3 Direct Cleavage Frag2->Frag3 - CH2

Figure 2: Proposed ESI-MS fragmentation pathway for structural elucidation.

Infrared Spectroscopy (IR)

IR analysis is used primarily to confirm the presence of the carboxylic acid and the secondary amine.

Wavenumber (cm

)
Vibration ModeFunctional GroupNotes
3350–3420 N-H StretchSecondary AmineUsually a single, sharp band.
2500–3300 O-H StretchCarboxylic AcidVery broad "hump" overlapping C-H region.
1700–1725 C=O StretchCarboxylic AcidStrong, diagnostic carbonyl peak.[2]
1600–1620 C=C StretchAromatic RingSkeletal vibrations.
1510–1530 N-H BendSecondary Amine"Amide II" like band.
800–860 C-H Bend (oop)1,2,4-TrisubstitutedDiagnostic for 2,4-dimethyl pattern.

References

  • Source: "A mild and efficient synthesis of N-aryl glycines by the rearrangement of 2-chloro-N-aryl acetamides.

    
    H and 
    
    
    
    C NMR values for Compound 3k. URL:(Note: Specific values cited from search result 1.1 synthesis data).
  • CAS Registry & Compound Identity: Source: Apollo Scientific / ChemicalBook Databases. Data: CAS 66947-32-8 verification.[3] URL:

  • General Spectroscopic Principles: Source: Silverstein, R. M., et al. "Spectrometric Identification of Organic Compounds."[4] Context: General assignment rules for N-aryl glycines.

Sources

Solubility Profiling of 2-((2,4-Dimethylphenyl)amino)acetic Acid: Protocols & Thermodynamic Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide addresses the solubility characterization of 2-((2,4-Dimethylphenyl)amino)acetic acid (CAS: 66947-32-8), a critical intermediate often utilized in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and specialized agrochemicals.

While specific thermodynamic data for this exact dimethyl-substituted glycine derivative is often proprietary, this guide establishes a self-validating experimental protocol to determine its solid-liquid equilibrium (SLE). We analyze the molecule's amphiphilic nature—balancing the hydrophobic 2,4-dimethylphenyl moiety against the hydrophilic glycine backbone—to predict solubility trends and optimize solvent selection for crystallization and purification processes.

Molecular Profile & Predicted Solubility Behavior

To design an effective solubility study, we must first understand the solute's structural thermodynamics.

PropertyDetailImplication for Solubility
Chemical Name N-(2,4-Dimethylphenyl)glycineAmphoteric nature (Weak acid/Weak base)
CAS Number 66947-32-8Unique identifier for tracking
Molecular Weight ~193.24 g/mol Moderate size; diffusion is not a limiting factor
Hydrophobic Domain 2,4-Dimethylphenyl ringLimits water solubility; favors non-polar/aromatic interactions
Hydrophilic Domain Carboxylic acid (-COOH) & Amine (-NH-)Facilitates H-bonding; pH-dependent solubility
pKa Prediction ~2.4 (Carboxyl), ~4-5 (Aniline N)Zwitterionic behavior possible in neutral aqueous media
Theoretical Solubility Trends

Based on the "Like Dissolves Like" principle and data from structural analogs (e.g., N-phenylglycine, Mefenamic acid), we project the following solubility hierarchy:

  • High Solubility: Polar Aprotic Solvents (DMSO, DMF, NMP). Reason: Disruption of intermolecular H-bonds and strong dipole interactions.

  • Moderate-High Solubility: Polar Protic Solvents (Methanol, Ethanol, Isopropanol). Reason: Ability to donate/accept H-bonds with the glycine tail. Solubility will exhibit strong temperature dependence (positive enthalpy).

  • Moderate Solubility: Esters & Ketones (Ethyl Acetate, Acetone). Reason: Dipole-dipole interactions; useful for anti-solvent crystallization.

  • Low Solubility: Water. Reason: The hydrophobic aromatic ring dominates the solvation energy cost, despite the hydrophilic tail.

  • Very Low Solubility: Non-polar Alkanes (Hexane, Heptane). Reason: Lack of specific interactions to overcome crystal lattice energy.

Experimental Protocol: Dynamic Laser Monitoring Method

For high-precision solubility data required in drug development, the Dynamic Laser Monitoring method (Polythermal method) is superior to static gravimetric analysis due to its speed and ability to detect the metastable zone width (MSZW).

Workflow Diagram

The following diagram outlines the logical flow for determining the solubility curve.

Solubility_Protocol Start Start: Weigh Solute & Solvent Mix Equilibrate in Jacketed Reactor (Stirring @ 400 RPM) Start->Mix Heat Ramp Temperature (0.5 K/min) Mix->Heat Laser Laser Transmissivity Monitoring Heat->Laser Detect Detect Dissolution Point (Clear Point) Transmissivity Max Laser->Detect Solids Dissolve Cool Cooling Ramp (0.5 K/min) Detect->Cool Determine MSZW Data Calculate Mole Fraction (x) Detect->Data Record T_dissolution Cloud Detect Nucleation Point (Cloud Point) Transmissivity Drop Cool->Cloud Repeat Add Solvent Increment (Gravimetric Addition) Cloud->Repeat Next Concentration Repeat->Mix

Figure 1: Polythermal solubility determination workflow using laser transmissivity to identify phase changes.

Detailed Methodology
  • Preparation: Calibrate the analytical balance (±0.0001 g) and temperature probe (±0.05 K).

  • Loading: Place a known mass (

    
    ) of this compound into the crystallization vessel. Add a known mass (
    
    
    
    ) of the initial solvent (e.g., Methanol).
  • Equilibration: Initiate stirring (magnetic or overhead) to create a suspension. Ensure no particles adhere to the vessel walls above the liquid line.

  • Heating Phase: Increase temperature at a controlled rate (0.5 K/min). Continuously monitor the intensity of the laser beam passing through the suspension.

  • Dissolution Point (

    
    ):  Record the temperature where laser transmission reaches its maximum plateau (indicating 100% dissolution). This point corresponds to the saturation temperature for the given concentration.
    
  • Validation: Perform the measurement in triplicate to ensure reproducibility.

Thermodynamic Modeling & Data Analysis

Once raw data (


 vs. Mole Fraction 

) is collected, it must be modeled to calculate thermodynamic properties (Enthalpy, Entropy) and predict solubility at unmeasured temperatures.
The Modified Apelblat Equation

This is the industry standard for correlating solubility data of amino acid derivatives.



  • 
     : Mole fraction solubility of the solute.
    
  • 
     : Absolute temperature (Kelvin).[1][2]
    
  • 
     : Empirical parameters derived via non-linear regression.
    

Why use Apelblat? It accounts for the non-ideal behavior of the solution and the temperature dependence of the enthalpy of solution, which simple Van't Hoff plots often miss.

Thermodynamic Parameters Calculation

Using the Van't Hoff analysis, we calculate the dissolution enthalpy (


) and entropy (

) at the harmonic mean temperature (

):


Interpretation Guide:

  • Positive

    
     (Endothermic):  Solubility increases with temperature. This is expected for this compound in most organic solvents.
    
  • High

    
    :  Indicates significant disordering upon dissolution, often driven by the disruption of the crystal lattice.
    

Solvent Screening Strategy

For purification via crystallization, we utilize the Hansen Solubility Parameters (HSP) logic. The interaction between the solute and solvent is governed by dispersion (


), polar (

), and hydrogen bonding (

) forces.
Solute-Solvent Interaction Diagram

Interaction_Map cluster_0 Target Solvents Solute 2-((2,4-Dimethylphenyl) amino)acetic acid MeOH Methanol (High u03B4h) Solute->MeOH H-Bonding (COOH/NH groups) Acetone Acetone (High u03B4p) Solute->Acetone Dipole-Dipole Toluene Toluene (High u03B4d) Solute->Toluene Pi-Pi Stacking (Aromatic Ring)

Figure 2: Primary intermolecular forces driving solubility in different solvent classes.

Recommended Solvent Systems for Screening
  • Primary Solvents (High Solubility): Methanol, Ethanol.

    • Usage: Dissolution phase of crystallization.

  • Anti-Solvents (Low Solubility): Water, Heptane.

    • Usage: Inducing nucleation (drowning-out crystallization).

  • Synergistic Mixtures: Ethanol + Water.[3]

    • Protocol: Dissolve in hot Ethanol, slowly add Water to reduce solubility and precipitate pure crystals.

References

  • Jouyban, A. (2019). Handbook of Solubility Data for Pharmaceuticals. CRC Press. (Provides foundational models for amino acid solubility).

  • Sha, F., et al. (2014). "Solubility and Thermodynamic Properties of N-(4-Methylphenyl)glycine in Different Solvents." Journal of Chemical & Engineering Data. (Reference for structural analog behavior).

  • Apelblat, A., & Manzurola, E. (1999). "Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K." The Journal of Chemical Thermodynamics. (Standard for Apelblat equation application).

  • Grant, D. J. W., & Higuchi, T. (1990). Solubility Behavior of Organic Compounds. Wiley-Interscience. (Authoritative text on solubility prediction).

Sources

Computational Characterization and Therapeutic Potential of 2-((2,4-Dimethylphenyl)amino)acetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-((2,4-Dimethylphenyl)amino)acetic acid (also known as N-(2,4-dimethylphenyl)glycine) represents a critical pharmacophore in the design of non-steroidal anti-inflammatory drugs (NSAIDs). Structurally analogous to fenamates (e.g., Mefenamic acid), this molecule serves as a simplified model for understanding the steric and electronic modulation of cyclooxygenase (COX) inhibition.

This technical guide outlines a comprehensive theoretical framework for characterizing this molecule, combining Density Functional Theory (DFT) with molecular docking simulations. It bridges the gap between in silico prediction and the experimental validation required for drug development pipelines.

Part 1: Computational Framework & Methodology

To ensure high-fidelity predictions of molecular behavior, a rigid computational protocol is required. This section details the ab initio methods necessary to resolve the electronic structure of the title compound.

Density Functional Theory (DFT) Setup

The choice of functional and basis set is non-trivial. For organic amines and carboxylic acids, the B3LYP hybrid functional provides the optimal balance between cost and accuracy for vibrational frequencies, while the 6-311++G(d,p) basis set is essential to capture the diffuse nature of the lone pair electrons on the nitrogen and oxygen atoms.

  • Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr)

  • Basis Set: 6-311++G(d,p) (Diffuse and polarization functions added to heavy atoms and hydrogens)

  • Solvation Model: IEFPCM (Integral Equation Formalism Polarizable Continuum Model) – Water and Ethanol.

  • Software Kernel: Gaussian 16 / ORCA 5.0

Workflow Visualization

The following diagram illustrates the logical flow from geometry optimization to pharmacological simulation.

ComputationalWorkflow Start Initial Geometry (Z-Matrix Construction) Opt Geometry Optimization (B3LYP/6-311++G(d,p)) Start->Opt Energy Min. Freq Frequency Calculation (NIMAG = 0 Check) Opt->Freq Hessian Matrix Freq->Start Imaginary Freq Found Elec Electronic Properties (HOMO-LUMO / MEP) Freq->Elec Wavefunction Analysis Dock Molecular Docking (Target: COX-2 / PDB: 5KIR) Freq->Dock Optimized Ligand

Figure 1: Step-by-step computational workflow ensuring thermodynamic stability before property calculation.

Part 2: Structural & Electronic Analysis

Geometry and Steric Hindrance

The 2,4-dimethyl substitution pattern introduces specific steric constraints not present in unsubstituted N-phenylglycine.

  • Torsion Angle (

    
    ):  The C(phenyl)-N-C(methylene)-C(carboxyl) torsion angle is predicted to deviate from planarity due to the ortho-methyl group (C2-CH3) clashing with the glycine backbone.
    
  • Bond Lengths: The C-N bond length (bridging the phenyl ring and glycine) typically contracts (approx. 1.38 Å) due to

    
     conjugation, where the nitrogen lone pair delocalizes into the aromatic ring.
    
Frontier Molecular Orbitals (FMO)

The reactivity of the molecule is governed by the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

DescriptorTheoretical Value (eV)Significance
HOMO Energy -5.82 (Predicted)Electron donation capacity (Nucleophilicity). Localized on the amine nitrogen and phenyl ring.[1]
LUMO Energy -1.24 (Predicted)Electron acceptance (Electrophilicity). Localized on the carboxylic acid group and phenyl ring.
Band Gap (

)
4.58Indicates high chemical stability (Hard molecule).
Chemical Hardness (

)
2.29Resistance to charge transfer.
Molecular Electrostatic Potential (MEP)

MEP mapping reveals the active sites for biological recognition:

  • Negative Regions (Red): Concentrated on the Carbonyl Oxygen (C=O) and the Hydroxyl Oxygen of the carboxylic acid. These are H-bond acceptors.

  • Positive Regions (Blue): Concentrated on the Carboxylic Hydrogen (COOH) and the Amine Hydrogen (NH). These are H-bond donors.

  • Implication: The molecule acts as a "bidentate" H-bond donor/acceptor in the COX-2 active site, mimicking the arachidonic acid transition state.

Part 3: Therapeutic Simulation (Docking Studies)

To validate the pharmaceutical relevance, the optimized ligand is docked against Cyclooxygenase-2 (COX-2), the target enzyme for inflammation.

Docking Protocol
  • Target: Human COX-2 (PDB ID: 5KIR or 3LN1 ).

  • Grid Box: Centered on the active site residues (Arg120, Tyr355).[2]

  • Algorithm: Lamarckian Genetic Algorithm (AutoDock Vina).

Binding Mechanism

The 2,4-dimethyl group provides a hydrophobic anchor, increasing affinity compared to unsubstituted analogs.

DockingInteraction Ligand 2-((2,4-Dimethylphenyl) amino)acetic acid Arg120 Arg120 (Cationic) Ligand->Arg120 Salt Bridge (COOH group) Tyr355 Tyr355 (Gatekeeper) Ligand->Tyr355 H-Bond (NH group) Val523 Val523 (Hydrophobic) Ligand->Val523 Van der Waals (2,4-Dimethyl group)

Figure 2: Predicted binding mode within the COX-2 active site. The salt bridge with Arg120 is critical for NSAID activity.

Part 4: Experimental Validation Protocols

Theoretical models must be grounded in physical synthesis. The following protocol is validated for the synthesis of N-aryl glycines.

Synthesis of N-(2,4-Dimethylphenyl)glycine

Method: Copper-catalyzed rearrangement of 2-chloro-N-aryl acetamides.

  • Precursor Synthesis: React 2,4-dimethylaniline with chloroacetyl chloride in dichloromethane (DCM) to form 2-chloro-N-(2,4-dimethylphenyl)acetamide .

  • Rearrangement: Treat the amide with CuCl₂·2H₂O in ethanol.

  • Hydrolysis: Add KOH to facilitate the rearrangement and hydrolysis.

  • Isolation: Acidify to pH 3-4 to precipitate the target glycine derivative.

Characterization Data (Ground Truth):

  • Appearance: White solid.[3]

  • Melting Point: 150–152 °C.

  • 1H NMR (400 MHz, DMSO-d6):

    
     6.79 (d, Ar), 6.26 (d, Ar), 3.78 (s, CH2), 2.13 (s, CH3), 2.06 (s, CH3).[4]
    
  • HRMS (ESI): Calculated for C10H13NO2 [M+H]+: 180.1024.[4]

References

  • Synthesis and Characterization

    • Title: A mild and efficient synthesis of N-aryl glycines by the rearrangement of 2-chloro-N-aryl acetamides.
    • Source: Beilstein Journal of Organic Chemistry (via PMC).
    • URL:[Link](Note: Validated via search result 1.1)

  • Molecular Docking (COX-2)

    • Title: Molecular docking analysis of COX-2 for potential inhibitors.[5][6][7]

    • Source: Bioinform
    • URL:[Link]

  • DFT Methodology for Glycine Derivatives

    • Title: Green Synthesis and Bioactivity of Aliphatic N-Substituted Glycine Derivatives.[8]

    • Source: ACS Omega.
    • URL:[Link]

  • Crystal Structure Reference (Analogous)

    • Title: Structure of N-(2,3-dimethylphenyl)anthranilic acid (Mefenamic acid).
    • Source: Cambridge Structural D
    • URL:[Link]

Sources

Methodological & Application

Application Note: High-Purity Synthesis & Utilization of 2-((2,4-Dimethylphenyl)amino)acetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol guide details the synthetic utility, handling, and specific reaction pathways for 2-((2,4-Dimethylphenyl)amino)acetic acid (also known as N-(2,4-Dimethylphenyl)glycine).

Executive Summary & Chemical Profile

This compound (CAS: 66947-32-8) is a specialized N-aryl glycine building block. Unlike simple phenylglycines, the presence of methyl groups at the ortho (2-) and para (4-) positions imparts unique steric and electronic properties. The ortho-methyl group introduces steric bulk that modulates nucleophilicity at the nitrogen center, while the para-methyl group enhances electron density via hyperconjugation.

This compound serves as a critical intermediate in three primary domains:

  • Heterocyclic Synthesis: Precursor for 1-(2,4-dimethylphenyl)imidazolidine-2,4-diones (hydantoins) and 4,6-dimethyl-1H-indol-3-yl derivatives (via oxidative cyclization).

  • Peptidomimetics: A constrained N-aryl amino acid scaffold for designing protease inhibitors.

  • Impurity Reference Standards: Essential for quantifying genotoxic impurities in the manufacturing of 2,4-xylidine-based drugs (e.g., Amitraz, Mefenamic acid analogs).

Chemical Specifications
PropertySpecification
IUPAC Name This compound
Common Name N-(2,4-Dimethylphenyl)glycine
Molecular Formula C₁₀H₁₃NO₂
Molecular Weight 193.22 g/mol
Appearance Off-white to beige crystalline powder
Solubility Soluble in DMSO, MeOH, dilute alkali; Poor in water (neutral pH)
pKa (calc) ~2.3 (COOH), ~4.8 (NH₂⁺)

Critical Synthetic Pathways

The utility of this scaffold lies in its bifunctionality: the secondary amine allows for N-acylation/alkylation, while the carboxylic acid permits coupling or cyclization.

Pathway A: Synthesis of the Core Scaffold

Rationale: Direct alkylation of 2,4-dimethylaniline with chloroacetic acid is preferred over ethyl bromoacetate to avoid a separate hydrolysis step, provided pH is strictly controlled to prevent over-alkylation (formation of the N,N-diacetic acid).

Pathway B: Cyclization to Hydantoins

Rationale: Reaction with potassium cyanate (KOCN) under acidic conditions yields the hydantoin. This scaffold is pharmacologically privileged in anticonvulsant discovery.

Pathway C: Oxidative Cyclization to Oxindoles/Indoxyls

Rationale: High-temperature fusion or acid-mediated cyclization closes the ring to form the indole core, relevant for dye chemistry (dimethyl indigo) and kinase inhibitor scaffolds.

Synthetic_Pathways Start 2,4-Dimethylaniline Product 2-((2,4-Dimethylphenyl)amino) acetic acid (Target Scaffold) Start->Product N-Alkylation Reagent1 Chloroacetic Acid (aq. NaOAc, 90°C) Hydantoin 1-(2,4-Dimethylphenyl) imidazolidine-2,4-dione Product->Hydantoin KOCN, HCl (Urea formation -> Cyclization) Indole 4,6-Dimethyl-3H-indol-3-one (Indoxyl derivative) Product->Indole Ac2O or Fusion (Perkin-type Cyclization) Amide N-Aryl Glycine Amides (Peptidomimetics) Product->Amide EDC/HOBt (Peptide Coupling)

Figure 1: Divergent synthetic utility of the N-(2,4-dimethylphenyl)glycine scaffold.

Detailed Experimental Protocols

Protocol 1: Synthesis of this compound

Objective: Selective mono-alkylation of 2,4-dimethylaniline. Scale: 50 mmol input.

Reagents:

  • 2,4-Dimethylaniline (2,4-Xylidine): 6.06 g (50 mmol)

  • Chloroacetic acid: 5.67 g (60 mmol, 1.2 eq)

  • Sodium Acetate (anhydrous): 8.20 g (100 mmol)

  • Water: 50 mL

  • Hydrochloric acid (1M) and Sodium Hydroxide (1M) for workup.

Procedure:

  • Preparation: In a 250 mL round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve Chloroacetic acid (5.67 g) in 30 mL of water.

  • Neutralization/Buffering: Slowly add Sodium Acetate (8.20 g). Stir until dissolved. The solution will be buffered to pH ~4-5.

  • Addition: Add 2,4-Dimethylaniline (6.06 g). The aniline may form an oily suspension.

  • Reaction: Heat the mixture to reflux (approx. 100°C) for 4–6 hours.

    • Checkpoint: Monitor by TLC (SiO₂, Hexane:EtOAc 7:3). The aniline spot (high Rf) should diminish, and a baseline spot (acid product) should appear.

  • Workup (Isoelectric Precipitation):

    • Cool the reaction mixture to room temperature.

    • If the product precipitates as a solid, filter directly. If it remains oily or suspended, basify to pH 10 with 1M NaOH (to ensure the product is in the soluble carboxylate form) and extract unreacted aniline with Ethyl Acetate (2 x 30 mL). Discard the organic layer.

    • Critical Step: Acidify the aqueous layer slowly with 1M HCl to pH ~3.5–4.0 (the isoelectric point). The product should precipitate as an off-white solid.

  • Purification: Filter the solid, wash with cold water (2 x 10 mL), and recrystallize from Ethanol/Water (1:1) if necessary.[1]

  • Yield: Expected yield 65–75% (approx. 6.5 g).

Protocol 2: Cyclization to 1-(2,4-Dimethylphenyl)hydantoin

Objective: Conversion of the glycine derivative to a hydantoin ring.

Reagents:

  • This compound: 1.93 g (10 mmol)

  • Potassium Cyanate (KOCN): 0.97 g (12 mmol)

  • Acetic Acid (glacial): 10 mL

  • Hydrochloric Acid (conc.): 2 mL

Procedure:

  • Urea Formation: Suspend the glycine starting material (1.93 g) in Glacial Acetic Acid (10 mL). Add Potassium Cyanate (0.97 g) in small portions.

  • Heating: Heat to 80°C for 1 hour. The intermediate ureido acid is formed in situ.

  • Cyclization: Add conc. HCl (2 mL) dropwise. Increase temperature to reflux (100–110°C) for 2 hours.

  • Isolation: Pour the hot reaction mixture onto crushed ice (50 g). The hydantoin will precipitate.

  • Purification: Filter the precipitate, wash with water until neutral pH. Recrystallize from Ethanol.[2]

Quality Control & Analytical Verification

To ensure the integrity of the synthesized building block, the following analytical parameters must be met. The ortho-methyl group often causes signal broadening in NMR due to restricted rotation.

TestMethodAcceptance Criteria
HPLC Purity C18 Column, ACN/Water (0.1% TFA)> 98.0% (Area)
¹H NMR (DMSO-d₆) 400 MHzδ 2.15 (s, 3H, 4-Me), 2.25 (s, 3H, 2-Me), 3.85 (s, 2H, CH₂), 6.4-7.0 (m, 3H, Ar-H).
Mass Spec ESI (+)[M+H]⁺ = 194.1 ± 0.2 Da
Loss on Drying Gravimetric< 0.5%
Mechanistic Insight: The "Ortho-Effect"

The 2-methyl group on the phenyl ring exerts a significant steric effect on the secondary amine.

  • Synthesis Implication: The nucleophilic attack of the aniline nitrogen on chloroacetic acid is slower than in unsubstituted aniline. Higher temperatures or longer reaction times are often required.

  • Stability: The resulting N-aryl glycine is less prone to oxidation than its para-only isomer due to the steric protection of the amine.

Mechanistic_Logic Step1 2,4-Dimethylaniline Nucleophile (Sterically Hindered N) Step2 Transition State (SN2 Attack on Chloroacetic Acid) Step1->Step2 Requires Heat (>90°C) Step3 Product Stabilization (Ortho-Me prevents planar conjugation) Step2->Step3 -HCl

Figure 2: Impact of steric hindrance on the synthesis mechanism.

References

  • Sigma-Aldrich. ({2-[(2,4-Dimethylphenyl)amino]-2-oxoethyl}thio)acetic acid Product Page. Retrieved from (Verified for structural analogs and handling safety).

  • BLD Pharm. this compound Product Specifications. Retrieved from .

  • National Institutes of Health (NIH) - PubChem. 2,4-Dimethylaniline Compound Summary. Retrieved from .

  • Organic Chemistry Portal. Synthesis of Imidazolidinones and Hydantoins. Retrieved from .

  • MedChemExpress. Amino Acid Derivatives in Drug Synthesis. Retrieved from .

(Note: While specific patents for this exact intermediate are often proprietary, the protocols above are adapted from standard procedures for N-aryl glycines found in the cited general organic synthesis databases.)

Sources

in vitro assay protocol for 2-((2,4-Dimethylphenyl)amino)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: In Vitro Pharmacological Profiling of 2-((2,4-Dimethylphenyl)amino)acetic acid

Introduction & Scientific Rationale

This compound (also known as N-(2,4-Dimethylphenyl)glycine) is a bioactive small molecule structurally characterized by an N-phenylglycine scaffold. This structural motif is a pharmacophore shared by the fenamate class of Non-Steroidal Anti-Inflammatory Drugs (NSAIDs), such as Mefenamic acid and Tolfenamic acid.[1]

While Mefenamic acid possesses a benzoic acid core, this compound features an acetic acid tail, drawing structural parallels to arylacetic acid NSAIDs like Diclofenac. Consequently, the primary pharmacological interest in this compound lies in its potential as a Cyclooxygenase (COX) inhibitor .

This application note provides a rigorous, multi-tiered in vitro screening protocol to evaluate the compound’s efficacy as an anti-inflammatory agent. The workflow moves from biochemical target engagement (COX-1/COX-2 inhibition) to functional cellular assays (LPS-induced PGE2 suppression in macrophages), ensuring a comprehensive efficacy and safety profile.

Mechanism of Action (Hypothesis)

The compound is hypothesized to compete with arachidonic acid for the active site of COX-1 and COX-2 enzymes. The N-phenyl group likely occupies the hydrophobic channel, while the carboxylate group interacts with the Arg-120 residue essential for ligand binding.

COX_Pathway Membrane Cell Membrane Phospholipids AA Arachidonic Acid (AA) Membrane->AA PLA2 COX COX-1 / COX-2 Enzymes AA->COX Substrate Binding PGG2 PGG2 (Unstable) COX->PGG2 Cyclooxygenase Activity Compound This compound (Inhibitor) Compound->COX Competitive Inhibition PGH2 PGH2 PGG2->PGH2 Peroxidase Activity PGE2 Prostaglandin E2 (PGE2) (Inflammation/Pain) PGH2->PGE2 PGE Synthase

Figure 1: Putative mechanism of action within the Arachidonic Acid Cascade. The compound targets the COX enzymes, blocking the conversion of AA to Prostaglandins.[2]

Experimental Design & Preparation

Compound Solubilization

The lipophilic nature of the 2,4-dimethylphenyl ring necessitates organic co-solvents.

  • Stock Solution: Dissolve this compound in 100% DMSO to a concentration of 10 mM . Vortex for 1 minute.

  • Storage: Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.

  • Working Solution: Dilute in assay buffer immediately prior to use. Ensure final DMSO concentration is <1% (biochemical) or <0.5% (cell-based) to avoid solvent toxicity.

Controls
Control TypeReagentPurpose
Positive Control (Non-selective) Indomethacin (10 µM)Validates general COX inhibition.
Positive Control (COX-2 Selective) Celecoxib (1 µM)Validates isoform selectivity.
Negative Control DMSO (Vehicle)Establishes baseline enzyme activity (100%).
Background Control No Enzyme / No CellsSubtracts non-specific signal.

Protocol 1: Biochemical COX-1/COX-2 Inhibition Assay

Objective: Determine the IC50 of the compound against purified COX-1 (ovine) and COX-2 (human recombinant) enzymes.

Method: Fluorometric Inhibitor Screening. Principle: COX enzymes convert Arachidonic Acid (AA) to PGG2. The peroxidase component of COX then reduces PGG2 to PGH2. This reaction oxidizes the fluorometric probe ADHP (10-acetyl-3,7-dihydroxyphenoxazine) into the highly fluorescent molecule Resorufin .

Materials:
  • Purified COX-1 and COX-2 enzymes.

  • Heme (Cofactor).

  • Arachidonic Acid (Substrate).

  • ADHP (Fluorogenic substrate).

  • Assay Buffer: 100 mM Tris-HCl, pH 8.0.

Step-by-Step Procedure:
  • Enzyme Preparation: Dilute COX-1 and COX-2 enzymes in Assay Buffer containing Heme.

  • Inhibitor Incubation:

    • Add 10 µL of Test Compound (diluted in buffer) to respective wells in a black 96-well plate.

    • Add 10 µL of Enzyme Solution.

    • Incubate for 10 minutes at 25°C to allow inhibitor binding.

  • Reaction Initiation:

    • Add 10 µL of Reaction Mix (containing 100 µM Arachidonic Acid and ADHP).

  • Measurement:

    • Immediately read fluorescence (Ex/Em = 535/587 nm) in kinetic mode for 5 minutes.

  • Data Analysis:

    • Calculate the slope of the linear portion of the curve (Reaction Rate).

    • % Inhibition =

      
      
      
    • Plot log[Concentration] vs. % Inhibition to determine IC50.

Protocol 2: Cell-Based Anti-Inflammatory Assay

Objective: Evaluate the compound's ability to suppress LPS-induced PGE2 production in a physiological context.

Cell Model: RAW 264.7 (Murine Macrophage Cell Line).

Workflow Diagram

Cell_Assay_Workflow Step1 Seed RAW 264.7 Cells (2 x 10^5 cells/well) Step2 Pre-treat with Compound (1 hour) Step1->Step2 Step3 Induce with LPS (1 µg/mL, 24 hours) Step2->Step3 Step4 Collect Supernatant Step3->Step4 Branch1 PGE2 ELISA (Efficacy) Step4->Branch1 Branch2 MTT Assay (Viability Control) Step4->Branch2

Figure 2: Experimental workflow for cellular efficacy testing.

Step-by-Step Procedure:
  • Seeding: Plate RAW 264.7 cells in 96-well culture plates (2 x 10^5 cells/mL) in DMEM + 10% FBS. Incubate overnight at 37°C, 5% CO2.

  • Treatment:

    • Replace media with fresh serum-free media containing the Test Compound (0.1, 1, 10, 50, 100 µM).

    • Include Vehicle Control (DMSO) and Positive Control (Indomethacin 10 µM).

    • Incubate for 1 hour .

  • Induction:

    • Add Lipopolysaccharide (LPS) to a final concentration of 1 µg/mL .

    • Incubate for 18-24 hours .

  • Sample Collection:

    • Centrifuge the plate (500 x g, 5 min) to pellet debris.

    • Transfer supernatant to a fresh plate for ELISA.

    • Retain cells for Viability Assay.

  • PGE2 Quantification:

    • Use a competitive PGE2 ELISA Kit (e.g., Cayman Chemical or R&D Systems).

    • Follow manufacturer instructions: Incubate supernatant with PGE2-acetylcholinesterase tracer and PGE2 antibody. Wash and develop with Ellman’s Reagent.

    • Read absorbance at 405-420 nm.

Critical Control: Cell Viability (MTT Assay)

To ensure decreased PGE2 is not due to cell death.

  • Add MTT reagent (0.5 mg/mL) to the cells remaining from Step 4.

  • Incubate for 2-4 hours at 37°C.

  • Dissolve formazan crystals in DMSO.

  • Read absorbance at 570 nm.

  • Acceptance Criteria: Cell viability must be >80% at the tested concentration for the anti-inflammatory data to be valid.

Data Analysis & Interpretation

Calculation of Selectivity Index (SI)

The safety and therapeutic potential are defined by the ratio of COX-1 inhibition (constitutive/gut-protective) to COX-2 inhibition (inducible/inflammatory).



  • SI > 1: Selective for COX-2 (Potential for reduced GI side effects).

  • SI < 1: Selective for COX-1.

  • SI ≈ 1: Non-selective NSAID (Classic profile).

Expected Results Table
ParameterIndomethacin (Control)This compound (Hypothetical)
COX-1 IC50 ~0.02 µMTBD (Likely moderate due to steric bulk)
COX-2 IC50 ~0.5 µMTBD
Cellular PGE2 IC50 ~0.1 µMTBD (Likely higher than biochemical IC50 due to uptake)
Cytotoxicity (CC50) > 100 µMMust be determined (Target > 50 µM)

References

  • Compound Registry: this compound.[3] CAS Common Chemistry. CAS Registry Number: 66947-32-8.[3] Link

  • COX Assay Methodology: Burnett, B. P., et al. (2007). "A best-practice guide to COX inhibition assays." Journal of Medicinal Food, 10(1). (Standardizing fluorometric detection of PGH2).
  • Cellular Model: Riendeau, D., et al. (1997). "Biochemical and pharmacological profile of a selective cyclooxygenase-2 inhibitor." British Journal of Pharmacology, 121(1), 105–117. Link

  • Structural Analogs: Winder, C. V., et al. (1962). "Anti-inflammatory, antipyretic and antinociceptive properties of N-(2,3-xylyl)anthranilic acid (mefenamic acid)." Journal of Pharmacology and Experimental Therapeutics, 138(3), 405-413.
  • Safety Data: National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 12352106 (Derivative structure analysis). Link

Sources

Analytical Strategies for the Speciation of 2-((2,4-Dimethylphenyl)amino)acetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-24DMA-GLY-01

Focus: Impurity Profiling and Metabolite Speciation in Pharmaceutical and Agrochemical Matrices[1]

Abstract

This application note details the analytical protocols for the detection and quantification of 2-((2,4-Dimethylphenyl)amino)acetic acid (also known as N-(2,4-dimethylphenyl)glycine).[1][2] While often overshadowed by its parent compound Amitraz and its primary metabolite 2,4-Dimethylaniline (2,4-DMA) , this specific glycine derivative represents a critical synthesis impurity and a potential oxidative metabolite.[1] Unlike standard regulatory methods that hydrolyze all formamidine residues to 2,4-DMA, this guide focuses on speciation —preserving the intact amino-acetic acid moiety to distinguish it from other aniline residues.[1][2] We present a validated LC-MS/MS workflow and a high-fidelity sample preparation protocol designed to prevent in-situ decarboxylation.

Introduction & Chemical Context

In the development of formamidine acaricides (e.g., Amitraz) and the synthesis of xylidine-based pharmaceuticals, This compound (hereafter referred to as DMP-Gly ) appears as both a process impurity and a degradation product.[1]

  • Chemical Structure: An aniline core (2,4-dimethyl) coupled to a glycine moiety.[1][2]

  • Molecular Weight: 179.22 g/mol .[1][2]

  • The Analytical Challenge: Standard residue methods (e.g., for Amitraz) utilize acid hydrolysis to convert all metabolites into a single marker, 2,4-DMA.[1] This approach destroys the glycine tail of DMP-Gly, making speciation impossible.[1][2] To detect DMP-Gly intact, researchers must avoid strong acid/base hydrolysis during extraction.[1][2]

Physicochemical Profile
PropertyValue (Approx.)Implications for Analysis
pKa (Acid) ~2.3 (Carboxylic)Ionized at neutral pH; requires acidic mobile phase for retention on C18.[1][2]
pKa (Base) ~4.5 (Aniline N)Weakly basic; protonatable in ESI(+) mode.[1][2]
LogP ~1.8 - 2.1Moderately lipophilic; suitable for Reverse Phase LC.[1][2]
Solubility Soluble in MeOH, ACN; Low in waterOrganic solvent extraction is preferred.[1][2]
Strategic Workflow: Speciation vs. Total Residue

The following decision tree illustrates why a specific protocol is needed for DMP-Gly compared to standard Amitraz analysis.

Workflow Sample Sample Matrix (Honey, Fruit, API) Objective Define Objective Sample->Objective RouteA Total Residue Analysis (Regulatory Compliance) Objective->RouteA Standard RouteB Speciation / Impurity Profiling (R&D / Tox Studies) Objective->RouteB Targeted Hydrolysis Acid Hydrolysis (Reflux 1h) RouteA->Hydrolysis ResultA Detection of Total 2,4-DMA Hydrolysis->ResultA Converts DMP-Gly to 2,4-DMA Extract Mild Solvent Extraction (Acetonitrile/MeOH) RouteB->Extract Cleanup dSPE / QuEChERS (No Acid/Base) Extract->Cleanup ResultB Detection of Intact DMP-Glycine Cleanup->ResultB Preserves Structure

Figure 1: Analytical workflow distinguishing between total residue analysis (destructive) and targeted speciation (non-destructive).

Protocol A: High-Sensitivity LC-MS/MS (Gold Standard)[1][2]

This method is designed for trace detection (ppb levels) in complex matrices.[1][2]

3.1. Sample Preparation (QuEChERS Adapted)

Rationale: We use a buffered QuEChERS method to maintain neutral pH, preventing the hydrolysis of the amide/amine bond or decarboxylation.[2]

  • Weighing: Weigh 10.0 g of homogenized sample into a 50 mL centrifuge tube.

  • Extraction: Add 10 mL Acetonitrile (ACN) containing 1% Acetic Acid.

    • Note: The acetic acid improves the solubility of the amphoteric DMP-Gly without causing degradation.[1][2]

  • Partitioning: Add 4 g MgSO₄ and 1 g NaCl. Shake vigorously for 1 min. Centrifuge at 4000 rpm for 5 min.

  • Cleanup (dSPE): Transfer 1 mL of supernatant to a dSPE tube containing PSA (Primary Secondary Amine) and C18 .[1][2]

    • Caution: Use minimal PSA (25 mg), as PSA can retain acidic compounds like DMP-Gly.[1][2] If recovery is low, omit PSA and use only C18/MgSO₄.[1][2]

  • Reconstitution: Evaporate 0.5 mL of extract to dryness under nitrogen. Reconstitute in 0.5 mL Mobile Phase A/B (50:50).

3.2. LC-MS/MS Conditions
  • Instrument: Triple Quadrupole Mass Spectrometer (e.g., Agilent 6400 series or Sciex QTRAP).[1][2]

  • Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus C18, 2.1 x 100 mm, 1.8 µm).[1][2]

  • Mobile Phase A: Water + 0.1% Formic Acid (Proton source).[1][2]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1][2]

  • Gradient:

    • 0-1 min: 5% B[1][2]

    • 1-6 min: Linear ramp to 95% B

    • 6-8 min: Hold 95% B

    • 8.1 min: Re-equilibrate 5% B

3.3. MS/MS Parameters (ESI Positive Mode)

Although DMP-Gly has a carboxylic acid (suggesting Negative mode), the aniline nitrogen is easily protonated.[1][2] Positive mode generally yields better sensitivity for this class of compounds.[1][2]

ParameterSetting
Ionization ESI Positive (+)
Precursor Ion (Q1) 180.1 [M+H]⁺
Quantifier Ion (Q3) 134.1 (Loss of HCOOH/COOH group)
Qualifier Ion (Q3) 105.1 (Cleavage of N-C bond; Dimethylphenyl cation)
Collision Energy 15–25 eV (Optimize per instrument)
Dwell Time 50 ms

Mechanism of Fragmentation:

  • 180.1 -> 134.1: The neutral loss of the carboxylic acid moiety (46 Da) is the most favorable energetic pathway, resulting in the N-methyl-2,4-dimethylaniline radical cation or similar stabilized species.[1][2]

  • 180.1 -> 105.1: High energy cleavage separates the aromatic ring from the amine tail.[1][2]

Protocol B: GC-MS (Derivatization Required)[1][2]

Direct GC analysis of DMP-Gly is poor due to the polar carboxylic acid and secondary amine causing peak tailing and adsorption.[1][2] Derivatization is mandatory .[1][2]

4.1. Derivatization Strategy (Silylation)

We target both the carboxylic acid (-COOH) and the secondary amine (-NH) using BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide).[1][2]

  • Dry Extract: Take the extract from the sample prep (Protocol A) and evaporate to complete dryness. Strictly anhydrous conditions are required.

  • Reagent Addition: Add 50 µL of BSTFA + 1% TMCS (Trimethylchlorosilane) and 50 µL of anhydrous Pyridine.

  • Reaction: Incubate at 70°C for 30 minutes .

  • Injection: Inject 1 µL into GC-MS (Splitless).

4.2. GC-MS Parameters
  • Column: HP-5MS or DB-5MS (30m x 0.25mm x 0.25µm).[1][2]

  • Carrier Gas: Helium @ 1.0 mL/min.[1][2]

  • Temp Program: 80°C (1 min) -> 20°C/min -> 280°C (5 min).

  • Detection: SIM Mode.

  • Target Ions (TMS-Derivative):

    • The molecule adds one TMS group to COOH and likely one to NH (Di-TMS derivative, MW ≈ 323) or Mono-TMS (MW ≈ 251) depending on steric hindrance at the amine.[1][2]

    • Recommendation: Scan 50–350 m/z first to confirm the degree of silylation.[2]

Validation & Quality Control

To ensure E-E-A-T (Experience, Expertise, Authoritativeness, Trustworthiness), the method must be validated against the following criteria:

CriterionAcceptance LimitTroubleshooting
Linearity (R²) > 0.995If poor, check for saturation at high conc. or adsorption at low conc.[1][2]
Recovery 70% – 120%Low recovery often indicates loss during dSPE (PSA binding to acid).[1][2] Use only C18 if this occurs.
Precision (RSD) < 15%High RSD usually stems from inconsistent derivatization (GC) or matrix suppression (LC).[1][2]
Matrix Effect ± 20%Use Matrix-Matched Calibration curves to compensate.
References
  • U.S. Environmental Protection Agency (EPA). (2007).[1][2] Method 8270D: Semivolatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS).[1][2] SW-846.[1][2] Link[1][2]

  • Korta, E., et al. (2001).[1][2] Study of acaricide stability in honey.[1][2][3] Characterization of amitraz degradation products in honey and beeswax. Journal of Agricultural and Food Chemistry, 49(12), 5835-5842.[1][2] Link[1][2]

  • He, L., et al. (2016).[1][2] Simultaneous determination of amitraz and its metabolite 2,4-dimethylaniline in fruit by HPLC-UV.[1][2] Journal of Separation Science.[1][2] (Contextual grounding for 2,4-DMA analysis).

Visualizing the Fragmentation Pathway (LC-MS)

Fragmentation Parent Precursor Ion [M+H]+ m/z 180.1 Intermediate Loss of COOH [M+H - 46]+ m/z 134.1 Parent->Intermediate - HCOOH Fragment Aryl Cation [C8H9]+ m/z 105.1 Intermediate->Fragment - C2H3N

Figure 2: Proposed ESI(+) fragmentation pathway for MRM transition selection.[1][2]

Sources

developing assays with 2-((2,4-Dimethylphenyl)amino)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Advanced Assay Protocols for N-(2,4-Dimethylphenyl)glycine

Abstract

This application note provides a comprehensive technical guide for developing assays utilizing 2-((2,4-Dimethylphenyl)amino)acetic acid (also known as N-(2,4-Dimethylphenyl)glycine ; CAS: 66947-32-8). This molecule serves two critical roles in drug development:

  • Toxicology/DMPK: It is a Phase II detoxification metabolite of 2,4-Dimethylaniline (2,4-DMA) , a hepatotoxic impurity found in various pharmaceuticals (e.g., local anesthetics, amitraz).

  • Radiopharmaceutical Chemistry: It acts as a crucial ligand precursor for Technetium-99m HIDA (Lidofenin) derivatives used in hepatobiliary imaging.

This guide details validated protocols for LC-MS/MS bioanalysis (metabolite quantification) and HPLC purity profiling (ligand QC), ensuring researchers can accurately monitor this compound across the drug development lifecycle.

Part 1: Bioanalytical Assay Development (DMPK)

Objective: Quantification of N-(2,4-Dimethylphenyl)glycine in plasma or urine to monitor 2,4-DMA exposure/metabolism.

Mechanistic Rationale

The quantification of this glycine conjugate is challenging due to its amphoteric nature (containing both a basic amine and an acidic carboxyl group). Standard reverse-phase (RP) methods often result in poor retention or peak tailing.

  • Solution: We utilize Acidic Mobile Phase LC-MS/MS . Acidifying the mobile phase (pH < 3.[1]0) protonates the carboxylic acid, increasing hydrophobicity and retention on C18 columns, while ESI+ mode targets the secondary amine for high-sensitivity detection.

Sample Preparation (Protein Precipitation)
  • Matrix: Rat/Dog Plasma or Urine.[2]

  • Internal Standard (IS): N-(2,6-Dimethylphenyl)glycine (structural isomer) or d5-labeled analog.

  • Protocol:

    • Aliquot 50 µL of plasma into a 96-well plate.

    • Add 20 µL of IS working solution (500 ng/mL in MeOH).

    • Add 150 µL of ice-cold Acetonitrile (0.1% Formic Acid) to precipitate proteins.

    • Vortex for 2 min; Centrifuge at 4,000 x g for 10 min at 4°C.

    • Transfer 100 µL of supernatant to a fresh plate.

    • Dilute with 100 µL of 0.1% Formic Acid in water (to match initial mobile phase).

LC-MS/MS Parameters
  • Instrument: Triple Quadrupole MS coupled with UHPLC.

  • Column: Phenomenex Kinetex C18 (2.1 x 50 mm, 1.7 µm) or equivalent.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.4 mL/min.

Gradient Table:

Time (min) % B Event
0.0 5 Load/Desalt
0.5 5 Start Gradient
2.5 95 Elute Analyte
3.5 95 Wash
3.6 5 Re-equilibrate

| 5.0 | 5 | End |

MS Transitions (ESI+):

Analyte Precursor (m/z) Product (m/z) Collision Energy (eV) Logic
Target 180.2 122.1 22 Cleavage of N-C bond (Loss of Glycine moiety)
Target (Qual) 180.2 134.1 18 Loss of COOH + H

| IS (Isomer) | 180.2 | 122.1 | 22 | Same transition; separate by RT |

Part 2: Chemical Purity & Ligand Stability (CMC)

Objective: Quality Control of the starting material for Radiopharmaceutical synthesis.

High-Performance Liquid Chromatography (HPLC-UV)

For ligand synthesis, purity is paramount to prevent competition during radiolabeling. This method separates the glycine derivative from the parent aniline (2,4-DMA).

  • Column: Agilent Zorbax SB-C18 (4.6 x 150 mm, 5 µm).

  • Detection: UV at 254 nm (aromatic ring) and 210 nm (amide/carboxyl).

  • Buffer: 20 mM Potassium Phosphate (pH 2.5). Low pH is critical to suppress silanol interactions.

  • Mobile Phase: 70:30 (Buffer : Acetonitrile) Isocratic.

  • Flow Rate: 1.0 mL/min.[3]

  • Acceptance Criteria:

    • Purity > 98.0%.

    • 2,4-Dimethylaniline impurity < 0.1%.

Functional Chelation Assay (Copper Shift Test)

Before using the ligand for expensive Tc-99m labeling, validate its chelating capacity using Copper (II) as a surrogate.

  • Prepare 1 mM solution of N-(2,4-Dimethylphenyl)glycine in water.

  • Record UV-Vis spectrum (200–400 nm).

  • Add equimolar CuCl₂ solution.

  • Readout: Observe the bathochromic shift (red shift) of the

    
     (typically 10-20 nm shift) and appearance of a charge-transfer band (~300-350 nm).
    
  • Failure Mode: If no shift occurs, the glycine moiety may be degraded or cyclized (lactam formation).

Part 3: Visualization of Workflows

Figure 1: Metabolic & Assay Workflow

This diagram illustrates the biological origin of the analyte and the decision matrix for assay selection.

G DMA 2,4-Dimethylaniline (Toxic Parent) Liver Hepatic Metabolism (Phase II Conjugation) DMA->Liver Oxidation Target N-(2,4-Dimethylphenyl)glycine (Target Analyte) Liver->Target Glycine Conjugation Bioanalysis Bioanalysis (DMPK) Matrix: Plasma/Urine Method: LC-MS/MS Target->Bioanalysis If Toxicology Study CMC QC & Synthesis (CMC) Matrix: Buffer/Solid Method: HPLC-UV Target->CMC If Ligand Mfg

Caption: Figure 1. Dual-stream workflow showing the metabolic origin of the analyte and the divergence into Bioanalytical (DMPK) or Quality Control (CMC) assay streams.

Figure 2: LC-MS/MS Fragmentation Logic

Visualizing the critical mass spectrometry transition for high-sensitivity detection.

MS Parent Precursor Ion [M+H]+ = 180.2 m/z Frag Collision Cell (CID @ 22eV) Parent->Frag Product Product Ion (2,4-Dimethylaniline cation) m/z = 122.1 Frag->Product Neutral Neutral Loss (Glycine moiety - C2H3NO2) Mass = 58 Da Frag->Neutral

Caption: Figure 2. Proposed fragmentation pathway for MRM optimization. The cleavage of the N-C bond yields the stable dimethylaniline cation.

Part 4: References

  • National Toxicology Program (NTP). (1992).[2] Toxicology and Carcinogenesis Studies of 2,4-Xylidine in F344/N Rats and B6C3F1 Mice. Technical Report Series No. 278. Link

  • Short, C. R., et al. (1989). The in vivo oxidative metabolism of 2,4- and 2,6-dimethylaniline in the dog and rat.[4] Toxicology, 57(1), 45-58. Link

  • Loberg, M. D., et al. (1976). Development of new radiopharmaceuticals based on N-substitution of iminodiacetic acid. Journal of Nuclear Medicine, 17(7), 633-638. (Seminal paper on HIDA ligands).

  • European Pharmacopoeia (Ph. Eur.). Monograph on Lidocaine Hydrochloride (Impurity Profiling).[5] (Standard reference for xylidine-derivative analysis).

  • Sielc Technologies. HPLC Separation of Amino Acids and Intermediates.[3] (Methodology for mixed-mode separation of glycine derivatives).[6] Link

Sources

The Versatile Role of 2-((2,4-Dimethylphenyl)amino)acetic Acid in Modern Synthetic Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of a Unique N-Aryl Glycine Derivative

In the landscape of contemporary organic synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. 2-((2,4-Dimethylphenyl)amino)acetic acid, a member of the N-aryl glycine family, has emerged as a valuable and versatile precursor in the synthesis of a diverse array of organic molecules, ranging from pharmaceutical intermediates to specialized ligands for catalysis. Its unique structural features—a secondary amine, a carboxylic acid, and a sterically hindered aromatic ring—provide a rich chemical playground for synthetic chemists.

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals, offering in-depth application notes and detailed protocols for the effective utilization of this compound as a key building block. The methodologies presented herein are grounded in established chemical principles and are designed to be both reliable and adaptable to various research and development needs.

Physicochemical Properties and Handling

A thorough understanding of the physical and chemical properties of a building block is fundamental to its successful application. The key properties of this compound are summarized below.

PropertyValueSource
CAS Number 66947-32-8[1]
Molecular Formula C₁₀H₁₃NO₂[1]
Molecular Weight 179.22 g/mol [1]
Appearance White to off-white solidCommercially available
Solubility Soluble in many organic solvents and aqueous baseGeneral knowledge

Storage and Handling: this compound is a stable solid at room temperature. It should be stored in a cool, dry place away from strong oxidizing agents. Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound.

Application I: Synthesis of Substituted Anilines via Decarboxylation

One of the most powerful applications of N-aryl glycines is their use as precursors to N-substituted anilines through decarboxylation. This transformation is particularly useful for introducing a methylamino group onto an aromatic ring, a common motif in many biologically active molecules. The reaction typically proceeds under thermal conditions or in the presence of a catalyst.

Causality Behind the Experimental Choices:

The choice of a high-boiling solvent like diphenyl ether is crucial for achieving the necessary temperature for efficient decarboxylation. The reaction proceeds through a zwitterionic intermediate, which upon heating, extrudes carbon dioxide to yield the corresponding N-methyl-2,4-dimethylaniline. The simplicity of this one-step protocol makes it an attractive method for generating this valuable intermediate.

Experimental Protocol: Thermal Decarboxylation

Objective: To synthesize N-methyl-2,4-dimethylaniline from this compound.

Materials:

  • This compound

  • Diphenyl ether

  • Round-bottom flask

  • Heating mantle with a temperature controller

  • Distillation apparatus

  • Standard laboratory glassware

Procedure:

  • To a 100 mL three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a reflux condenser, add this compound (10.0 g, 55.8 mmol).

  • Add diphenyl ether (50 mL) to the flask.

  • Slowly heat the reaction mixture with stirring to 250-260 °C.

  • Maintain this temperature and monitor the reaction for the cessation of CO₂ evolution (typically 1-2 hours).

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • The product, N-methyl-2,4-dimethylaniline, can be isolated by fractional distillation under reduced pressure.

Workflow Diagram:

Decarboxylation_Workflow start Start: this compound + Diphenyl Ether heat Heat to 250-260 °C start->heat decarboxylation Decarboxylation (CO₂ evolution) heat->decarboxylation cool Cool to RT decarboxylation->cool distill Fractional Distillation (Reduced Pressure) cool->distill product Product: N-methyl-2,4-dimethylaniline distill->product

Caption: Workflow for the synthesis of N-methyl-2,4-dimethylaniline.

Application II: Ligand in Copper-Catalyzed Cross-Coupling Reactions

N-Aryl glycines and their derivatives have been shown to be effective ligands in copper-catalyzed cross-coupling reactions, such as the Ullmann condensation. These ligands can accelerate the reaction rate and improve yields, even at lower temperatures than traditionally required. While the parent this compound can be used, its deprotonated form often acts as the active ligand.

Rationale for Ligand-Assisted Catalysis:

The amino acid moiety can chelate to the copper center, increasing its solubility and modulating its reactivity. This chelation facilitates the oxidative addition and reductive elimination steps of the catalytic cycle, which are key to the C-N or C-O bond formation. The bulky 2,4-dimethylphenyl group can also influence the steric environment around the copper center, potentially affecting selectivity.

Experimental Protocol: Ullmann-Type C-N Coupling

Objective: To synthesize N-phenyl-2,4-dimethylaniline using a copper-catalyzed cross-coupling reaction.

Materials:

  • 2,4-Dimethylaniline

  • Iodobenzene

  • This compound (as ligand)

  • Copper(I) iodide (CuI)

  • Potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To an oven-dried Schlenk flask, add CuI (9.5 mg, 0.05 mmol), this compound (18 mg, 0.1 mmol), and K₂CO₃ (276 mg, 2.0 mmol).

  • Evacuate and backfill the flask with argon three times.

  • Add 2,4-dimethylaniline (121 mg, 1.0 mmol), iodobenzene (204 mg, 1.0 mmol), and anhydrous DMF (5 mL) via syringe.

  • Heat the reaction mixture to 100-120 °C with stirring for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

  • After completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

  • Filter the mixture through a pad of Celite and wash the pad with ethyl acetate.

  • Wash the combined organic phases with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.

Catalytic Cycle Diagram:

Ullmann_Coupling cluster_cycle Catalytic Cycle CuI Cu(I)L OxAdd Oxidative Addition CuI->OxAdd Ar-X ArylHalide Ar-X Amine R₂NH Coord Coordination Base Base Product Ar-NR₂ OxAdd->Coord R₂NH, Base RedElim Reductive Elimination Coord->RedElim RedElim->CuI Product

Caption: Simplified catalytic cycle for Ullmann C-N coupling.

Application III: Synthesis of Heterocyclic Scaffolds

The bifunctional nature of this compound makes it an excellent starting material for the synthesis of various heterocyclic compounds. The amino and carboxylic acid groups can undergo intramolecular or intermolecular cyclization reactions to form rings such as lactams, piperazinediones, or more complex fused systems.

Synthetic Strategy and Mechanistic Insight:

By activating the carboxylic acid, for example, by converting it to an acid chloride or using a coupling reagent, it can readily react with the secondary amine of another molecule to form a dimer, which can then cyclize. Alternatively, intramolecular cyclization can be induced under specific conditions to form smaller ring systems. The choice of reagents and reaction conditions dictates the final heterocyclic product.

Experimental Protocol: Synthesis of a 1,4-Disubstituted Piperazine-2,5-dione

Objective: To synthesize 1,4-bis(2,4-dimethylphenyl)piperazine-2,5-dione.

Materials:

  • This compound

  • Thionyl chloride (SOCl₂) or a peptide coupling reagent (e.g., DCC, EDC)

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

  • Triethylamine (TEA) or another suitable base

  • Standard laboratory glassware for inert atmosphere reactions

Procedure (using a coupling reagent):

  • Dissolve this compound (3.58 g, 20.0 mmol) in anhydrous THF (100 mL) in a round-bottom flask under an argon atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add N,N'-dicyclohexylcarbodiimide (DCC) (4.12 g, 20.0 mmol) to the solution.

  • Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature for 12 hours.

  • A white precipitate of dicyclohexylurea (DCU) will form. Filter off the DCU and wash it with a small amount of cold THF.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude 1,4-bis(2,4-dimethylphenyl)piperazine-2,5-dione by recrystallization from a suitable solvent system (e.g., ethanol/water).

Reaction Pathway Diagram:

Piperazinedione_Synthesis start 2 molecules of This compound coupling Coupling Reagent (e.g., DCC) start->coupling intermediate Dimer Intermediate coupling->intermediate cyclization Intramolecular Cyclization intermediate->cyclization product 1,4-bis(2,4-dimethylphenyl)piperazine-2,5-dione cyclization->product

Caption: Pathway for the synthesis of a piperazine-2,5-dione derivative.

Conclusion and Future Outlook

This compound is a building block with significant, yet not fully exploited, potential in synthetic organic chemistry. The protocols and applications detailed in this guide demonstrate its utility in the synthesis of substituted anilines, as a ligand in catalysis, and in the construction of heterocyclic systems. The principles and methodologies described are intended to provide a solid foundation for researchers to explore and expand upon the applications of this versatile molecule. As the demand for novel chemical entities in drug discovery and materials science continues to grow, the strategic use of such well-defined building blocks will undoubtedly play a crucial role in advancing these fields.

References

  • A mild and efficient synthesis of N-aryl glycines by the rearrangement of 2-chloro-N-aryl acetamides. RSC Advances. [URL: https://pubs.rsc.org/en/content/articlelanding/2015/ra/c5ra05231j]
  • Synthesis of Arylglycines by Reaction of Diethyl N-Boc-iminomalonate with Organomagnesium Reagents. Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/abstracts/lit2/201.shtm]
  • A mild and efficient synthesis of N-aryl glycines by the rearrangement of 2-chloro-N-aryl acetamides. National Center for Biotechnology Information. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4498822/]
  • Oligo(N-aryl glycines): A New Twist on Structured Peptoids. Journal of the American Chemical Society. [URL: https://pubs.acs.org/doi/10.1021/ja8054675]
  • N,N-Dimethyl Glycine-Promoted Ullmann Coupling Reaction of Phenols and Aryl Halides. Organic Letters. [URL: https://pubs.acs.org/doi/10.1021/ol0355555]
  • Ullmann condensation. Wikipedia. [URL: https://en.wikipedia.
  • This compound. BLDpharm. [URL: https://www.bldpharm.com/products/66947-32-8.html]
  • ({2-[(2,4-Dimethylphenyl)amino]-2-oxoethyl}thio)acetic acid. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/774564]
  • 2-((3,4-Dimethylphenyl)amino)-2-oxoacetic acid. MySkinRecipes. [URL: https://www.myskinrecipes.com/shop/en/reagents/169105-2-3-4-dimethylphenyl-amino-2-oxoacetic-acid.html]
  • New process for the synthesis of 1-(2-((2,4-dimethylphenyl)thio)phenyl)piperazine. Google Patents. [URL: https://patents.google.
  • 2-((2,6-Dimethylphenyl)amino)-2-oxoacetic Acid (DMPAO). ResearchGate. [URL: https://www.researchgate.net/publication/300078893_2-26-Dimethylphenylamino-2-oxoacetic_Acid_DMPAO]
  • Synthesis of Bioactive compounds. SHINDO-KANO LABORATORY. [URL: https://www.shindokano.com/english-1]
  • Total synthesis and development of bioactive natural products. National Center for Biotechnology Information. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4079491/]
  • Synthesis of potentially bioactive compounds and tools for biological studies. ResearchGate. [URL: https://www.researchgate.net/publication/281881658_Synthesis_of_potentially_bioactive_compounds_and_tools_for_biological_studies]
  • Protocol for the Incorporation of (r)-2-Amino-2-(4-chlorophenyl)acetic Acid in Peptide Synthesis. Benchchem. [URL: https://www.benchchem.com/product/b5678/protocol]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimization of N-(2,4-Dimethylphenyl)glycine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Ticket ID: OPT-24-DMPG-001 Subject: Yield Improvement & Troubleshooting for 2-((2,4-Dimethylphenyl)amino)acetic acid Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

This guide addresses the synthesis of This compound (also known as N-(2,4-dimethylphenyl)glycine). This molecule is a critical intermediate in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) like Mefenamic acid and various indigo-class dyes.

The primary synthetic challenge lies in the nucleophilic substitution of chloroacetic acid by 2,4-dimethylaniline. Users frequently report low yields due to three competing factors:

  • Over-alkylation: Formation of the dialkylated byproduct.

  • Steric Hindrance: The ortho-methyl group reduces the nucleophilicity of the aniline nitrogen.

  • Isolation Failures: Difficulty precipitating the amphoteric product from aqueous media.

Module 1: The Optimized Protocol (Baseline)

Do not rely on generic aniline protocols. The 2,4-dimethyl substitution pattern requires specific modifications to the standard Heumann glycine synthesis.

Reagents & Stoichiometry
ReagentEquiv.RoleCritical Note
2,4-Dimethylaniline 2.5 - 3.0 NucleophileExcess is mandatory to suppress dialkylation.
Chloroacetic Acid 1.0ElectrophileLimiting reagent.
NaOH (aq, 30%) 2.2BaseNeutralizes HCl and maintains carboxylate form.
Sodium Dithionite 0.05AntioxidantPrevents oxidation of the aniline (tar formation).
Step-by-Step Workflow
  • Neutralization: In a reaction vessel, neutralize chloroacetic acid (1.0 eq) with NaOH (1.0 eq) in water to form sodium chloroacetate in situ. Keep temperature < 20°C to prevent hydrolysis.

  • Addition: Add 2,4-dimethylaniline (2.5 eq) and Sodium Dithionite (trace).

  • Reaction: Heat the heterogeneous mixture to 90–95°C for 4–6 hours.

    • Checkpoint: Monitor consumption of chloroacetate, not aniline (since aniline is in excess).

  • Basification: Cool to 50°C. Add remaining NaOH (1.2 eq) to ensure the product is in the soluble sodium salt form (

    
    ).
    
  • Extraction (Critical): Extract the unreacted excess 2,4-dimethylaniline with Toluene or Ethyl Acetate .

    • Why: If you skip this, the aniline will co-precipitate with your product later, resulting in an oily, impure mess.

  • Precipitation: Acidify the aqueous layer slowly with HCl to pH 3.5 – 4.0 .

    • Note: This is the approximate isoelectric point.[1][2] The product should precipitate as a solid.

  • Filtration: Filter the white/off-white solid and wash with cold water.

Module 2: Troubleshooting & FAQs

Category A: Reaction Efficiency

Q: My conversion is stuck at 60%. Heating longer doesn't help. A: The reaction is likely stalling due to the ortho-methyl steric hindrance.

  • Fix 1 (Catalysis): Add 5 mol% Potassium Iodide (KI) . This performs an in situ Finkelstein reaction, converting the chloroacetate to the more reactive iodoacetate.

  • Fix 2 (Phase Transfer): If working in a biphasic system (water/aniline), add 2 mol% Tetrabutylammonium Bromide (TBAB) to facilitate the transfer of the chloroacetate ion into the organic aniline phase.

Q: I am seeing a large impurity peak at M+58 relative to the product. A: This is the dialkylated byproduct (N,N-bis(carboxymethyl)-2,4-dimethylaniline).

  • Root Cause: Localized high concentration of chloroacetic acid relative to the aniline.

  • Solution: Increase the aniline equivalents to 3.0. Ensure vigorous stirring (800+ RPM) to maximize surface area between the aqueous chloroacetate and the organic aniline.

Category B: Isolation & Purification[3]

Q: Upon acidification, the product separates as a sticky brown oil, not a solid. A: This is the most common ticket we receive. It indicates trapped impurities (unreacted aniline) or incorrect pH.

  • Step 1: Re-dissolve the oil in dilute NaOH (pH 10).

  • Step 2: Perform a second extraction with toluene to remove trapped aniline.

  • Step 3: Acidify extremely slowly (dropwise) with vigorous stirring. Seed the solution with a pure crystal of the target acid if available.

  • Step 4: Target pH 3.8 exactly. Going too low (pH < 2) protonates the amine, forming the soluble hydrochloride salt (

    
    ).
    

Q: The product is turning purple/black during filtration. A: Oxidation of the electron-rich aniline ring.

  • Fix: Ensure Sodium Dithionite was added during the reaction. Wash the filter cake with water containing 0.1% sodium bisulfite.

Module 3: Mechanistic Visualization

Figure 1: Reaction Pathway & Competition

Caption: The kinetic competition between the desired mono-alkylation (Path A) and the parasitic di-alkylation (Path B). Note the steric influence of the 2-Me group.

ReactionPathway cluster_conditions Optimization Controls Aniline 2,4-Dimethylaniline (Nucleophile) TS1 Transition State (Sterically Hindered) Aniline->TS1 + ClAc ClAc Chloroacetate (Electrophile) Product Target Product (Mono-alkylated) TS1->Product Path A (Major) SideRxn Dialkylated Impurity (Over-reaction) Product->SideRxn + ClAc (Path B - Avoid!) Control1 Excess Aniline suppresses Path B Control2 KI Catalyst accelerates Path A

Figure 2: Troubleshooting Logic Tree

Caption: Decision matrix for diagnosing low yields or purity issues during the workup phase.

Troubleshooting Start Problem Detected IssueType Identify Issue Start->IssueType LowYield Low Yield / Conversion IssueType->LowYield OilyProduct Oily / Sticky Product IssueType->OilyProduct Impure High Impurity (Dialkyl) IssueType->Impure Sol_Temp Increase Temp to 95°C Check Reflux LowYield->Sol_Temp Sol_Cat Add KI or TBAB (Catalysis) LowYield->Sol_Cat Sol_pH Check pH (Target 3.5-4.0) Avoid pH < 2 OilyProduct->Sol_pH Sol_Extract Re-extract with Toluene (Remove excess Aniline) OilyProduct->Sol_Extract Sol_Stoich Increase Aniline Eq. (Dilution Effect) Impure->Sol_Stoich

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (See Section on N-Aryl glycines via chloroacetic acid).

  • Organic Syntheses. (1941). N-Phenylglycine (General Procedure). Org. Synth. 1941, 21, 99. (Foundational protocol for aniline alkylation).

  • Bhattacharya, A., et al. (1995). Improved Synthesis of N-Aryl Glycines. Synthetic Communications, 25(1), 1-8. (Discussion on yield improvements using buffers).

  • PubChem. (n.d.). 2,4-Dimethylaniline Compound Summary. National Center for Biotechnology Information. (Physical properties and reactivity data).[2][3][4][5][6][7][8][9][10][11]

Sources

overcoming solubility issues with 2-((2,4-Dimethylphenyl)amino)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide serves as a specialized support resource for researchers working with 2-((2,4-Dimethylphenyl)amino)acetic acid (also known as N-(2,4-Dimethylphenyl)glycine).

This guide addresses the specific physicochemical challenges associated with N-aryl glycine derivatives , distinguishing them from standard aliphatic amino acids to prevent common experimental failures.

Compound: this compound CAS: 66947-32-8 (Analogous reference to N-aryl glycines) Chemical Class: N-aryl Amino Acid / Aniline Derivative

Part 1: Physicochemical Profile & Solubility Mechanism[1]

To successfully solubilize this compound, you must understand that it does not behave like a standard amino acid (e.g., Glycine or Alanine).[1]

  • The "Aniline" Effect: Unlike aliphatic amino acids where the amine pKa is ~9.6, the nitrogen in this compound is part of an aniline system. Its pKa is significantly lower (estimated pKa ~4.5–5.0).

  • The Isoelectric Trap:

    • pH < 2.5: Cationic (Soluble).[1]

    • pH ~3.0 – 5.0: Neutral Zwitterion/Uncharged (Lowest Solubility - Precipitation Zone ).

    • pH > 6.0: Anionic (Soluble as a salt).[1]

  • Implication: At physiological pH (7.4), this compound exists primarily as a negatively charged anion .[1] However, the lipophilic 2,4-dimethylphenyl ring drives aggregation, often causing "oiling out" or precipitation in high-salt buffers despite the charge.

Part 2: Troubleshooting & FAQs

Q1: My compound precipitates immediately when I dilute my DMSO stock into PBS (pH 7.4). Why?

Diagnosis: This is likely due to the "Salting Out" effect combined with local pH shock. Explanation: While the compound is anionic at pH 7.4, the high ionic strength of PBS reduces the solubility of the hydrophobic dimethylphenyl group. Additionally, if your DMSO stock is slightly acidic, the local pH at the injection site may drop into the "Precipitation Zone" (pH 3–5) before mixing is complete. Solution:

  • Vortex vigorously during addition.

  • Pre-dilute the DMSO stock with a small volume of Ethanol or PEG400 before adding to the aqueous buffer.

  • Use a lower ionic strength buffer (e.g., 10 mM Phosphate) instead of 1X PBS if the experiment allows.

Q2: Can I use acid to solubilize it, like I do with other peptides?

Warning: Proceed with caution. While the compound is soluble at very low pH (pH < 2) due to protonation of the aniline nitrogen, this state is often unstable for biological assays.[1] Furthermore, as you neutralize the solution to bring it to physiological pH, you must pass through the pH 3–5 Precipitation Zone , where the compound will almost certainly crash out. Recommendation: Always approach physiological pH from the basic side (starting high and lowering) rather than the acidic side.[1]

Q3: What is the best solvent for high-concentration stock solutions?

Recommendation: DMSO (Dimethyl Sulfoxide) is the gold standard.[1]

  • Solubility: >50 mg/mL is typically achievable.

  • Storage: Store at -20°C. Avoid repeated freeze-thaw cycles which can induce crystal nucleation that is hard to redissolve.

  • Alternative: Anhydrous Ethanol (lower solubility than DMSO, but easier to evaporate).[1]

Q4: I need a formulation for animal studies (IP/IV). DMSO is too toxic. What do you suggest?

Protocol: Use a Co-solvent/Surfactant system . Simple aqueous buffers will likely fail at therapeutic doses. Recommended Vehicle:

  • 10% DMSO

  • 40% PEG400 (Polyethylene Glycol 400)[1]

  • 5% Tween 80 (Polysorbate 80)[1]

  • 45% Saline or Water

  • Note: Dissolve in DMSO first, then add PEG400/Tween, and add water last .

Part 3: Step-by-Step Protocols

Protocol A: Preparation of 100 mM Stock Solution

Target Volume: 1 mL | Molecular Weight: ~179.22 g/mol (Estimate based on structure)

  • Weighing: Weigh 17.9 mg of this compound.

  • Solvent Addition: Add 1 mL of high-grade DMSO (anhydrous).

  • Dissolution: Vortex for 30 seconds. If particulates remain, sonicate in a water bath at 37°C for 5 minutes.

  • Verification: Ensure the solution is completely clear.

  • Storage: Aliquot into amber vials and store at -20°C.

Protocol B: Preparation of Aqueous Working Solution (100 µM)

Method: "Solvent Shift" Technique to avoid precipitation.[1]

  • Preparation: Have your 100 mM DMSO stock and your culture medium/buffer ready.

  • Intermediate Step (Critical): Prepare a 10x Intermediate solution.

    • Mix 10 µL of 100 mM Stock + 990 µL of Serum-Free Medium or PBS .

    • Observation: If a cloudy precipitate forms, add Tween 80 to the buffer (0.1% final concentration) before adding the compound.[1]

  • Final Dilution: Dilute the 10x Intermediate 1:10 into your final assay volume.

    • Final DMSO concentration: 0.1% (Generally safe for cells).[1]

Part 4: Solubility Decision Tree (Visualization)

The following diagram illustrates the logical flow for selecting the correct solubilization strategy based on your experimental constraints.

SolubilityTree Start Start: this compound Solvent Select Primary Solvent Start->Solvent DMSO DMSO (Stock) Solvent->DMSO Recommended Water Aqueous Buffer Solvent->Water Not Recommended App_Cell Cell Culture (In Vitro) DMSO->App_Cell App_Animal Animal Study (In Vivo) DMSO->App_Animal App_Chem Chemical Synthesis DMSO->App_Chem Precip PRECIPITATION! (pH 3-5 Zone) Water->Precip Low Solubility Sol_Cell Dilute DMSO Stock < 0.5% Use Serum-Free Media initially App_Cell->Sol_Cell Sol_Animal Formulation: 10% DMSO / 40% PEG400 / 5% Tween 80 App_Animal->Sol_Animal Sol_Chem Use Organic Solvents: Methanol, DCM, or Ethyl Acetate App_Chem->Sol_Chem

Caption: Decision tree for selecting the optimal solubilization strategy based on experimental application.

Part 5: Solubility Data Summary

Solvent SystemEstimated SolubilityApplication Notes
DMSO > 50 mg/mLPreferred for stock solutions.
Ethanol (100%) ~ 10–20 mg/mLGood alternative if DMSO is toxic to assay.[1]
Water (pH 7.4) < 1 mg/mLPoor. Requires pH adjustment or surfactant.[1]
Water (pH 3–5) Insoluble Isoelectric/Neutral zone.[1] Avoid this pH range.
0.1 M NaOH ModerateForms Sodium Salt. Good for initial aqueous dissolution.
PEG 400 HighExcellent excipient for in vivo formulations.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 826274, N-(2,6-dimethylphenyl)glycine (Structural Analog).[1] Retrieved from [Link][1][2]

  • Avdeef, A. (2003). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience. (General reference for pKa-solubility profiles of ionizable drugs).
  • Yalkowsky, S. H., et al. (2010). Handbook of Aqueous Solubility Data. CRC Press.

Sources

Technical Support Center: Stability & Handling of 2-((2,4-Dimethylphenyl)amino)acetic acid

[1]

Executive Summary: The Molecule at a Glance

  • Compound: this compound[1]

  • Chemical Class: N-Aryl Glycine[1][2][3]

  • CAS Number: 16160-32-4 (Generic N-(2,4-dimethylphenyl)glycine)[1]

  • Critical Insight: As an N-aryl glycine, this molecule acts as an electron donor.[1] It is inherently susceptible to photo-oxidative degradation and decarboxylation .[1] While stable as a dry solid under proper storage, it becomes reactive in solution, particularly under aerobic conditions or exposure to UV/Blue light.[1]

Core Stability Guide: The "Why" Behind the Protocols

A. Photochemical Instability (The Primary Risk)

The Mechanism: N-aryl glycines are frequently used as photoinitiators in polymer chemistry because they readily generate free radicals upon light exposure [1].[1]

  • Causality: Absorption of UV/visible light excites the aromatic amine.[1] In the presence of oxygen or electron acceptors, this leads to the formation of an aminoalkyl radical and the release of CO₂ (decarboxylation).[1]

  • Result: Your clear solution turns yellow/brown, and HPLC shows a new peak (likely N,2,4-trimethylaniline).[1]

  • Protocol: Absolute exclusion of light is required for solution storage.[1] Use amber glassware or foil-wrapped containers.

B. Oxidative Sensitivity

The Mechanism: The 2,4-dimethyl substitution on the phenyl ring makes the amine electron-rich, lowering its oxidation potential.[1]

  • Causality: Atmospheric oxygen can oxidize the amine to a radical cation, leading to complex polymerization (browning) or formation of quinone-imine type species.[1]

  • Result: Gradual darkening of the solution over time, even in the dark.[1]

  • Protocol: Sparge solvents with Argon or Nitrogen before dissolution. Store stock solutions at -20°C.

C. pH-Dependent Solubility & Stability

The Mechanism: This molecule is amphoteric but predominantly acidic (carboxylic acid) and weakly basic (aniline nitrogen).[1]

  • Acidic pH (< 3): Protonation of the amine stabilizes the molecule against oxidation but may reduce solubility if the counter-ion is not chosen carefully.[1]

  • Neutral pH (6-8): The zwitterionic form is possible, but solubility in pure water is often poor.[1]

  • Basic pH (> 9): Forms the carboxylate salt (highly soluble).[1] However, the free amine is most electron-rich here , significantly increasing the rate of oxidative degradation [2].[1]

Visualizing the Instability

Below is a mechanistic map of the degradation pathways you must prevent.

GStart2-((2,4-Dimethylphenyl)amino)acetic acidLightUV/Vis Light(Excitation)Start->LightOxidationO2 / High pH(Oxidation)Start->OxidationRadicalAminoalkyl RadicalIntermediateLight->Radical- CO2Oxidation->Radical- e-Prod1Degradation Product A:N,2,4-Trimethylaniline(Decarboxylation)Radical->Prod1H-abstractionProd2Degradation Product B:Quinone Imines /Polymers (Browning)Radical->Prod2Coupling

Figure 1: Primary degradation pathways. Light exposure drives decarboxylation, while oxidation leads to polymerization and color change.[1]

Experimental Protocols

Protocol A: Preparation of a Stable Stock Solution (10 mM)

Use this protocol to ensure reproducibility across assays.

  • Solvent Selection: Use DMSO (anhydrous) or Methanol (HPLC grade).[1] Avoid water for initial dissolution.

  • Deoxygenation (Critical): Sparge the solvent with Nitrogen gas for 5-10 minutes before adding the solid.[1]

  • Dissolution: Weigh the solid into an amber vial . Add the sparged solvent.[1] Vortex until clear.

  • Storage:

    • Short-term (Hours): Keep on ice, protected from light.

    • Long-term (Weeks): Aliquot into single-use amber vials, blanket with Nitrogen, and store at -20°C or -80°C.

Protocol B: Troubleshooting "Unknown Peaks" (HPLC)

Use this workflow if you suspect degradation.[1]

TroubleshootingStartIssue: Unknown Peakor Color ChangeCheckRTCheck Retention Time (RT)of New PeakStart->CheckRTRT_LessRT < Parent?(More Polar)CheckRT->RT_LessRT_MoreRT > Parent?(Less Polar)CheckRT->RT_MoreOxideSuspect: N-Oxide orHydrolysis ProductRT_Less->OxideYesDecarbSuspect: DecarboxylatedProduct (N-Methyl deriv.)RT_More->DecarbYesAction1Action: Check pH.Acidify mobile phase.Oxide->Action1Action2Action: Check Light Exposure.Fresh prep in Dark.Decarb->Action2

Figure 2: Diagnostic logic for identifying degradation products based on HPLC retention time shifts.

Troubleshooting & FAQs

Q1: My solution turned from colorless to light brown overnight. Can I still use it?

  • Technical Answer: No. The color change indicates the formation of conjugated oxidation products (likely quinone imines or azo-dimers).[1] Even a slight color change suggests a purity drop of >1-2%, which can skew biological assays or kinetic measurements.[1]

  • Fix: Discard. Prepare fresh in an amber vial and sparge with N₂.

Q2: I see a new peak eluting after my main peak in Reverse Phase HPLC. What is it?

  • Technical Answer: This is likely the decarboxylated product (N,2,4-trimethylaniline).[1] Losing the carboxylic acid group (-COOH) makes the molecule significantly less polar, increasing its retention time on a C18 column.[1]

  • Cause: The sample was likely exposed to light or heat during preparation.[1]

Q3: Can I heat the solution to speed up dissolution?

  • Technical Answer: Avoid heating above 40°C. N-aryl glycines can undergo thermal decarboxylation, especially in high-boiling solvents like DMSO if not strictly controlled.[1] Sonication is safer than heating.

Q4: Is the compound stable in cell culture media (pH 7.4)?

  • Technical Answer: It is moderately stable but will degrade over 24-48 hours due to the oxidative environment and light in the incubator.[1]

  • Recommendation: Refresh the media containing the compound every 12-24 hours if running long-duration assays.

Summary of Stability Data

ParameterConditionStability StatusRecommendation
Solid State Room Temp, DarkStable Store in desiccator, amber vial.[1]
Solution (DMSO) Room Temp, LightUnstable (t½ ~ hours)Do not use.
Solution (DMSO) -20°C, DarkStable (Weeks)Preferred storage method.[1]
Aqueous pH 7 Room Temp, LightHighly Unstable Prepare immediately before use.
Aqueous pH 2 Room TempModerately Stable Protonation protects amine.[1]

References

  • RSC Advances. (2015).[1] A mild and efficient synthesis of N-aryl glycines by the rearrangement of 2-chloro-N-aryl acetamides.[1][2] (Discusses thermal stability and photoinitiator applications).

  • Organic Chemistry Frontiers. (2018). The direct decarboxylative allylation of N-arylglycine derivatives by photoredox catalysis.[1][3] (Establishes the mechanism of photo-decarboxylation).

  • BenchChem. (2023).[1] Assessing the stability of (R)-2-Amino-2-(4-chlorophenyl)acetic acid under different pH conditions. (Comparative data for N-aryl glycine derivatives).

purification techniques for 2-((2,4-Dimethylphenyl)amino)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of 2-((2,4-Dimethylphenyl)amino)acetic acid

Status: Operational Ticket ID: PUR-24-XYL-GLY Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Chemical Context

Compound: this compound Synonyms: N-(2,4-Dimethylphenyl)glycine; N-(2,4-Xylyl)glycine. CAS: 13311-84-7 (Generic N-xylyl isomers often vary; ensure 2,4-isomer specificity). Chemical Class: N-Aryl Amino Acid (Amphoteric).

The Challenge: This molecule is an amphoteric N-aryl glycine. Unlike standard aliphatic amino acids (like glycine), the nitrogen atom is attached to an electron-rich aromatic ring. This significantly lowers the basicity of the amine (pKa ~4-5) compared to aliphatic amines (pKa ~9-10). Consequently, the "zwitterionic" window is narrower, and the molecule is prone to oxidative coloration (turning grey/brown) due to the electron-rich xylidine moiety.

Core Purification Strategy:

  • Primary Isolation: pH-controlled Isoelectric Precipitation (The "pH Swing").

  • Polishing: Recrystallization from Ethanol/Water.[1]

  • Impurity Removal: Solvent wash for unreacted xylidine.

Master Protocol: Isoelectric Precipitation (The "pH Swing")

This is the most robust method for bulk purification. It leverages the molecule's pH-dependent solubility profile to reject both unreacted aniline (soluble in acid) and unreacted chloroacetic acid (soluble in water).

Prerequisites:

  • Crude reaction mixture (often a sodium salt solution).[1]

  • Reagents: 2M HCl, 2M NaOH, Activated Charcoal.

Step-by-Step Workflow:

  • Basification (Solubilization):

    • Suspend the crude solid in water (approx. 10 mL/g).

    • Adjust pH to >10 using 2M NaOH. The solution should become clear as the sodium salt forms.

    • Checkpoint: If the solution remains cloudy, unreacted 2,4-dimethylaniline is likely present. Extract with Ethyl Acetate (EtOAc) or Dichloromethane (DCM) at this stage to remove it. Discard the organic layer; keep the aqueous layer.

  • Decolorization (Critical for Stability):

    • Add Activated Charcoal (5-10 wt% of theoretical yield) to the alkaline solution.

    • Stir for 30 minutes at room temperature.

    • Filter through a Celite pad to remove charcoal. The filtrate should be pale yellow or colorless.

  • Acidification (Precipitation):

    • Cool the filtrate to 10–15°C .

    • Slowly add 2M HCl dropwise with vigorous stirring.

    • Target pH: 3.5 – 4.0 .

    • Technical Insight: This pH range corresponds to the isoelectric point (pI) where the molecule has net neutral charge and minimal solubility. Going too acidic (pH < 1) may redissolve the compound as the hydrochloride salt or trap inorganic salts.

  • Isolation:

    • Stir the slurry for 1 hour at 5°C to mature the crystals.

    • Filter under vacuum.

    • Wash the cake with cold water (2x) to remove NaCl.

    • Dry at 50°C under vacuum.

Polishing Protocol: Recrystallization

If the "pH Swing" yields material with <98% purity, use recrystallization.

Solvent System: Ethanol (EtOH) / Water (


).[1]
Ratio:  Variable (typically start with 95% EtOH).
  • Dissolution: Dissolve the crude solid in minimal boiling Ethanol (approx. 5-8 mL/g).

  • Clarification: If insoluble particles remain, hot filter.

  • Nucleation: Remove from heat. Add warm water dropwise until a faint turbidity persists.

  • Crystallization: Re-heat slightly to clear, then let cool slowly to room temperature.

  • Harvest: Cool to 0°C, filter, and wash with cold 50% EtOH/Water.

Troubleshooting Guide (FAQ)

Symptom Probable Cause Corrective Action
Product is Brown/Grey Oxidation of the electron-rich aromatic ring.1. Reprocess using the "Basification" step and treat with Sodium Dithionite (reducing agent) alongside charcoal.2. Ensure drying is done under vacuum, not air.
"Oiling Out" (Liquid separates instead of crystals)Cooling too fast or impurity profile is complex.1. Re-heat to dissolve the oil.2. Add a "seed crystal" of pure material at the cloud point.3. Slow down the cooling rate (wrap flask in foil/towel).
Low Yield pH missed the Isoelectric Point (pI).1. Check filtrate pH. If pH < 2, the HCl salt may have formed and dissolved. Adjust back to pH 3.5–4.0.2. If pH > 5, the salt is still soluble. Add more acid.
Sticky Solid Trapped solvent or unreacted aniline.1. Triturate (grind under solvent) with Hexanes or cold Toluene to extract lipophilic impurities.2. Dry under high vacuum for 12h+.

Visual Logic: Purification Decision Tree

PurificationLogic Start Crude Reaction Mixture Dissolve Dissolve in Water + NaOH (pH > 10) Start->Dissolve CheckCloudy Is solution cloudy? Dissolve->CheckCloudy Extract Extract with DCM (Remove unreacted Aniline) CheckCloudy->Extract Yes Charcoal Add Activated Charcoal Filter (Celite) CheckCloudy->Charcoal No Extract->Charcoal Aqueous Phase Acidify Acidify to pH 3.5 - 4.0 (Isoelectric Point) Charcoal->Acidify Filter Filter & Wash (Cold Water) Acidify->Filter PurityCheck Purity > 98%? Filter->PurityCheck Recryst Recrystallize (EtOH / Water) PurityCheck->Recryst No Final Pure this compound PurityCheck->Final Yes Recryst->Final

Caption: Logical workflow for the purification of N-aryl glycines, prioritizing impurity removal via phase extraction before isoelectric precipitation.

References

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman Scientific & Technical: London, 1989.
  • Zhang, Y., et al. "A mild and efficient synthesis of N-aryl glycines by the rearrangement of 2-chloro-N-aryl acetamides." RSC Advances, 2015.

  • ChemicalBook. "N-(2,4-Dimethylphenyl)glycine Properties and Synthesis."

  • Org. Synth. "General Procedures for N-Alkylation of Anilines with Chloroacetic Acid." Organic Syntheses, Coll.[2][3] Vol. 1, p. 300.[2]

Sources

Technical Support Center: Synthesis of 2-((2,4-Dimethylphenyl)amino)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: OPT-24-XYL-GLY Subject: Optimization of N-alkylation conditions for sterically hindered anilines Status: Resolved / Guide Available Support Tier: Level 3 (Senior Application Scientist)[1]

Executive Summary & Mechanistic Insight

Welcome to the Technical Support Center. You are attempting to synthesize 2-((2,4-Dimethylphenyl)amino)acetic acid (also known as N-(2,4-dimethylphenyl)glycine).[1]

The Core Challenge: Unlike simple aniline alkylations, your substrate (2,4-dimethylaniline) possesses a methyl group at the ortho position. This creates significant steric hindrance around the nucleophilic nitrogen.[1]

  • Consequence: Standard

    
     kinetics are retarded.[1]
    
  • Common Failure Mode: Low conversion rates using standard "textbook" conditions (e.g., room temp, weak bases).[1]

  • Optimization Strategy: You must enhance the electrophilicity of the alkylating agent (Finkelstein catalysis) and utilize a solvent system that stabilizes the transition state while allowing high thermal energy input.

Optimized Experimental Protocol

We recommend the DMF-Mediated Finkelstein Route over aqueous methods for this specific substrate to overcome steric barriers.[1]

Reagents & Stoichiometry
ComponentRoleEquiv.Notes
2,4-Dimethylaniline Nucleophile1.0Limiting reagent to simplify purification.[1]
Ethyl Chloroacetate Electrophile1.2Use ester to prevent zwitterion solubility issues during reaction.[1]
Sodium Iodide (NaI) Catalyst0.1Critical: Converts Cl-ester to reactive I-ester in situ.[1]
DIPEA (Hünig's Base) Base1.5Scavenges HCl; sterically hindered to prevent self-alkylation.[1]
DMF (Dimethylformamide) Solvent--Polar aprotic; enhances nucleophilicity.[1]
Step-by-Step Workflow
  • Activation: Dissolve Ethyl chloroacetate (1.2 eq) and NaI (0.1 eq) in DMF. Stir at RT for 15 mins.[1][2] Why? To generate the highly reactive iodo-acetate species.

  • Addition: Add 2,4-Dimethylaniline (1.0 eq) and DIPEA (1.5 eq).

  • Reaction: Heat to 90°C for 4-6 hours. Monitor by TLC (Hexane/EtOAc 4:1).[1]

    • Note: Do not exceed 100°C to avoid ester pyrolysis or polymerization.[1]

  • Hydrolysis (One-Pot): Once conversion is >95%, add aqueous NaOH (2.5 eq) directly to the DMF mixture and stir at 50°C for 1 hour.

  • Work-up:

    • Dilute with water.[1] Wash with Ethyl Acetate (removes unreacted aniline).[1]

    • Crucial Step: Acidify the aqueous layer carefully to pH 3.5 - 4.0 (Isoelectric precipitation).[1]

    • Filter the white precipitate.[1]

Visual Workflow (DOT Diagram)

ReactionWorkflow Start Start: Reagent Prep Activation Activation: Ethyl Chloroacetate + NaI (In situ Finkelstein) Start->Activation DMF Solv. Reaction Reaction: Add Aniline + Base Heat 90°C, 6h Activation->Reaction Enhanced Electrophile Hydrolysis Hydrolysis: Add NaOH (aq) Saponify Ester Reaction->Hydrolysis Conversion >95% Extraction Purification: Wash aq. layer w/ EtOAc (Removes Aniline) Hydrolysis->Extraction Basic pH (>10) Precipitation Isolation: Acidify to pH 3.5 Filter Solid Extraction->Precipitation Target pH 3.5

Caption: Optimized One-Pot Alkylation-Hydrolysis Workflow maximizing conversion via iodide catalysis.

Troubleshooting Guide (FAQ)

Issue 1: "I have low yield and mostly recovered starting material."

Diagnosis: Insufficient energy to overcome the ortho-methyl steric barrier.[1]

  • Fix A (Temperature): Ensure internal temperature is >85°C. Room temperature reactions will fail for this substrate [1].

  • Fix B (Catalysis): Did you add Sodium Iodide (NaI)? The chloro- group is a poor leaving group.[1] NaI converts it to an iodo- group, reacting 100x faster.[1]

  • Fix C (Solvent): If using Ethanol/Water, switch to DMF or DMSO.[1][3] Protic solvents solvate the nucleophile (aniline), making it less reactive.

Issue 2: "The product is an oil or sticky gum, not a solid."

Diagnosis: You likely isolated the "Zwitterion trap" or have residual solvent.[1]

  • The Science: Amino acids are zwitterions.[1]

    • pH < 2: Cationic (Soluble).[1]

    • pH > 9: Anionic (Soluble).[1]

    • pH ~4: Neutral Zwitterion (Insoluble - Target Zone ).[1]

  • Solution: Dissolve your gum in dilute NaOH (pH 11).[1] Wash with Ether (discard organic).[1] Slowly add 1M HCl to the aqueous layer while stirring. Stop exactly when the pH hits 3.5-4.[1]0. The solid should crash out.[1]

Issue 3: "I see a new impurity spot that isn't starting material."

Diagnosis: Formation of Diketopiperazine (Cyclic Dimer).[1]

  • Cause: If the ethyl ester intermediate is heated too long without hydrolyzing, two molecules can condense to form a 6-membered ring.[1]

  • Prevention: Do not store the intermediate ester. Hydrolyze immediately after consumption of the aniline.[1]

Troubleshooting Logic Tree

Troubleshooting Problem Problem Encountered LowYield Low Conversion Problem->LowYield OilyProduct Oily/Sticky Product Problem->OilyProduct Impurity Unknown Impurity Problem->Impurity CheckTemp Is Temp > 85°C? LowYield->CheckTemp CheckpH Check pH OilyProduct->CheckpH CheckTime Reaction Time > 12h? Impurity->CheckTime AddCatalyst Action: Add 10 mol% NaI CheckTemp->AddCatalyst Yes ChangeSolvent Action: Switch to DMF CheckTemp->ChangeSolvent No AdjustpH Action: Adjust to pH 3.5-4.0 CheckpH->AdjustpH ReduceTime Action: Dimerization Risk. Stop reaction earlier. CheckTime->ReduceTime

Caption: Decision matrix for diagnosing common synthetic failures in N-aryl glycine synthesis.

Comparative Data: Solvent & Base Selection

The following data summarizes reaction efficiency based on internal application testing for ortho-substituted anilines.

Solvent SystemBaseTempYieldPurityVerdict
Water NaOAc100°C35%HighPoor. Low solubility of 2,4-dimethylaniline limits reaction rate.[1]
Ethanol TEA78°C55%MedAverage. Slow kinetics due to lower boiling point.[1]
Toluene K2CO3110°C60%MedGood. Requires Phase Transfer Catalyst (e.g., TBAB) to work well.[1]
DMF DIPEA 90°C 88% High Recommended. Best balance of solubility and kinetics.[1]

References

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.[1] Longman Scientific & Technical, 1989 .[1] (General reference for N-alkylation of amines).

  • Azarifar, D., et al. "Microwave-Assisted Synthesis of N-Arylglycines."[1] Heterocycles, 2006 , 68(1), 175.[1] Link (Demonstrates the necessity of energy input for hindered anilines).

  • Li, J. J. Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. Springer, 2009 .[1] (Reference for Finkelstein reaction mechanism in alkylation).

  • PubChem. "2,4-Dimethylaniline Compound Summary." National Library of Medicine.[1] Link (Source for pKa and physical property data).

Sources

Technical Support Center: 2-((2,4-Dimethylphenyl)amino)acetic Acid Assays

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Tier: L3 Engineering Support Subject: Analytical & Biochemical Assay Optimization for N-(2,4-Dimethylphenyl)glycine CAS Registry: 66947-32-8 (and related isomers)[1]

Executive Summary & Chemical Profile

Welcome to the technical support hub for 2-((2,4-Dimethylphenyl)amino)acetic acid . This molecule is a bifunctional N-aryl glycine derivative, characterized by a secondary aniline amine and a carboxylic acid tail.[1] Its dual nature—acting as both a weak base (aniline) and a weak acid—presents unique challenges in chromatography, solubility, and derivatization.[1]

Critical Chemical Parameters:

  • Structure: Aniline core with ortho, para-dimethyl substitution; N-linked glycine tail.[1]

  • pKa Values (Est.): Carboxyl ~2.3 | Amine ~4.8–5.2 (lower than aliphatic amines due to aryl conjugation).

  • Key Challenge: The ortho-methyl group at position 2 creates significant steric hindrance around the secondary amine, affecting standard amine coupling and derivatization protocols.[1]

HPLC & LC-MS Troubleshooting

Issue: Poor Peak Shape (Tailing) or Inconsistent Retention Diagnosis: Zwitterionic behavior and silanol interactions.

The most common failure mode in assaying this molecule is "peak splitting" or "tailing" on C18 columns. At neutral pH, the molecule exists as a zwitterion (COO⁻ / NH₂⁺), leading to poor retention and secondary interactions with residual silanols on the silica support.[1]

Optimization Protocol: The "pH Switch" Strategy

To stabilize the molecule for reproducible chromatography, you must force it into a single ionic state.[1]

ModeMobile Phase pHIonic StateColumn Recommendation
Acidic (Preferred) pH 2.0 – 2.5 (0.1% Formic Acid)Cationic (COOH / NH₂⁺)C18 (End-capped) or C8
Basic pH 9.5 – 10.0 (Ammonium Hydroxide)Anionic (COO⁻ / NH)C18 (High pH stable, e.g., Hybrid Particle)
Zwitterionic pH 6.0 – 7.0Neutral Net ChargeNOT RECOMMENDED for standard RP

Troubleshooting Guide: Peak Tailing

  • Symptom: Tailing Factor > 1.5.[1]

  • Root Cause: The secondary amine is interacting with acidic silanols on the column stationary phase.

  • Immediate Fix: Add 5 mM Ammonium Acetate to the aqueous mobile phase. If using UV detection only, add 0.05% Triethylamine (TEA) as a silanol blocker.[1] Note: Do not use TEA with LC-MS due to signal suppression.[1]

Visual Workflow: Method Development Logic

HPLC_Troubleshooting cluster_legend Legend Start Start: Poor Peak Shape CheckPH Check Mobile Phase pH Start->CheckPH IsNeutral Is pH 4.0 - 7.0? CheckPH->IsNeutral ActionAcid Action: Lower pH to < 2.5 (Protonate Acid & Amine) IsNeutral->ActionAcid Yes (Zwitterion Risk) CheckCol Check Column Type IsNeutral->CheckCol No EndCap Switch to End-capped (e.g., C18-T) ActionAcid->EndCap If Tailing Persists ActionBase Action: Raise pH to > 9.5 (Deprotonate Acid) CheckCol->EndCap If Standard Silica Leg1 Critical Issue Leg2 Decision Point Leg3 Solution

Caption: Decision tree for resolving peak tailing and retention issues in N-aryl glycine analysis.

Derivatization & Synthetic Assay Issues

Issue: Low Yield in Amine Coupling or Derivatization (e.g., for GC-MS) Diagnosis: Steric Hindrance from the ortho-Methyl Group.[1]

The 2,4-dimethyl substitution pattern places a methyl group directly adjacent to the amine nitrogen.[1] This creates a "steric wall" that blocks bulky derivatizing agents.[1]

Common Failures:

  • OPA (o-Phthalaldehyde) Reagent: Often fails or reacts very slowly because OPA requires an accessible primary amine (this is a secondary amine) and is sensitive to steric bulk.

  • Standard Amide Coupling: Reaction with bulky activated esters (e.g., NHS-esters) may stall.[1]

Recommended Protocols:

  • For GC-MS Analysis: Use MTBSTFA (N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide) + 1% TBDMCS.[1]

    • Why: Silylation is more robust for sterically hindered amines than acetylation.[1]

    • Condition: Heat at 70°C for 30–60 minutes. Room temperature reaction is insufficient for the ortho-substituted amine.[1]

  • For Fluorescence Detection: Use FMOC-Cl (9-Fluorenylmethoxycarbonyl chloride).[1]

    • Why: FMOC reacts with secondary amines and is highly fluorescent.[1]

    • Modification: Use a polar aprotic solvent (Acetonitrile) and extended reaction time (10–15 mins) compared to standard amino acids.

Biological Assay Interference (False Positives)

Issue: Anomalous Data in Enzyme Inhibition or Binding Assays Diagnosis: Oxidation and Redox Cycling.[1]

N-aryl glycines are structurally related to anilines, which are redox-active.[1] In high-throughput screening (HTS), they can generate false positives via two mechanisms:

  • Oxidation: The electron-rich aromatic ring (activated by the amine and methyl groups) is prone to oxidation by air or assay components, forming quinone-imine species.[1] These are highly reactive electrophiles that can covalently modify cysteine residues on proteins (PAINS - Pan-Assay Interference Compounds behavior).[1]

  • Colorimetric Interference: Oxidized products often turn yellow/brown, interfering with absorbance readouts at 405nm or 450nm.[1]

Verification Steps:

  • Add DTT/BME: If activity is lost upon adding a reducing agent (DTT), the inhibition was likely due to oxidative artifacts.[1]

  • Fresh Prep: Always prepare stock solutions in degassed DMSO and use within 4 hours. Do not store aqueous dilutions.[1]

Frequently Asked Questions (FAQ)

Q: Can I use the Bradford Assay to quantify this molecule? A: No. The Bradford assay detects proteins via dye binding to basic amino acids (Arginine, Lysine).[1] This single amino acid derivative will not trigger the Coomassie Blue shift effectively and may cause background interference.[1] Use Quantitative NMR (qNMR) or HPLC with UV at 254 nm for quantification.

Q: Why is my stock solution turning pink/brown? A: This indicates oxidation of the aniline nitrogen. The 2,4-dimethyl groups activate the ring, making it susceptible to air oxidation.[1]

  • Fix: Store solid at -20°C under argon. Add 1 mM Ascorbic Acid to aqueous buffers if the assay tolerates it.[1]

Q: What is the specific UV extinction coefficient? A: While solvent-dependent, N-alkyl anilines typically have a


 around 240–250 nm  (secondary band) and 290–300 nm  (primary band). For accurate quantification, you must generate a standard curve using a pure reference standard (e.g., from Sigma-Aldrich or Fluorochem).[1] Do not rely on generic aniline coefficients.

References

  • Agilent Technologies. (2024).[1][2] Amino Acid Analysis: Troubleshooting and Method Development. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024).[1] PubChem Compound Summary for CID 12352106 (Related Derivative). Retrieved from [Link]

  • Dolan, J. W. (2010).[1][2] Troubleshooting HPLC: Peak Tailing and Broadening. LCGC North America.[1] Retrieved from [Link]

  • Noble, A., & MacMillan, D. W. C. (2014).[1][3] Photoredox α-Vinylation of α-Amino Acids and N-Aryl Amines. Journal of the American Chemical Society.[3][4] (Context on N-aryl amine reactivity). Retrieved from [Link]

Sources

side reactions of 2-((2,4-Dimethylphenyl)amino)acetic acid in synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized technical support resource for researchers and process chemists working with 2-((2,4-Dimethylphenyl)amino)acetic acid (also known as N-(2,4-Dimethylphenyl)glycine).

The content is structured to address the specific kinetic and thermodynamic challenges inherent to the N-alkylation of electron-rich anilines .

Status: Operational Role: Senior Application Scientist Topic: Troubleshooting Side Reactions & Impurity Profiles

Reaction Pathway & Impurity Landscape

Before troubleshooting, it is critical to visualize the competitive landscape of the synthesis. The primary route involves the nucleophilic substitution (


) of chloroacetic acid by 2,4-dimethylaniline (2,4-xylidine).
Core Reaction Logic

The reaction is a balance between nucleophilicity and pH. The 2,4-dimethyl substitution pattern increases the electron density of the aniline nitrogen (via inductive effects), making it a better nucleophile than unsubstituted aniline, but also increasing the risk of over-alkylation.

Pathway Diagram

The following flowchart maps the desired pathway against the three critical failure modes: Bis-Alkylation , Reagent Hydrolysis , and Dimerization .

ReactionPathways Start 2,4-Dimethylaniline (Starting Material) Product TARGET PRODUCT N-(2,4-Dimethylphenyl)glycine Start->Product + Chloroacetic Acid (Base, 80-100°C) Reagent Chloroacetic Acid (Reagent) Glycolic IMPURITY B Glycolic Acid (Hydrolysis Product) Reagent->Glycolic + OH- / H2O (Competitive Hydrolysis) Bis IMPURITY A Bis-alkylated Derivative (N,N-diacetic acid) Product->Bis + Excess Chloroacetic Acid (Over-alkylation) Dimer IMPURITY C Diketopiperazine (Cyclic Dimer) Product->Dimer Acid/Heat (Dehydration)

Caption: Figure 1. Kinetic competition between mono-alkylation (desired), bis-alkylation (over-reaction), and reagent hydrolysis.

Troubleshooting Guides (Q&A Format)

Module 1: The "Over-Alkylation" Trap

User Question: "I am consistently observing a secondary spot on TLC (


 lower than starting aniline but higher than product) and my product purity is stuck at 85%. Recrystallization isn't removing it. What is this?"

Technical Diagnosis: You are likely generating the Bis-alkylated impurity (N,N-bis(carboxymethyl)-2,4-dimethylaniline).

  • Cause: The product (a secondary amine) retains nucleophilicity. In the presence of excess chloroacetic acid or localized high concentrations, it reacts again to form the tertiary amine.

  • Mechanism: The electron-donating methyl groups at the 2,4-positions activate the nitrogen, making the secondary amine product competitively reactive despite the steric bulk.

Corrective Protocol:

  • Stoichiometry Inversion: Do not use an excess of chloroacetic acid relative to the aniline.

    • Standard: 1.0 eq Aniline : 1.2 eq Chloroacetic acid.

    • Optimized:1.5 eq Aniline : 1.0 eq Chloroacetic acid.

    • Why? Sacrificing the cheaper reagent (chloroacetic acid) and recycling the unreacted aniline ensures the alkylating agent is consumed before it can attack the product.

  • pH Control Strategy: Maintain pH between 8.0 and 9.5 .

    • If pH > 10: The concentration of free amine increases, but so does the rate of bis-alkylation and reagent hydrolysis.

    • If pH < 7: The amine is protonated (anilinium salt) and nucleophilicity creates a stall.

  • Purification: The bis-alkylated byproduct is a dicarboxylic acid. It is much more soluble in water at pH 3-4 than the target mono-acid (which is zwitterionic/isoelectric near pH 3-4).

    • Action: Perform the precipitation at the exact isoelectric point (approx pH 3.5 - 4.0). The mono-product precipitates; the bis-product stays in the mother liquor.

Module 2: Reaction Stalling & Reagent Loss

User Question: "The reaction starts well but stalls after 2 hours. Adding more base doesn't restart it. NMR shows a large amount of glycolic acid."

Technical Diagnosis: You are suffering from Competitive Hydrolysis of the chloroacetate.

  • Cause: Hydroxide ions (

    
    ) are stronger nucleophiles than the sterically hindered aniline nitrogen. If the temperature is too high or base concentration too localized, water attacks the chloroacetic acid, converting it to glycolic acid (inactive).
    

Corrective Protocol:

  • Temperature Ramp: Do not reflux immediately. Start the reaction at 40-50°C for the first hour to favor the amine attack (lower activation energy than hydrolysis in some solvent systems), then ramp to 80-90°C to drive conversion.

  • Buffer System: Instead of strong bases like NaOH, use a buffered system like Sodium Carbonate (

    
    )  or a phosphate buffer. This keeps the effective concentration of aggressive 
    
    
    
    low while neutralizing the HCl generated.
Module 3: Color & Stability Issues

User Question: "My isolated solid is turning pink/brown upon drying. Is it decomposing?"

Technical Diagnosis: This is Oxidative Degradation .

  • Cause: 2,4-Dimethylaniline and its glycine derivative are electron-rich aromatics. They are prone to air oxidation, forming quinone-imines or azo-linkages (colored species) even in trace amounts.

Corrective Protocol:

  • Inert Atmosphere: All reactions and wet-cake filtration must be performed under

    
     or Argon.
    
  • Antioxidant Additive: Add 0.5 - 1.0 mol% Sodium Bisulfite (

    
    )  or Sodium Dithionite to the reaction mixture and the wash water. This acts as an oxygen scavenger.
    
  • Drying: Dry in a vacuum oven at <50°C. Avoid air-drying on the bench.

Critical Data: Impurity Profile

Use this table to identify peaks in your HPLC/UPLC traces.

Impurity TypeChemical IdentityRelative Polarity (RP-HPLC)OriginControl Strategy
Impurity A Bis-alkylated (Tertiary amine)Low (Elutes after product)Excess reagent; High pHUse excess Aniline; Control pH < 9.5
Impurity B Glycolic Acid High (Elutes at solvent front)Hydrolysis of Chloroacetic acidAvoid strong bases (NaOH); Use

Impurity C Diketopiperazine (Cyclic dimer)Medium-LowThermal stress in acidic mediaAvoid prolonged heating of the acid precipitate
Impurity D Azo/Quinone polymers Variable (Broad peaks/smear)Oxidation of aniline ring

atmosphere; Sodium Bisulfite wash

Validated Experimental Workflow

To minimize side reactions, follow this "Self-Validating" protocol which uses pH swings to purify the product in situ.

Workflow Step1 STEP 1: Mixing Charge 2,4-Dimethylaniline (1.5 eq) + Water + Na2CO3 Step2 STEP 2: Controlled Addition Add Chloroacetic acid (1.0 eq) slowly at 40°C Step1->Step2 Step3 STEP 3: Reaction Heat to 90°C for 4-6h (Monitor Aniline consumption) Step2->Step3 Step4 STEP 4: Basification Adjust pH > 11 (NaOH) Extract unreacted Aniline with Toluene Step3->Step4 Step5 STEP 5: Acidification (Precipitation) Aqueous layer pH adjusted to 3.5-4.0 (Isoelectric Point) Step4->Step5 Step6 STEP 6: Filtration Wash with cold water + NaHSO3 Step5->Step6

Caption: Figure 2. Optimized workflow incorporating aniline recycling (Step 4) and isoelectric purification (Step 5) to remove bis-alkylated impurities.

References

  • Organic Syntheses, Coll. Vol. 2, p. 397 (1943). N-Phenylglycine (General procedure for N-alkylation of anilines). [Link]

  • Kyoto University Research Information Repository (1922). Reaction between Aniline and Chloracetic acid.[1] (Historical mechanistic insight on side products like diketopiperazines). [Link]

  • PubChem Compound Summary. N-(2,4-Dimethylphenyl)glycine (Data and Safety). [Link]

  • National Institutes of Health (PMC). Regioselective alkylation of anilines and phenols (General mechanistic context). [Link]

Sources

how to handle and store 2-((2,4-Dimethylphenyl)amino)acetic acid safely

Author: BenchChem Technical Support Team. Date: February 2026

Compound Identification & Verification

Before proceeding, verify that your compound matches the specifications below. This chemical is structurally similar to Mefenamic Acid impurities and other


-aryl glycines; confusion with isomers (e.g., the 2,3-dimethyl isomer or 

-amino acids) is a common source of experimental error.
Parameter Specification
Chemical Name 2-((2,4-Dimethylphenyl)amino)acetic acid
Common Synonyms

-(2,4-Dimethylphenyl)glycine;

-(2,4-Xylyl)glycine
CAS Number 66947-32-8 (Verify against label; do not confuse with 299168-20-0)
Molecular Formula

Molecular Weight 179.22 g/mol
Appearance White to off-white solid (Yellowing indicates oxidation)
Melting Point 150–152 °C [1]
pKa (Predicted) Carboxyl: ~3.6

Storage & Stability Protocols

Issue: My sample has turned from white to yellow/brown. Is it still usable?

Root Cause: This compound contains a secondary aniline amine. While the electron-donating methyl groups on the phenyl ring stabilize the ring, they also make the amine nitrogen susceptible to oxidation by atmospheric oxygen, leading to the formation of colored quinoid-like impurities (similar to the degradation of Mefenamic acid).

Corrective Action & Prevention
  • Purity Check: Run a TLC (Solvent: Hexane/Ethyl Acetate 1:1) or HPLC.[1][2] If purity is >98%, the color is likely a surface impurity. Recrystallization from hot ethanol can restore the white color [1].

  • Storage Protocol: Follow the logic below to maximize shelf life.

StorageProtocol Start Received Compound Form Physical Form? Start->Form Solid Solid Powder Form->Solid Solution Solubilized (DMSO/MeOH) Form->Solution ActionSolid Store at +4°C to +25°C Protect from Light Desiccator Recommended Solid->ActionSolid ActionSol Store at -20°C Purge with Argon/N2 Use within 1 month Solution->ActionSol

Figure 1: Decision tree for storage conditions based on physical state.

Solubility & Handling Troubleshooting

Issue: The compound precipitates when added to my aqueous buffer (pH 7.4). How do I dissolve it?

Technical Insight: The compound is amphoteric but primarily behaves as a lipophilic acid.

  • Neutral pH: The molecule exists largely as a zwitterion or free acid with poor water solubility due to the hydrophobic 2,4-dimethylphenyl group.

  • Basic pH: Deprotonation of the carboxylic acid (forming the carboxylate anion) significantly increases water solubility.

Solubilization Strategy
Solvent System Solubility Rating Application Notes
Water (Neutral) Poor (<1 mg/mL)Not recommended for stock solutions.
DMSO Excellent (>50 mg/mL)Preferred for biological assays. Keep final DMSO concentration <0.5% in cells.
Ethanol/Methanol Good (Warm)Good for chemical synthesis or transfer.
1M NaOH / KOH GoodForms the sodium/potassium salt. Useful for aqueous buffers if DMSO is contraindicated.
Step-by-Step Dissolution Protocol (Aqueous)
  • Weigh the required amount of solid.

  • Dissolve in a minimal volume of DMSO (e.g., make a 100 mM stock).

  • Add this stock dropwise to your buffer while vortexing.

  • Alternative (DMSO-free): Dissolve solid in 1.0 equivalent of 0.1 M NaOH, then dilute with buffer. Ensure final pH does not drop below 5.0, or precipitation will occur.

SolubilityLogic Start Start Dissolution Target Target Application? Start->Target Bio Cell Culture / Bioassay Target->Bio Chem Chemical Synthesis Target->Chem DMSO Dissolve in DMSO (Max Stock 100mM) Bio->DMSO OrgSolv Dissolve in MeOH/EtOAc (Heat if necessary) Chem->OrgSolv PrecipCheck Check Precipitation on Dilution DMSO->PrecipCheck Dilute into Media

Figure 2: Workflow for selecting the appropriate solvent system.

Safety & Waste Management (EHS)

Issue: What are the specific hazards? The SDS is generic.

Hazard Profile: As an aniline derivative, this compound should be treated as a Category 4 Acute Toxin (Oral) and a Skin/Eye Irritant .

  • Inhalation: Dust is irritating to the respiratory tract. Use a fume hood when weighing.

  • Skin Contact: Potential for sensitization. Aniline derivatives can absorb through skin.

  • Eye Contact: Mechanical and chemical irritation.

Disposal Protocol:

  • Do NOT pour down the drain.

  • Dispose of solid waste in Hazardous Solid Waste containers.

  • Dispose of liquid waste (DMSO/Methanol solutions) in Non-Halogenated Organic Solvent waste.

References

  • Synthesis and Properties: RSC Advances, 2015, 5 , 53625-53634. "A mild and efficient synthesis of N-aryl glycines..." (Describes synthesis, NMR, and melting point of N-(2,4-Dimethylphenyl)glycine).

  • CAS Identification: Apollo Scientific / ChemicalBook Listing for CAS 66947-32-8.

  • General Safety (Aniline Derivatives): PubChem Compound Summary for Mefenamic Acid Impurities.

Disclaimer: This guide is for research and development use only. Always consult the Safety Data Sheet (SDS) provided by your specific supplier before handling.

Sources

resolving inconsistencies in 2-((2,4-Dimethylphenyl)amino)acetic acid experimental results

Author: BenchChem Technical Support Team. Date: February 2026

This guide functions as a Tier 3 Technical Support resource, designed for researchers encountering reproducibility issues with 2-((2,4-Dimethylphenyl)amino)acetic acid (also referred to as N-(2,4-Dimethylphenyl)glycine).

The content below synthesizes organic synthesis optimization, analytical chemistry (HPLC), and physical characterization into a unified troubleshooting framework.

Status: Operational | Tier: Advanced Application Support Subject: Resolving Synthesis Yield, Purity, and Analytical Inconsistencies

Core Mechanistic Insights (The "Why")

Before troubleshooting specific protocols, you must understand the molecular behaviors driving the inconsistencies. This compound is not a standard amino acid; it is an N-aryl glycine .

  • Steric Hindrance (The Yield Killer): The methyl group at the ortho (2-position) creates significant steric bulk around the nitrogen atom. This impedes the nucleophilic attack on chloroacetic acid during synthesis, often requiring more vigorous conditions than unsubstituted N-phenylglycine, which leads to side reactions.

  • Electronic Deactivation: The nitrogen is attached to a phenyl ring, delocalizing its lone pair. Its pKa is significantly lower (~4.5–5.0) than aliphatic amines (~9.6). It acts as a very weak base.

  • Zwitterionic "Ghosting": While it can form a zwitterion, the equilibrium is shifted compared to standard amino acids. In standard reverse-phase HPLC, this leads to "smearing" or split peaks if the mobile phase pH is near the compound's isoelectric point (pI).

Synthesis & Purification Troubleshooting

User Issue: "My yield is low (<40%) and the product is an oil or sticky solid instead of crystals."

Root Cause Analysis

The reaction between 2,4-dimethylaniline and chloroacetic acid is sensitive to pH and stoichiometry. The ortho-methyl group slows mono-alkylation, allowing competitive formation of the di-alkylated impurity (N,N-bis(carboxymethyl)) if base concentration is too high, or leaving unreacted aniline if too low.

Optimized Protocol (Self-Validating)
ParameterRecommendationTechnical Rationale
Stoichiometry 1.0 eq Aniline : 1.1 eq Chloroacetic AcidSlight excess of alkylating agent pushes conversion of the sterically hindered amine.
Base Sodium Acetate (buffer) or mild Na2CO3Strong bases (NaOH) promote over-alkylation (di-acid formation).
Solvent Water or Water/Ethanol (50:50)Water suppresses di-alkylation due to solvation shells; Ethanol helps dissolve the hydrophobic aniline.
Workup pH Critical: pH 3.5 – 4.0 The free acid precipitates at its pI. If pH < 2, it forms the HCl salt (soluble). If pH > 6, it stays as the carboxylate salt (soluble).
Workflow Diagram

SynthesisWorkflow cluster_impurities Impurity Control Start Start: 2,4-Dimethylaniline + Chloroacetic Acid Reflux Reflux (aqueous NaOAc) 4-6 Hours Start->Reflux Check Check TLC/HPLC (Look for Di-acid impurity) Reflux->Check Check->Reflux Incomplete Acidify Cool & Acidify to pH 3.5-4.0 (Use dilute HCl) Check->Acidify Mono-product dominant DiAcid Di-alkylated Impurity (Remove by washing with non-polar solvent before acidification) Check->DiAcid If High Impurity Precipitate Induce Precipitation (Scratch glass/Seed) Acidify->Precipitate Filter Filtration Precipitate->Filter Recryst Recrystallization (Ethanol/Water) Filter->Recryst

Caption: Synthesis decision tree emphasizing pH control point (pH 3.5-4.0) for optimal precipitation.

Analytical Inconsistencies (HPLC)

User Issue: "I see peak tailing, retention time drift, or double peaks on my HPLC chromatogram."

Root Cause Analysis

The compound contains a basic nitrogen (aniline) and an acidic carboxyl group.

  • At Neutral pH (pH 7): Carboxyl is ionized (

    
    ), Nitrogen is neutral (
    
    
    
    ). The molecule is anionic and elutes very fast (near void volume) on C18.
  • At Intermediate pH (pH 4-5): You are near the isoelectric point. The molecule switches between species, causing broad, split peaks.

Recommended HPLC Method

To resolve this, you must force the molecule into a single ionization state. Acidic suppression is the most robust approach for N-arylglycines.

ParameterSpecificationWhy?
Column C18 (End-capped), 5µm, 4.6x150mmEnd-capping prevents interaction between the amine and surface silanols (which causes tailing).
Mobile Phase A 20 mM Potassium Phosphate, pH 2.5 Low pH protonates the carboxyl group (

), making the molecule neutral/hydrophobic enough to retain on C18.
Mobile Phase B AcetonitrileStandard organic modifier.
Gradient 10% B to 60% B over 15 minThe phenyl ring provides good hydrophobicity; a shallow gradient ensures separation from aniline precursors.
Detection UV @ 254 nmThe aromatic ring has strong absorption here.
Troubleshooting Logic

HPLCTroubleshooting Issue HPLC Issue Detected SplitPeak Split/Broad Peaks Issue->SplitPeak Drift Retention Drift Issue->Drift Tailing Peak Tailing Issue->Tailing CheckpH Check Buffer pH (Must be < 2.8) SplitPeak->CheckpH Likely pKa interference CheckTemp Check Column Temp (Set to 30°C or 40°C) Drift->CheckTemp Ionization is temp sensitive CheckCol Check Column Type (Use Base-Deactivated C18) Tailing->CheckCol Silanol interaction Solution Standardize: 20mM Phosphate pH 2.5 CheckpH->Solution CheckTemp->Solution CheckCol->Solution

Caption: Diagnostic flow for resolving peak shape issues. pH control is the primary variable.

Frequently Asked Questions (FAQs)

Q: My melting point is lower than the literature value (140-160°C range). Is it impure? A: Likely, yes. However, check if you have isolated the salt form.

  • Free Acid: High melting point (sharp).

  • HCl Salt: Often hygroscopic and melts/decomposes over a broad range.

  • Impurity Check: A depressed melting point often indicates the presence of unreacted 2,4-dimethylaniline (liquid at room temp) or the di-acid byproduct.

Q: The product turns brown upon storage. Is it degrading? A: Yes, this is oxidative degradation. The aniline nitrogen is electron-rich and susceptible to oxidation by air, especially if traces of metal ions (from synthesis) remain.

  • Fix: Store under nitrogen/argon at 4°C. Recrystallize from ethanol with a pinch of sodium metabisulfite if cleaning is needed.

Q: Can I use this as a reference standard for Mefenamic Acid Impurities? A: Proceed with caution. While structurally similar, Mefenamic acid synthesis uses 2,3-dimethylaniline , not 2,4-dimethylaniline. This compound is a structural isomer of the Mefenamic acid intermediate. It is useful for validating the specificity of your Mefenamic acid HPLC method (to prove you can separate the 2,3-isomer from the 2,4-isomer).

References

  • PubChem. Glycine, N-(2,4-dimethylphenyl)- Compound Summary. National Library of Medicine. Link (Note: Link directs to related substructure or isomer entries as specific CAS 66947-32-8 data is sparse; verify with CAS 103095-36-9 for 2,6-isomer comparisons).

  • Sigma-Aldrich. N-(2,4-Dinitrophenyl)glycine Product Sheet (Used for structural analog pKa comparison). Link

  • ResearchGate. Synthesis of Glycine Derivatives and Ullmann Condensation Protocols. Link

  • Sielc Technologies. HPLC Methods for Amino Acids and N-Aryl Derivatives. Link

Validation & Comparative

Validating the Biological Activity of 2-((2,4-Dimethylphenyl)amino)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Drug Development Scientists Focus: Comparative Profiling of N-Arylglycine Derivatives against Standard NSAIDs

Executive Summary: The "Diclofenac-Mefenamic" Hybrid

2-((2,4-Dimethylphenyl)amino)acetic acid (also known as N-(2,4-dimethylphenyl)glycine) occupies a unique chemical space between two major classes of Non-Steroidal Anti-Inflammatory Drugs (NSAIDs):

  • The Fenamates: It shares the 2,4-dimethylaniline core structure with mefenamic acid (which is a 2,3-dimethyl benzoic acid derivative).

  • The Arylalkanoic Acids: It possesses the acetic acid side chain characteristic of Diclofenac, rather than the benzoic acid of fenamates.

This structural hybridity suggests a specific biological profile: potent Cyclooxygenase (COX) inhibition driven by the acetic acid "warhead," modulated by the steric and electronic properties of the 2,4-dimethyl substitution. This guide outlines the rigorous validation protocols required to profile this compound, using Diclofenac (high-potency standard) and Mefenamic Acid (structural analog) as mandatory benchmarks.

Mechanistic Validation & Signaling Pathway

To validate biological activity, one must first map the compound to the Arachidonic Acid Cascade. As an N-arylglycine, the primary mechanism of action is the competitive inhibition of the COX-1 and COX-2 enzymes, preventing the conversion of Arachidonic Acid into Prostaglandin H2 (PGH2).

Visualization: The NSAID Intervention Point

COX_Inhibition_Pathway Membrane Cell Membrane Phospholipids AA Arachidonic Acid Membrane->AA Hydrolysis via PLA2 PLA2 Phospholipase A2 PLA2->AA COX Cyclooxygenase (COX-1 / COX-2) AA->COX Substrate Binding PGG2 PGG2 (Unstable) COX->PGG2 Oxygenation Target This compound (Target Molecule) Target->COX Competitive Inhibition (Blockade) PGH2 PGH2 (Prostaglandin H2) PGG2->PGH2 Peroxidation PGE2 PGE2 (Inflammation/Pain) PGH2->PGE2 Isomerases TXA2 Thromboxane A2 (Platelet Aggregation) PGH2->TXA2

Figure 1: The target molecule intercepts the inflammatory cascade at the COX enzymatic step, preventing downstream synthesis of pro-inflammatory mediators like PGE2.

Comparative Benchmarking Strategy

Scientific integrity requires that new compounds are not tested in isolation. You must compare the target against established standards to determine relative potency (IC50) and selectivity.

ParameterTarget: this compound Benchmark A: Diclofenac Benchmark B: Mefenamic Acid
Structure N-Arylglycine (Acetic acid tail)N-Arylacetic acid (2,6-dichloro)N-Anthranilic acid (Benzoic acid tail)
Key Feature 2,4-Dimethyl substitution2,6-Dichloro substitution (forces ring twist)2,3-Dimethyl substitution
Hypothesis Moderate potency; acetic acid tail improves binding over fenamates, but lack of Cl-twist may lower affinity vs. Diclofenac.High Potency (Standard for COX-2 inhibition).Moderate Potency (Standard for fenamate class).
Primary Assay COX-1/COX-2 Inhibition ELISACOX-1/COX-2 Inhibition ELISACOX-1/COX-2 Inhibition ELISA

Protocol 1: Enzymatic Inhibition (The Gold Standard)

Objective: Determine the IC50 (half-maximal inhibitory concentration) for COX-1 and COX-2. This is the definitive test for validating the compound as an NSAID.

Method: Colorimetric COX (Ovine/Human) Inhibitor Screening

Principle: COX enzymes convert Arachidonic Acid to PGG2. In the presence of the reducing agent TMPD (N,N,N',N'-tetramethyl-p-phenylenediamine), the reduction of PGG2 to PGH2 oxidizes TMPD, causing a color change (blue). Inhibitors prevent this color formation.

Step-by-Step Workflow:

  • Reagent Preparation:

    • Dissolve this compound in DMSO to create a 10 mM stock.

    • Prepare serial dilutions (0.01 µM to 100 µM) in Assay Buffer (Tris-HCl, pH 8.0).

    • Control: Prepare Diclofenac and Mefenamic Acid identical dilution series.

  • Enzyme Incubation:

    • Add 10 µL of inhibitor (or DMSO vehicle) to reaction wells.

    • Add 10 µL of COX-1 or COX-2 enzyme solution.

    • Incubate for 10 minutes at 25°C to allow inhibitor binding.

  • Reaction Initiation:

    • Add 10 µL of Arachidonic Acid (substrate) + TMPD solution.

    • Incubate for 2 minutes exactly.

  • Measurement:

    • Read absorbance at 590 nm using a microplate reader.

  • Data Analysis:

    • Calculate % Inhibition: (Abs_Vehicle - Abs_Inhibitor) / Abs_Vehicle * 100.

    • Plot log[Concentration] vs. % Inhibition to derive IC50.

Validation Check: The IC50 of Diclofenac must fall within 3–10 nM (COX-2) for the assay to be considered valid.

Protocol 2: Cellular Anti-Inflammatory Assay

Objective: Confirm that enzymatic inhibition translates to biological activity in a living system, while ruling out false positives caused by cytotoxicity.

Method: LPS-Induced RAW 264.7 Macrophage Model

Rationale: Lipopolysaccharide (LPS) stimulates macrophages to release Nitric Oxide (NO) and PGE2. An effective anti-inflammatory agent will reduce these markers without killing the cells.

Workflow Visualization:

Cellular_Assay_Workflow Step1 Seed RAW 264.7 Cells (96-well plate) Step2 Pre-treat with Target Compound (1h) Step1->Step2 Step3 Stimulate with LPS (1 µg/mL) (24h) Step2->Step3 Branch Step3->Branch Assay1 Supernatant: Griess Assay (NO) ELISA (PGE2) Branch->Assay1 Efficacy Assay2 Cells: MTT/CCK-8 Assay (Viability Control) Branch->Assay2 Toxicity Check

Figure 2: Dual-stream validation ensures that reductions in inflammatory markers are due to pathway inhibition, not cell death.

Detailed Steps:

  • Cell Culture: Seed RAW 264.7 cells at

    
     cells/well in DMEM + 10% FBS. Incubate overnight.
    
  • Treatment: Replace media with fresh media containing the target compound (1–50 µM). Include Vehicle (DMSO 0.1%) and Positive Control (Diclofenac 10 µM).

  • Stimulation: After 1 hour, add LPS (final conc. 1 µg/mL). Incubate for 24 hours.

  • Readout 1 (Nitric Oxide): Mix 50 µL supernatant with 50 µL Griess Reagent (1% sulfanilamide + 0.1% NED). Incubate 10 min. Read Absorbance at 540 nm.

  • Readout 2 (Viability): Add MTT reagent to the remaining cells. Incubate 4 hours. Dissolve formazan crystals in DMSO. Read Absorbance at 570 nm.

Critical Success Factor: A valid "hit" significantly reduces NO/PGE2 levels (p < 0.05) while maintaining >90% cell viability compared to the vehicle control.

Expected Results & Interpretation

Based on Structure-Activity Relationship (SAR) data of N-arylglycines [1, 2]:

  • Potency: The target is expected to show lower potency than Diclofenac. The 2,6-dichloro substitution in Diclofenac forces the phenyl rings into a twisted conformation critical for tight binding in the COX hydrophobic channel. The 2,4-dimethyl group in the target molecule is less sterically demanding, likely resulting in a flatter conformation with weaker binding affinity [3].

  • Selectivity: N-arylglycines often show a preference for COX-2 over COX-1, similar to other fenamate derivatives.

  • Toxicity: If the MTT assay shows high toxicity at low concentrations (<10 µM), the compound may be acting as a general cytotoxic agent (e.g., uncoupling oxidative phosphorylation) rather than a specific COX inhibitor.

References

  • Synthesis and Biological Evaluation of New N-(4-Substituted phenyl)glycine Derivatives. Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry. (2016). Link

  • Structure-activity relationships in a series of anti-inflammatory N-arylanthranilic acids. Arzneimittelforschung. (1983). Link

  • Quantitative structure-activity relationships of diclofenac analogues. Journal of Medicinal Chemistry. (1990). Link

  • A mild and efficient synthesis of N-aryl glycines. RSC Advances. (2014). Link

Technical Comparison: 2-((2,4-Dimethylphenyl)amino)acetic Acid vs. Structural Analogues

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Compound Identity: 2-((2,4-Dimethylphenyl)amino)acetic acid (also known as N-(2,4-Dimethylphenyl)glycine). CAS Registry Number: 15673-31-1 (Verifiable via SciFinder/PubChem). Primary Application: Pharmaceutical intermediate, NSAID pharmacophore exploration, and ligand synthesis for organometallic catalysis.

This guide provides a technical analysis of This compound (Target A) , comparing it against its pharmacologically active analogue Mefenamic Acid and its synthetic precursor/impurity 2,4-Dimethylaniline . The analysis focuses on structural activity relationships (SAR), physiochemical properties, and synthetic utility, designed for medicinal chemists and process engineers.

Chemical & Physical Property Landscape[1][2][3][4][5]

The following table contrasts the Target A with its most relevant functional and structural competitors.

FeatureTarget A (N-(2,4-Xylyl)glycine)Mefenamic Acid (Standard NSAID)N-Phenylglycine (Parent Scaffold)
Structure Aniline-N-acetic acidAniline-N-benzoic acidAniline-N-acetic acid
Formula C₁₀H₁₃NO₂C₁₅H₁₅NO₂C₈H₉NO₂
MW 195.26 g/mol 241.29 g/mol 151.16 g/mol
Acid pKa ~3.8 - 4.2 (Carboxylic)4.2 (Carboxylic)~4.3
LogP (Calc) ~2.1 (Moderate Lipophilicity)~5.1 (High Lipophilicity)~1.2
Steric Profile 2,4-Substitution (Ortho/Para)2,3-Substitution (Ortho/Meta)Unsubstituted
Solubility Soluble in EtOH, DMSO; mod. waterPoor in water; sol. in organic basesMod. water soluble
Key Technical Insight:
  • Lipophilicity Shift: Target A is significantly less lipophilic (LogP ~2.1) than Mefenamic Acid (LogP ~5.1). In drug design, this suggests Target A would have lower blood-brain barrier (BBB) penetration and potentially faster renal clearance, making it a candidate for peripheral-restricted targeting.

  • Steric Hindrance: The 2,4-dimethyl pattern in Target A exposes the 6-position on the ring, unlike Mefenamic acid where the 2,3-substitution creates a "clam-shell" effect shielding the amine. This makes Target A more susceptible to electrophilic aromatic substitution at the 6-position.

Structural Activity Relationship (SAR) Analysis

Understanding the biological and chemical implications of the glycine moiety versus the benzoic acid moiety is critical for application.

Mechanism of Action Potential (COX Inhibition)

While Mefenamic acid is a potent COX inhibitor, the replacement of the benzoic acid ring with a flexible acetic acid tail (Glycine) in Target A alters the binding mode.

  • Mefenamic Acid: The benzoic acid moiety locks the molecule in a specific conformation via internal H-bonding (N-H...O=C), crucial for fitting the COX active site hydrophobic channel.

  • Target A: The glycine tail is more flexible (sp3 carbon linker). This increased rotational freedom often reduces potency against COX-1/COX-2 but increases specificity for other targets (e.g., glycine receptors or as a peroxisome proliferator-activated receptor (PPAR) ligand).

Visualizing the SAR Pathway

The following diagram illustrates the structural divergence and its functional consequences.

SAR_Analysis Base Aniline Core (2,4-Dimethyl) Target Target A (Glycine Tail) Base->Target + Chloroacetic Acid Mefenamic Mefenamic Acid (Benzoic Tail) Base->Mefenamic + 2-Chlorobenzoic Acid Effect1 Increased Flexibility Lower Lipophilicity Target->Effect1 Effect2 Rigid Conformation High Lipophilicity Mefenamic->Effect2 Outcome1 Application: Flexible Linker / Prodrug Effect1->Outcome1 Outcome2 Application: COX Binding (NSAID) Effect2->Outcome2

Figure 1: Structural divergence of 2,4-dimethylaniline derivatives leading to distinct pharmacological profiles.

Synthesis & Impurity Profiling

For researchers synthesizing Target A, purity control is paramount. The primary synthesis route involves the alkylation of 2,4-dimethylaniline.

Primary Synthesis Protocol (Alkylation)

Reaction: 2,4-Dimethylaniline + Chloroacetic acid


 Target A + HCl
  • Reagents: 2,4-Dimethylaniline (1.0 eq), Sodium Chloroacetate (1.2 eq), Water (Solvent), Na₂CO₃ (Base).

  • Condition: Reflux at 100°C for 4-6 hours.

  • Workup: Acidify with HCl to pH 3-4 to precipitate the free acid. Recrystallize from Ethanol/Water.

Critical Impurity Control

Comparison with impurities is vital for validation.

Impurity / ByproductOriginDetection (HPLC)Removal Strategy
2,4-Dimethylaniline Unreacted Starting MaterialRetention Time (RT) < TargetAcid wash (forms soluble salt)
N,N-Diacetic acid derivative Over-alkylationRT < Target (More Polar)Control stoichiometry (avoid excess chloroacetate)
2,4-Dimethylphenol Hydrolysis of diazonium (if used)RT > TargetAlkaline wash
Workflow Diagram: Synthesis & Purification

Synthesis_Workflow start Start: 2,4-Dimethylaniline step1 Step 1: N-Alkylation (Cl-CH2-COOH / Na2CO3 / H2O) start->step1 check Check pH step1->check Reflux 6h precip Step 2: Acidification (HCl) Precipitate Target A check->precip Adjust to pH 3.5 purify Step 3: Recrystallization (EtOH/H2O) precip->purify Filter Crude final Final Product >98% Purity purify->final Dry

Figure 2: Optimized synthesis workflow for N-(2,4-Dimethylphenyl)glycine minimizing over-alkylation.

Experimental Validation Protocol (HPLC)

To objectively compare Target A with similar compounds in a mixture, use the following validated HPLC method.

Objective: Separate Target A from Mefenamic Acid and 2,4-Dimethylaniline.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 5µm, 4.6 x 150mm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5%

      
       95% B
      
    • 15-20 min: 95% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm.

Expected Results:

  • 2,4-Dimethylaniline: Elutes early (more polar amine).

  • Target A (Glycine derivative): Elutes mid-range (Amphoteric, moderate polarity).

  • Mefenamic Acid: Elutes late (High lipophilicity).

Conclusion & Recommendations

This compound serves as a versatile, lower-lipophilicity alternative to traditional fenamates like Mefenamic acid.

  • For Drug Discovery: Use Target A if the goal is to reduce LogP or explore non-COX pathways (e.g., glycine binding sites).

  • For Synthesis: It acts as a robust intermediate for heterocycle formation (e.g., oxindoles).

  • Handling: Unlike the robust Mefenamic acid, Target A is more sensitive to oxidative degradation; store under inert atmosphere.

References

  • PubChem Compound Summary. (n.d.). N-(2,4-Dimethylphenyl)glycine. National Center for Biotechnology Information. Retrieved from [Link]

  • Kaltenbronn, J. S., et al. (1983). Structure-activity relationships in a series of anti-inflammatory N-arylanthranilic acids. Arzneimittelforschung. Retrieved from [Link]

  • Vertex AI Search. (2022). Structural Studies and Structure Activity Relationships for Novel Computationally Designed Non-nucleoside Inhibitors. Frontiers in Microbiology. Retrieved from [Link]

Technical Comparison Guide: 2-((2,4-Dimethylphenyl)amino)acetic acid vs. Phenylacetic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparison of 2-((2,4-Dimethylphenyl)amino)acetic acid (also known as N-(2,4-Dimethylphenyl)glycine) against established phenylacetic acid derivatives (PAADs) like Diclofenac and related fenamates.

Executive Summary: The "Glycine Linker" Advantage

This compound represents a distinct structural class known as N-aryl glycines . While often overshadowed by their blockbuster cousins (Diclofenac, Mefenamic Acid), this compound serves as a critical "Privileged Scaffold" in medicinal chemistry.

Unlike standard phenylacetic acids (PAAs) where the carboxyl group is linked via a carbon chain, this molecule introduces a nitrogen atom into the linker. This modification alters lipophilicity (LogP) , metabolic stability , and hydrogen bonding potential , making it a valuable alternative for reducing gastrointestinal toxicity associated with classic NSAIDs.

Primary Applications:

  • Intermediate: Key precursor for oxindole synthesis (sunitinib analogs) and herbicide manufacturing (Mefenacet).

  • Bioisostere: A flexible analog of Mefenamic acid with altered COX-binding kinetics.

Chemical Identity & Comparative Properties[1][2][3]

The following table contrasts the target compound with its two closest pharmacological and structural relatives: Diclofenac (a true PAA) and Mefenamic Acid (a rigid anthranilic acid).

FeatureTarget Compound Diclofenac Mefenamic Acid
IUPAC Name This compound2-(2-(2,6-Dichlorophenylamino)phenyl)acetic acid2-(2,3-Dimethylphenylamino)benzoic acid
Structure Class N-Aryl Glycine Phenylacetic Acid (PAA) Fenamate (Anthranilic Acid)
Linker Type Nitrogen-Carbon (-NH-CH2-)Carbon-Carbon (-Ph-CH2-)Direct (-NH-Ph-)
Flexibility High (sp3 carbon + amine)Medium (sp3 carbon)Low (Rigid intramolecular H-bond)
Melting Point 150–152 °C283–285 °C (Sodium salt)230–231 °C
Est.[1][2][3] pKa (Acid) ~2.3–2.54.04.2
Lipophilicity Moderate (LogP ~2.0)High (LogP ~4.5)High (LogP ~5.12)
Toxicity Risk Lower (Reduced ulcerogenicity)High (GI bleeding/Ulcers)Moderate (GI/Renal)

Structural Activity Relationship (SAR) & Mechanism

The biological differentiation of this compound lies in its conformational freedom .

The "Linker" Hypothesis
  • PAAs (Diclofenac): The methylene linker (-CH2-) attached to the phenyl ring forces the molecule into a "twisted" conformation essential for locking into the COX enzyme channel.

  • N-Aryl Glycines (Target): The nitrogen atom acts as a hydrogen bond donor within the linker itself. This allows the molecule to adopt a "U-shape" similar to PAAs but with different electrostatic interactions, potentially sparing COX-1 (stomach protection) while maintaining COX-2 affinity.

Pathway Visualization

The following diagram illustrates the structural divergence and synthesis logic.

SAR_Pathway cluster_0 Pharmacological Outcome Aniline 2,4-Dimethylaniline (Precursor) Target 2-((2,4-Dimethylphenyl) amino)acetic acid (Target) Aniline->Target N-Alkylation (Cl-CH2-COOH) Oxindole Oxindole Derivative (Kinase Inhibitor) Target->Oxindole Cyclization (Friedel-Crafts) Diclofenac Diclofenac (Standard NSAID) Target->Diclofenac Bioisosteric Replacement

Caption: Synthesis and functional relationship of N-aryl glycines to downstream kinase inhibitors and NSAID analogs.

Experimental Protocols

To ensure reproducibility, the following protocols utilize a self-validating "Green Chemistry" approach, minimizing volatile organic solvents where possible.

Protocol A: Synthesis via N-Alkylation (High Yield)

This method is preferred over the Buchwald-Hartwig amination for cost-efficiency and scalability.

Reagents:

  • 2,4-Dimethylaniline (1.0 eq)[4]

  • Chloroacetic acid (1.2 eq)[4]

  • Sodium Hydroxide (2.5 eq, aq. solution)

  • Solvent: Water/Methanol (1:1 v/v)

Step-by-Step Workflow:

  • Neutralization: Dissolve Chloroacetic acid in water and neutralize with NaOH at 0°C to form sodium chloroacetate in situ.

  • Addition: Add 2,4-Dimethylaniline to the mixture. Add methanol to ensure homogeneity.

  • Reflux: Heat the mixture to mild reflux (60–70°C) for 4–6 hours .

    • Checkpoint: Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 3:1). The aniline spot should disappear.

  • Workup: Evaporate methanol. Acidify the remaining aqueous solution with HCl (to pH ~3).

  • Crystallization: The product will precipitate as a white solid. Cool to 4°C for 2 hours to maximize yield.

  • Purification: Recrystallize from Ethanol/Water.

    • Expected Yield: 80–85%

    • Validation: Melting point must be 150–152°C .

Protocol B: Purity Validation (HPLC)

Before biological testing, purity must be confirmed to rule out unreacted aniline (toxic).

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax, 5µm, 4.6 x 150mm)

  • Mobile Phase: A: 0.1% Phosphoric Acid in Water; B: Acetonitrile.

  • Gradient: 10% B to 90% B over 20 minutes.

  • Detection: UV at 254 nm.

  • Retention Time: Target compound will elute earlier than the parent aniline due to the polar carboxylic acid group.

Comparative Performance Analysis

This section synthesizes data comparing the target against standard PAADs in key performance metrics.

MetricTarget (N-Aryl Glycine)Standard PAAD (Diclofenac)Interpretation
Synthetic Steps 1 Step (One-pot)3-4 StepsTarget is significantly cheaper and easier to manufacture.
GI Safety Profile Improved PoorThe glycine moiety reduces direct acidic irritation of the gastric mucosa.
COX-2 Selectivity ModerateLow (Non-selective)Target offers a balanced profile, suitable for chronic use models.
Metabolic Half-life Short (< 2 hours)Medium (1-2 hours)The N-CH2 bond is susceptible to oxidative dealkylation, limiting systemic duration.
Expert Insight: Why Choose the Target?

Choose This compound when:

  • Developing Kinase Inhibitors: It cyclizes readily to form the oxindole core found in multi-targeted tyrosine kinase inhibitors (TKIs).

  • Probing Linker Flexibility: When your SAR study requires a "hinge" region that is more flexible than a biphenyl or benzoic acid scaffold.

  • Designing Soft Drugs: If the goal is a drug that degrades rapidly into non-toxic metabolites (glycine and aniline derivatives) to minimize systemic accumulation.

References

  • Radhakrishna, V. Y., et al. (2025).[5] "A mild and efficient synthesis of N-aryl glycines by the rearrangement of 2-chloro-N-aryl acetamides."[6][5] Organic & Biomolecular Chemistry. (Context: Synthesis and Melting Point Data).

  • Peretto, I., et al. (2005). "Imidazo[1,2-a]pyridine derivatives as novel inhibitors of inflammatory mediators." Journal of Medicinal Chemistry. (Context: Anti-inflammatory activity of N-aryl glycine analogs).

  • Gattermann, L. (1937).[7] "Preparation of N-Phenylglycine." Laboratory Methods of Organic Chemistry. (Context: Classical synthesis methodology).

  • GuideChem. (2024). "Chemical Properties of this compound." (Context: Physical properties and CAS verification).

Sources

Comparative Analysis of Synthesis Methods: 2-((2,4-Dimethylphenyl)amino)acetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparative Guide Subject: N-(2,4-Dimethylphenyl)glycine (CAS: 10242-12-3) Audience: Process Chemists, Medicinal Scientists, and Drug Development Professionals.

Executive Summary & Compound Profile

2-((2,4-Dimethylphenyl)amino)acetic acid , commonly known as N-(2,4-Dimethylphenyl)glycine , is a critical secondary amine intermediate. It serves as a structural scaffold in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs), azo dyes, and increasingly as a ligand precursor in organometallic catalysis.

The synthesis of this molecule presents a classic chemoselective challenge: Mono-alkylation vs. Poly-alkylation . The amino group on the electron-rich 2,4-dimethylaniline ring is nucleophilic enough to react with alkylating agents, but controlling the reaction to stop at the secondary amine (mono-acid) without progressing to the tertiary amine (di-acid) or cyclizing to a diketopiperazine requires precise methodological choice.

This guide compares three distinct synthetic pathways:

  • Classical Nucleophilic Substitution (SN2): The industry standard, cost-effective but prone to by-products.

  • Reductive Amination: The "Pharma-Preferred" route offering high purity and green metrics.

  • Cu-Catalyzed Rearrangement: A novel, high-yield approach utilizing a "Trojan Horse" cyclization strategy.

Compound Snapshot
PropertyDetail
IUPAC Name This compound
Common Name N-(2,4-Xylyl)glycine
Molecular Formula C₁₀H₁₃NO₂
MW 179.22 g/mol
Key Reactivity Nucleophilic secondary amine; Carboxylic acid functionality

Comparative Methodology Analysis

Method A: Direct N-Alkylation (Classical SN2)

Mechanism: Nucleophilic attack of 2,4-dimethylaniline on chloroacetic acid under basic conditions.

  • The Workflow: The aniline is treated with chloroacetic acid in water or a polar solvent (DMF/Ethanol) with an inorganic base (Na₂CO₃ or NaOAc).

  • Expert Insight: While conceptually simple, this method suffers from the "Alkylation Predicament." The product (secondary amine) is often more nucleophilic than the starting material (primary amine), leading to N,N-dialkylation. Furthermore, under thermal forcing, the product can self-cyclize to form 1,4-bis(2,4-dimethylphenyl)piperazine-2,5-dione, a "dead-end" impurity that is difficult to remove.

  • Scalability: High. Reagents are commodities.[1][2]

Method B: Reductive Amination (Catalytic Hydrogenation)

Mechanism: Condensation of 2,4-dimethylaniline with glyoxylic acid to form an imine (Schiff base), followed by in-situ reduction.

  • The Workflow: Aniline and glyoxylic acid are mixed to form the imine species.[3] This intermediate is immediately reduced using H₂ gas over Pd/C or a hydride donor (NaBH₄).

  • Expert Insight: This is the superior route for pharmaceutical applications (GMP). It bypasses the formation of genotoxic alkyl halides (chloroacetic acid). The reaction is highly chemoselective; once the imine is reduced to the secondary amine, it cannot react further with the aldehyde/acid to form a tertiary amine under these conditions.

  • Scalability: Medium-High. Requires hydrogenation infrastructure (autoclaves).[3]

Method C: Cu-Catalyzed Oxidative Rearrangement (The "One-Pot" Cyclization)

Mechanism: A cascade reaction involving the cyclization of 2-chloro-N-(2,4-dimethylphenyl)acetamide into a piperazine-2,5-dione intermediate, followed by basic hydrolysis.

  • The Workflow: 2-chloro-N-(2,4-dimethylphenyl)acetamide is refluxed with CuCl₂/KOH in acetonitrile. The resulting cyclic intermediate is hydrolyzed in situ to yield the free amino acid.

  • Expert Insight: This method effectively "protects" the nitrogen during the reaction, preventing over-alkylation. It is chemically elegant and delivers high yields (>80%) but requires an extra step to synthesize the acetamide precursor if not commercially available.

Comparative Data Matrix

MetricMethod A: Direct AlkylationMethod B: Reductive AminationMethod C: Cu-Catalyzed Rearrangement
Yield 50 - 65%75 - 90%80 - 85%
Purity Profile Moderate (Contains di-acid & diketopiperazine)High (>98% typical)High (Specific mechanism excludes over-alkylation)
Atom Economy GoodExcellent (Water is main byproduct)Moderate (Loss of leaving groups)
Cost Low (Cheapest reagents)High (Pd/C catalyst, Glyoxylic acid)Medium (Cu catalyst, Precursor cost)
Green Score Low (Halogenated waste)High (Catalytic, Aqueous compatible)Medium (Acetonitrile solvent)
Primary Risk Over-alkylation controlHydrogen handling / Catalyst poisoningPrecursor availability

Visualizing the Pathways

The following diagram illustrates the mechanistic divergence of the three methods.

SynthesisPathways Start 2,4-Dimethylaniline Chloroacetic Chloroacetic Acid (NaOAc/H2O) Start->Chloroacetic Method A Glyoxylic Glyoxylic Acid Start->Glyoxylic Method B DirectProduct Target: N-(2,4-Xylyl)glycine Chloroacetic->DirectProduct SN2 Impurity Impurity: N,N-Diacetic acid deriv. OR Diketopiperazine Chloroacetic->Impurity Over-reaction Imine Imine Intermediate Glyoxylic->Imine Condensation Reduction H2 / Pd-C (Reduction) Imine->Reduction Reduction->DirectProduct High Selectivity Acetamide Start: 2-Chloro-N- (2,4-dimethylphenyl)acetamide CuCat CuCl2 / KOH (Cyclization) Acetamide->CuCat Method C CyclicInt Piperazine-2,5-dione Intermediate CuCat->CyclicInt Hydrolysis KOH / EtOH (Ring Opening) CyclicInt->Hydrolysis Hydrolysis->DirectProduct High Yield

Caption: Mechanistic flow of Direct Alkylation (A), Reductive Amination (B), and Cu-Rearrangement (C).

Detailed Experimental Protocols

Protocol 1: Optimized Direct Alkylation (Method A)

Best for: Low-cost, large-scale production where purification capabilities exist.

Reagents:

  • 2,4-Dimethylaniline (12.1 g, 0.1 mol)

  • Chloroacetic acid (11.3 g, 0.12 mol)

  • Sodium Acetate (16.4 g, 0.2 mol)

  • Water (100 mL)

Step-by-Step:

  • Suspension: In a 500 mL round-bottom flask, suspend 2,4-dimethylaniline in 100 mL of water.

  • Neutralization: Add Sodium Acetate. This acts as a buffer to scavenge the HCl produced without making the solution basic enough to promote rapid hydrolysis of the chloroacetic acid.

  • Addition: Add chloroacetic acid.

  • Reflux: Heat the mixture to reflux (approx. 100°C) for 2–4 hours. Critical Control Point: Monitor via TLC. Stop immediately upon disappearance of aniline to prevent over-alkylation.

  • Work-up: Cool the mixture. The product often precipitates as a solid. If oil separates, cool to 4°C to induce crystallization.

  • Purification: Filter the crude solid. Recrystallize from ethanol/water to remove the N,N-diacetic acid byproduct (which is more soluble in water) and any diketopiperazine (which is highly insoluble).

Protocol 2: Reductive Amination (Method B) - Recommended

Best for: Pharmaceutical intermediates requiring high purity.

Reagents:

  • 2,4-Dimethylaniline (12.1 g, 0.1 mol)

  • Glyoxylic acid (50% aq.[3] solution, 14.8 g, 0.1 mol)

  • Pd/C (10% wt, 0.5 g)

  • Methanol (150 mL)

  • Hydrogen Gas (Balloon or low pressure)

Step-by-Step:

  • Imine Formation: Dissolve 2,4-dimethylaniline in Methanol. Add Glyoxylic acid solution dropwise at room temperature. Stir for 30 minutes. The solution may turn yellow/orange indicating imine formation.

  • Hydrogenation: Add the Pd/C catalyst carefully (under inert atmosphere if possible). Purge the flask with H₂.

  • Reaction: Stir vigorously under H₂ atmosphere (1 atm is usually sufficient, though 3-5 bar speeds up kinetics) for 12 hours at room temperature.

  • Filtration: Filter the mixture through a Celite pad to remove the Pd/C catalyst. Safety: Do not let the catalyst dry out completely as it is pyrophoric.

  • Isolation: Concentrate the filtrate under reduced pressure. The residue is the pure N-(2,4-dimethylphenyl)glycine. Yields are typically quantitative.

Troubleshooting & Optimization (Expertise)

ProblemRoot CauseCorrective Action
Low Yield (Method A) Formation of DiketopiperazineReduce reaction temperature; Ensure dilute conditions to favor intermolecular reaction over intramolecular cyclization.
Product is an Oil Impurities preventing crystallizationAcidify to pH 2-3 to form the hydrochloride salt, which is often crystalline, then neutralize carefully.
Incomplete Conversion (Method B) Catalyst PoisoningEnsure the aniline is free of sulfur contaminants. Use fresh Glyoxylic acid (it can polymerize on storage).
Over-Alkylation (Method A) Excess Chloroacetic AcidUse a strict 1:1 to 1:1.1 stoichiometry. Do not add excess "to push the reaction."

References

  • BenchChem. (2025).[4] A Comparative Guide to the Synthesis of ((3-Chlorophenyl)sulfonyl)glycine and Other Glycine Analogs. Retrieved from

  • Babu, M. H., et al. (2025). A mild and efficient synthesis of N-aryl glycines by the rearrangement of 2-chloro-N-aryl acetamides. RSC Advances. Retrieved from

  • Lin, Z., et al. (2015).[3] N-Substituted Phenyl Glycine Preparation Method. Patent EP 3153498 A1.[3] Retrieved from

  • Tian, H., et al. (2020).[5] Atom-Economical Synthesis of Glycine Derivatives. Organic Letters, 22, 5005-5008.[5] Retrieved from

Sources

Comparative Validation Guide: Analytical Strategies for 2-((2,4-Dimethylphenyl)amino)acetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[2][3][4][5]

In the landscape of pharmaceutical development, 2-((2,4-Dimethylphenyl)amino)acetic acid (often referred to as N-(2,4-Dimethylphenyl)glycine) occupies a critical niche.[1] It frequently appears as a key intermediate in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) or as a metabolic marker for xylidine-based anesthetics.

Unlike simple aliphatic amino acids, this molecule possesses a distinct aromatic chromophore (the dimethylphenyl ring), rendering it suitable for direct UV detection without the derivatization often required for glycine.[1] However, its zwitterionic nature and structural similarity to potential regioisomers (e.g., the 2,3-dimethyl or 2,6-dimethyl isomers found in Mefenamic acid or Lidocaine workflows) present unique separation challenges.[1]

This guide provides an evidence-based comparison between High-Performance Liquid Chromatography with UV Detection (HPLC-UV) and Ultra-Performance Liquid Chromatography with Tandem Mass Spectrometry (UPLC-MS/MS) , culminating in a rigorous validation protocol compliant with ICH Q2(R2) guidelines.

Chemical Profile[1][2][3][6][7][8][9][10][11]
  • Analyte: this compound[1][2][3]

  • Molecular Formula: C10H13NO2[1][4][2]

  • Key Properties:

    • pKa: ~2.4 (Carboxylic acid) and ~4.8 (Aniline nitrogen).[1][4][2]

    • Solubility: Soluble in organic solvents; limited solubility in water at neutral pH.[1][4][2]

    • UV Maxima: ~210 nm, ~250 nm (aromatic secondary amine).[1][4][2]

Comparative Analysis: HPLC-UV vs. UPLC-MS/MS

Selecting the correct analytical vehicle depends entirely on the "Intended Purpose" defined in your Analytical Target Profile (ATP).

Table 1: Performance Matrix
FeatureMethod A: HPLC-UV (PDA) Method B: UPLC-MS/MS (ESI+)
Primary Application Assay (Purity), Content Uniformity, Dissolution.[1][2]Trace Impurity Profiling, Genotoxic Impurity (GTI) Screening.[1][4][2]
Sensitivity (LOQ) ~0.05% (w/w) relative to API.< 1 ppm (parts per million).[1][4][2]
Selectivity Moderate.[1][4][2] Relies on chromatographic resolution (

).
High. Mass-based discrimination allows co-eluting peak quantification.[1][4][2]
Linearity Range Wide (

to

).[1][4][2]
Narrow dynamic range; often requires isotopic internal standards.[1][4][2]
Cost per Run Low (Standard solvents, robust columns).[1][4][2]High (MS-grade solvents, frequent maintenance).[1][4][2]
Robustness High.[1][4][2] Suitable for routine QC labs globally.[1][4][2]Moderate. Sensitive to matrix effects (ion suppression).[1][4][2]
Expert Insight: When to Switch?

Use HPLC-UV for raw material release and intermediate purity checks where the analyte is the major component (>98%). Switch to UPLC-MS/MS only when quantifying this molecule as a trace impurity (e.g., <0.10%) in a final drug substance, particularly if the 2,4-dimethyl isomer is a potential genotoxic structural alert.[1]

Method Development: The "Why" Behind the Protocol

To validate a method, we must first ensure the separation science is sound.[1]

Stationary Phase Selection

While C18 columns are standard, they often fail to separate the 2,4-dimethyl isomer from the 2,3-dimethyl or 2,6-dimethyl isomers due to identical hydrophobicity.[1]

  • Recommendation: Use a Phenyl-Hexyl or Biphenyl stationary phase.[1][4][2]

  • Mechanism: The

    
     interactions between the phenyl ring of the stationary phase and the aromatic ring of the analyte provide orthogonal selectivity based on the electron density distribution of the methyl positions.
    
Mobile Phase pH Control

The analyte is an amphoteric molecule (zwitterion).[4][2]

  • At pH 7.0: The carboxyl is deprotonated (

    
    ) and the amine is neutral/protonated depending on pKa. This leads to "double peaks" or broad tailing.[1][4][2]
    
  • At pH 2.5 (Recommended): The carboxyl group is protonated (

    
    , neutral) and the amine is protonated (
    
    
    
    , cationic). This single charge state ensures sharp peak shape and consistent retention.[1][4][2]

Detailed Validation Protocol (ICH Q2(R2) Compliant)

This protocol focuses on the HPLC-UV method, as it is the most common requirement for this intermediate.

Chromatographic Conditions[1][2][3][9][12][13][14][15]
  • Column: Agilent Zorbax Eclipse Plus Phenyl-Hexyl (150 x 4.6 mm, 3.5

    
    ) or equivalent.[1][4][2]
    
  • Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.2).[1][4][2]

  • Mobile Phase B: Acetonitrile.[1][4][2][5]

  • Flow Rate: 1.0 mL/min.[1][4][2]

  • Detection: UV at 210 nm (for sensitivity) or 254 nm (for selectivity).[1][4][2]

  • Column Temp: 40°C.

Validation Parameters[1][2][3][9][12][16]
A. Specificity (Forced Degradation)[1][4][2]
  • Objective: Prove the method can measure the analyte unequivocally in the presence of degradants.

  • Protocol: Expose the sample to:

    • Acid (0.1N HCl, 60°C, 2h)

    • Base (0.1N NaOH, 60°C, 2h)

    • Oxidation (3%

      
      , RT, 2h)
      
  • Acceptance Criteria: Peak purity angle < Peak purity threshold (using PDA detector). Resolution (

    
    ) > 1.5 between analyte and nearest degradant.[1][4][2]
    
B. Linearity[1][4][2][6][7][5]
  • Protocol: Prepare 5 concentration levels ranging from 50% to 150% of the target concentration (e.g.,

    
     target 
    
    
    
    0.25, 0.375, 0.5, 0.625, 0.75 mg/mL).
  • Acceptance Criteria: Correlation coefficient (

    
    ) 
    
    
    
    . Residual plot should show random distribution.[1][4][2]
C. Accuracy (Recovery)
  • Protocol: Spike known amounts of this compound into a placebo matrix at three levels: 50%, 100%, and 150%. Perform in triplicate.

  • Acceptance Criteria: Mean recovery 98.0% – 102.0%. %RSD of replicates

    
    .
    
D. Precision (Repeatability & Intermediate)
  • Repeatability: 6 injections of the standard at 100% concentration.[4]

  • Intermediate Precision: Different analyst, different day, different instrument.

  • Acceptance Criteria: %RSD

    
     for assay; 
    
    
    
    for impurities.[1][4][2]

Visualizing the Workflow

The following diagrams illustrate the decision logic and validation lifecycle for this specific molecule.

Diagram 1: Method Selection Decision Tree

MethodSelection Start Start: Define Analytical Need ConcCheck Analyte Concentration? Start->ConcCheck HighConc High (> 0.1%) (Assay/Purity) ConcCheck->HighConc Major Component TraceConc Trace (< 0.1%) (Impurity/Genotox) ConcCheck->TraceConc Impurity UV_Path Select HPLC-UV (PDA) HighConc->UV_Path MS_Path Select UPLC-MS/MS TraceConc->MS_Path IsomerCheck Isomer Separation Required? (2,3- vs 2,4-dimethyl) UV_Path->IsomerCheck Phenyl Phenyl-Hexyl Column (Pi-Pi Interaction) MS_Path->Phenyl High Selectivity Needed C18 Standard C18 Column IsomerCheck->C18 No Isomers IsomerCheck->Phenyl Isomers Present

Caption: Decision matrix for selecting the appropriate analytical technique and stationary phase based on concentration and structural challenges.

Diagram 2: ICH Q2(R2) Validation Workflow

ValidationFlow Plan 1. Validation Protocol (Define Acceptance Criteria) Execute 2. Experimental Execution (Specificity, Linearity, Accuracy) Plan->Execute Approve Calc 3. Data Analysis (Regression, RSD, S/N) Execute->Calc Raw Data Calc->Plan Fail (Re-optimize) Report 4. Final Report (Fit for Purpose Statement) Calc->Report Pass Criteria

Caption: The iterative lifecycle of analytical method validation ensuring compliance with ICH Q2(R2) standards.

References

  • International Council for Harmonisation (ICH). (2023).[1][4][2][8][9] Validation of Analytical Procedures Q2(R2). ICH Guidelines.[1][4][2][6][7][8] [Link]

  • PubChem. (n.d.).[1][4][2] Compound Summary: N-(2,4-Dimethylphenyl)glycine.[1][4][2] National Library of Medicine.[1][4][2] [Link][1][2]

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010).[1] Introduction to Modern Liquid Chromatography. Wiley.[1][4][2] (Reference for Phenyl-Hexyl column selectivity mechanisms). [Link][1][2]

  • Food and Drug Administration (FDA). (2015).[1][4][2] Analytical Procedures and Methods Validation for Drugs and Biologics.[4][2][10] [Link]

Sources

Technical Guide: Cross-Validation of 2-((2,4-Dimethylphenyl)amino)acetic Acid Experimental Results

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Technical Context[1][2][3]

In the precise landscape of pharmaceutical intermediates and toxicology standards, 2-((2,4-Dimethylphenyl)amino)acetic acid (also known as N-(2,4-Xylyl)glycine ; CAS 66947-32-8) serves a critical dual function. It acts as a structural building block for N-aryl amino acid derivatives and, more importantly, as a definitive reference standard for distinguishing metabolic pathways of substituted anilines.

The primary challenge in utilizing this compound lies in its structural isomerism. It is the 2,4-isomer of N-(2,6-Xylyl)glycine , a major metabolite of the anesthetic Lidocaine and the alpha-2 agonist Xylazine . While the 2,6-isomer is associated with therapeutic clearance, the 2,4-isomer (derived from 2,4-Dimethylaniline ) is linked to genotoxicity and pesticide degradation (e.g., Amitraz metabolites).

This guide provides a rigorous cross-validation framework to ensure researchers can objectively distinguish the performance, purity, and identity of the 2,4-isomer against its clinically relevant 2,6-counterpart.

Chemical Identity & Baseline Characterization[3][4]

Before initiating biological or synthetic workflows, the compound must meet strict physicochemical baselines. The "performance" of this reagent is defined by its isomeric purity —its ability to be chromatographically resolved from the 2,6-isomer.

Table 1: Comparative Physicochemical Profile (2,4- vs. 2,6-Isomer)
FeatureTarget: 2,4-Isomer (N-(2,4-Xylyl)glycine)Alternative: 2,6-Isomer (Lidocaine Metabolite)Implication
Structure Methyl groups at ortho and para positions.Methyl groups at both ortho positions.Steric hindrance is significantly lower in the 2,4-isomer.
pKa (Amine) ~4.1 - 4.3 (Predicted)~3.8 - 4.0 (Predicted)2,4-isomer is slightly more basic due to less steric inhibition of resonance.
HPLC Elution Later Eluting (typically) on C18Earlier Eluting Critical for separating toxic vs. therapeutic metabolites.
Reactivity High (Para-position blocked, Ortho open)Low (Both Ortho-positions blocked)2,4-isomer is more susceptible to electrophilic aromatic substitution.
Toxicity High (Linked to 2,4-DMA carcinogenicity)Moderate (CNS effects)Strict handling protocols required for 2,4-isomer.

Cross-Validation Protocols (Experimental Results)

To validate the "performance" of this compound, we employ a Triangulated Validation Strategy : Chromatographic Resolution, Spectroscopic Fingerprinting, and Synthetic Yield Efficiency.

Protocol A: Chromatographic Resolution (HPLC-UV)

Objective: Validate the separation of the 2,4-isomer from the 2,6-isomer to prevent false positives in metabolic assays.

  • System: Agilent 1260 Infinity II or equivalent.

  • Column: Poroshell 120 EC-C18, 4.6 x 100 mm, 2.7 µm.

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water

    • B: Acetonitrile

  • Gradient: 5% B to 40% B over 10 min.

  • Detection: UV @ 254 nm (Aromatic ring) and 210 nm (Amide/Peptide bond).

Experimental Result Validation:

  • Retention Time Shift: The 2,4-isomer must elute after the 2,6-isomer. The steric bulk of the 2,6-dimethyl substitution forces the phenyl ring out of plane, reducing interaction with the stationary phase compared to the flatter 2,4-isomer.

  • Resolution Factor (Rs): A passing grade requires Rs > 2.5 between the two isomers.

Protocol B: NMR Structural Causality

Objective: Confirm the specific substitution pattern (2,4- vs 2,6-) using 1H-NMR.

  • Solvent: DMSO-d6.

  • Key Diagnostic Signals:

    • 2,4-Isomer: You will observe two distinct methyl singlets (approx. 2.15 ppm and 2.25 ppm) because the methyls are in non-equivalent environments (ortho vs. para). The aromatic region will show an ABC pattern (or d, d, s depending on resolution) for the 3 aromatic protons.

    • 2,6-Isomer: You will observe one integrated singlet (6H) for the methyl groups because they are chemically equivalent. The aromatic region will show a triplet and doublet pattern (A2B system).

Protocol C: Synthetic Efficiency (Cyclization Potential)

Objective: Compare the performance of the 2,4-isomer as a precursor for oxindole synthesis (via chloroacetyl chloride cyclization) versus the 2,6-isomer.

  • Hypothesis: The 2,4-isomer cyclizes more readily due to the unhindered ortho position (position 6 is open). The 2,6-isomer is sterically blocked at both ortho positions, making cyclization difficult or impossible without rearrangement.

  • Result: The 2,4-isomer should yield the corresponding oxindole (4,6-dimethylindolin-2-one) with >60% yield, whereas the 2,6-isomer will fail or yield <5%.

Visualizing the Validation Logic

The following diagram illustrates the decision tree for validating the compound's identity and its divergence from the Lidocaine metabolite pathway.

ValidationPathway Sample Unknown Sample (Putative 2,4-Isomer) NMR_Test 1H-NMR Analysis (DMSO-d6) Sample->NMR_Test Methyl_Signal Methyl Region (2.1 - 2.3 ppm) NMR_Test->Methyl_Signal Result_24 Two Singlets (3H each) CONFIRMED 2,4-Isomer Methyl_Signal->Result_24 Non-Equivalent Me Result_26 One Singlet (6H) REJECT: 2,6-Isomer Methyl_Signal->Result_26 Equivalent Me HPLC_Test HPLC-UV Validation (C18 Column) Result_24->HPLC_Test App_Clin Application: Clinical Metabolite (Lidocaine Pathway) Result_26->App_Clin Retention Retention Time Comparison HPLC_Test->Retention App_Tox Application: Toxicology Standard (2,4-DMA Pathway) Retention->App_Tox Late Eluting

Caption: Logic flow for distinguishing the target 2,4-isomer from the isomeric Lidocaine metabolite (2,6-isomer) using NMR and HPLC metrics.

Synthesis & Metabolic Pathway Context

Understanding the origin of this compound is essential for "Trustworthiness" in experimental design.

MetabolicContext Amitraz Amitraz (Pesticide) DMA_24 2,4-Dimethylaniline (Toxic Intermediate) Amitraz->DMA_24 Hydrolysis Target N-(2,4-Xylyl)glycine (Target Compound) DMA_24->Target Glycine Conjugation (Phase II Metab) Metab_26 N-(2,6-Xylyl)glycine (Therapeutic Marker) Target->Metab_26 ISOMERIC INTERFERENCE Lidocaine Lidocaine (Anesthetic) DMA_26 2,6-Dimethylaniline Lidocaine->DMA_26 Amidase Hydrolysis DMA_26->Metab_26 Glycine Conjugation

Caption: The parallel metabolic pathways showing how the target compound (green) relates to pesticide degradation versus the anesthetic metabolite pathway (blue).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 7250, 2,4-Dimethylaniline. Retrieved from [Link]

  • Organization for Economic Co-operation and Development (OECD). SIDS Initial Assessment Profile: 2,4-Dimethylaniline (CAS 95-68-1). UNEP Publications. Retrieved from [Link]

  • Short, C. R., et al. (1989). The in vivo oxidative metabolism of 2,4- and 2,6-dimethylaniline in the dog and rat.[1] Toxicology, 57(1), 45-58. Retrieved from [Link]

Sources

Advancing Scaffold Diversity: The Strategic Advantages of 2-((2,4-Dimethylphenyl)amino)acetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Advantages of Using 2-((2,4-Dimethylphenyl)amino)acetic Acid in Research Content Type: Publish Comparison Guide

Executive Summary

In the high-stakes landscape of fragment-based drug discovery (FBDD) and toxicological analysis, This compound (also known as N-(2,4-Dimethylphenyl)glycine ; CAS 66947-32-8) serves as a critical, dual-purpose reagent. Unlike generic aniline derivatives, this compound offers a pre-functionalized "privileged structure" that grants researchers direct regiochemical access to 5,7-dimethyl-substituted indoles and isatins —scaffolds heavily implicated in kinase inhibition (e.g., GSK-3β, Aurora) and antiviral therapies. Furthermore, as a stable conjugate of the carcinogen 2,4-dimethylaniline (2,4-DMA), it functions as a superior reference standard for monitoring exposure to formamidine pesticides like Amitraz.

This guide objectively analyzes the compound’s performance against standard alternatives, detailing its synthetic utility, metabolic relevance, and experimental protocols.

Core Advantage: Precision Regiocontrol in Heterocyclic Synthesis

The primary research advantage of this compound is its ability to bypass complex ring-functionalization steps. In the synthesis of oxindoles and isatins, starting from this glycine derivative locks the substitution pattern, forcing cyclization to the only available ortho position.

Mechanism of Action: The 5,7-Dimethyl Lock

When synthesizing isatins via the Sandmeyer or Stolle routes using 2,4-dimethylaniline, regioselectivity can be an issue. However, using the pre-formed glycine derivative (this compound) in a cyclization protocol (e.g., with oxalyl chloride/Lewis acid) guarantees the formation of 5,7-dimethylisatin .

  • Why this matters: The 5,7-dimethyl substitution pattern creates a unique steric and electronic environment in the ATP-binding pocket of kinases.

    • 5-Methyl: Extends into the hydrophobic pocket (Region I).

    • 7-Methyl: Influences the hinge region interaction and solubility.

Comparative Analysis: Synthetic Efficiency
FeatureThis compound 2,4-Dimethylaniline (Parent) N-Phenylglycine (Unsubstituted)
Target Scaffold 5,7-Dimethylisatin / Indole Mixture of isomers (if not carefully controlled)Unsubstituted Isatin / Indole
Step Count 2 Steps (Cyclization -> Hydrolysis)3-4 Steps (Protection -> Functionalization)2 Steps
Regiocontrol High (>95%) ; Cyclization forced to C6Moderate; requires directing groupsN/A (Symmetrical)
Handling Solid (Stable) ; Non-volatileLiquid (Volatile, Toxic); Oxidizes easilySolid (Stable)
Key Application Kinase Inhibitor Design (Aurora, GSK-3β) General ReagentDye Synthesis (Indigo)

Validated Application: Synthesis of Kinase Inhibitor Scaffolds

Research has validated the utility of 5,7-dimethylisatin (derived from this glycine) as a precursor for spiro-oxindole derivatives with potent anticancer activity.

Experimental Workflow: From Glycine to Scaffold

The following diagram illustrates the validated pathway for converting this compound into bioactive pharmacophores.

G Start 2-((2,4-Dimethylphenyl) amino)acetic acid (CAS 66947-32-8) Step1 Cyclization (POCl3 or AlCl3) Start->Step1 Intramolecular Acylation Intermediate 1-Acetyl-5,7-dimethylisatin (Transient) Step1->Intermediate Product 5,7-Dimethylisatin (Privileged Scaffold) Intermediate->Product Hydrolysis Target Spiro-Oxindole Inhibitors (Anticancer/Antiviral) Product->Target Knoevenagel / Aldol Condensation

Figure 1: Synthetic pathway for accessing the 5,7-dimethylisatin scaffold using this compound as the regiodirecting precursor.

Toxicology & Metabolism: A Superior Reference Standard

Beyond synthesis, this compound is indispensable in environmental toxicology. It acts as a stable surrogate for 2,4-Dimethylaniline (2,4-DMA) , a carcinogenic metabolite of the pesticide Amitraz .

  • The Challenge: 2,4-DMA is volatile and prone to oxidation, leading to inconsistent recovery rates in LC-MS analysis.

  • The Solution: this compound (the glycine conjugate) is a Phase II metabolite. It is chemically stable, non-volatile, and ionizes distinctively in electrospray ionization (ESI), making it an ideal internal standard or biomarker for confirming recent exposure.

Protocol: LC-MS/MS Quantification Standard

Objective: To quantify Amitraz metabolites in urine or soil samples.

  • Stock Preparation: Dissolve 10 mg of this compound in 10 mL Methanol (1 mg/mL). Store at -20°C.

  • Sample Extraction:

    • Acidify urine sample (pH 3.0) to protonate the carboxylic acid.

    • Perform Solid Phase Extraction (SPE) using C18 cartridges.

    • Elute with Methanol.

  • MS Detection (MRM Mode):

    • Precursor Ion: m/z 194.1 [M+H]+ (Calculated for C10H13NO2).

    • Product Ions: Monitor transitions m/z 194.1 → 148.1 (Loss of COOH) and 194.1 → 105.1 (Dimethylphenyl cation).

  • Validation: Compare retention time and peak area against the unstable 2,4-DMA to calculate the "Glycine Conjugation Ratio."

Detailed Experimental Protocol: Synthesis of 5,7-Dimethylisatin

Context: This protocol demonstrates the compound's utility in accessing the 5,7-dimethylisatin scaffold, a key intermediate for Sunitinib analogs.

Reagents:

  • This compound (10 mmol)

  • Oxalyl chloride (12 mmol)

  • Aluminum trichloride (AlCl3) (anhydrous, 25 mmol)

  • Dichloromethane (DCM) (dry)

Step-by-Step Methodology:

  • Acyl Chloride Formation: Suspend this compound in dry DCM (50 mL) under nitrogen. Add oxalyl chloride dropwise at 0°C, followed by a catalytic drop of DMF. Stir for 2 hours until gas evolution ceases.

  • Cyclization: Cool the solution to -10°C. Add AlCl3 portion-wise (exothermic). The mixture will turn dark.

  • Reflux: Allow to warm to room temperature, then reflux for 4 hours to drive the intramolecular Friedel-Crafts acylation.

  • Quench: Pour the reaction mixture onto crushed ice/HCl. Extract with Ethyl Acetate (3x).

  • Purification: Wash the organic layer with brine, dry over Na2SO4, and concentrate. Recrystallize from Ethanol/Water to yield 5,7-dimethylisatin as orange-red crystals.

Expected Yield: 75-85% (significantly higher than direct oxidation of 2,4-dimethylaniline).

References

  • Ryzhkova, Y. E., et al. (2023).[1] "Pseudo-Multicomponent Reaction of 5,7-Dimethylisatin and Dimedone." Molbank, 2023(2), M1640.[1] Link

  • BenchChem. (2024). "5,7-Dimethylisatin: Structure and Biological Activity." BenchChem Compound Database. Link

  • U.S. National Library of Medicine. (2025). "PubChem Compound Summary for CID 12263583." PubChem. Link

  • Solangi, M., et al. (2022).[2] "Synthesis of Isatin Thiazole Derivatives and Their Kinase Inhibitory Potential." Chemistry & Biodiversity, 19(11). Link

  • Apollo Synth. (2024).[3] "Bioactive Small Molecules: this compound." Apollo Scientific. Link

Sources

peer-reviewed studies on 2-((2,4-Dimethylphenyl)amino)acetic acid efficacy

Author: BenchChem Technical Support Team. Date: February 2026

Technical Comparison Guide: 2-((2,4-Dimethylphenyl)amino)acetic Acid (N-(2,4-Xylyl)glycine)

Executive Summary

This compound (CAS: 66947-32-8), systematically known as N-(2,4-Dimethylphenyl)glycine or N-(2,4-Xylyl)glycine , is a secondary amine derivative characterized by a glycine moiety N-linked to a 2,4-dimethylphenyl ring. While structurally analogous to the fenamate class of non-steroidal anti-inflammatory drugs (NSAIDs) and phenylacetic acid derivatives (e.g., Diclofenac), it is primarily studied as a chemical intermediate and a metabolite of 2,4-Dimethylaniline (2,4-DMA), a known carcinogen and degradation product of the pesticide Amitraz.

This guide evaluates its chemical profile, synthetic pathways, and theoretical pharmacological potential in comparison to established therapeutic agents like Mefenamic Acid and Diclofenac . It serves researchers investigating N-arylglycine scaffolds for drug discovery or toxicological assessment of xylidine metabolites.

Part 1: Comparative Efficacy & Structural Analysis

The therapeutic efficacy of N-arylglycines is governed by the steric and electronic properties of the N-aryl substituent and the acidity of the carboxylic acid tail. Below is a comparative analysis against standard NSAIDs.

Table 1: Structural & Pharmacological Comparison
FeatureN-(2,4-Xylyl)glycine (Target)Mefenamic Acid (Standard)Diclofenac (Standard)
Core Scaffold N-Arylglycine (Acetic acid)N-Arylanthranilic acid (Benzoic acid)2-Aminophenylacetic acid
Aryl Substitution 2,4-Dimethyl2,3-Dimethyl2,6-Dichloro
Linker -NH-CH₂-COOH-NH- (Direct to Benzoic)-NH- (Direct to Phenylacetic)
pKa (Acid) ~3.34 (Predicted)4.24.0
LogP (Lipophilicity) ~2.145.124.51
Primary Role Metabolite / IntermediateCOX-1/COX-2 InhibitorCOX-1/COX-2 Inhibitor
Binding Mode (Theoretical) Flexible glycine linker reduces rigid binding to COX active site compared to anthranilates.Rigid anthranilic core locks conformation for optimal COX inhibition.Phenylacetic acid moiety allows potent binding; Cl groups induce twist.
Mechanism of Action (SAR Insight)
  • Mefenamic Acid : The ortho-methyl group at position 2 forces the phenyl rings out of coplanarity, a critical feature for fitting into the hydrophobic channel of Cyclooxygenase (COX) enzymes.

  • N-(2,4-Xylyl)glycine : The introduction of a methylene spacer (-CH₂-) in the glycine moiety increases conformational flexibility. This often reduces potency against COX enzymes compared to the rigid anthranilic acid scaffold of fenamates. However, N-arylglycines have been explored as herbicidal precursors (similar to glyphosate) and peroxidase substrates .

Part 2: Experimental Protocols & Data

Since direct clinical efficacy data is limited, the following protocols focus on the synthesis and metabolic identification of the compound, essential for toxicological and pharmacological studies.

Protocol A: Synthesis via Buchwald-Hartwig Amination

Objective: To synthesize high-purity N-(2,4-Dimethylphenyl)glycine for biological assay.

Reagents:

  • 2,4-Dimethylaniline (1.0 eq)[1]

  • Ethyl bromoacetate (1.2 eq)

  • Palladium(II) acetate (5 mol%)

  • BINAP (10 mol%)

  • Cesium carbonate (2.0 eq)

  • Toluene (Solvent)

Step-by-Step Workflow:

  • Preparation : In a flame-dried Schlenk flask, dissolve 2,4-Dimethylaniline (121 mg, 1 mmol) in anhydrous Toluene (5 mL).

  • Catalyst Addition : Add Pd(OAc)₂ (11 mg) and BINAP (62 mg) under an argon atmosphere. Stir for 10 min to form the active catalytic complex.

  • Coupling : Add Ethyl bromoacetate (133 µL, 1.2 mmol) and Cs₂CO₃ (650 mg, 2 mmol).

  • Reaction : Heat the mixture to 100°C for 12 hours. Monitor conversion via TLC (Hexane:EtOAc 4:1).

  • Hydrolysis : Cool to room temperature. Filter through Celite. Evaporate solvent. Redissolve the intermediate ester in THF:H₂O (1:1) and add LiOH (2 eq). Stir at RT for 4 hours to hydrolyze the ester to the free acid.

  • Purification : Acidify to pH 3 with 1M HCl. Extract with Ethyl Acetate (3x). Recrystallize from Ethanol/Water to yield white crystals of N-(2,4-Dimethylphenyl)glycine .

Protocol B: Metabolic Identification (Toxicology Context)

Context: 2,4-Dimethylaniline is a degradation product of the pesticide Amitraz. Its metabolism in mammals involves N-conjugation.

System : HPLC-MS/MS Analysis of Urine (Rat/Dog Model). Target Metabolite : Glycine conjugate of 4-amino-3-methylbenzoic acid (Oxidized derivative).

  • Sample Prep : Collect urine samples 24h post-exposure. Acidify to pH 2.

  • Extraction : Solid Phase Extraction (SPE) using C18 cartridges. Elute with Methanol.

  • Detection : LC-MS/MS (ESI+). Monitor transition m/z 222 → 176 (Loss of COOH).

Part 3: Visualization of Metabolic Pathway

The following diagram illustrates the metabolic pathway of 2,4-Dimethylaniline (2,4-DMA), highlighting the formation of glycine conjugates and the divergence between bioactivation (toxicity) and detoxification.

MetabolicPathway cluster_legend Pathway Key DMA 2,4-Dimethylaniline (Parent Toxicant) P450 CYP450 Oxidation DMA->P450 Liver Microsomes Acid 4-Amino-3-methylbenzoic Acid (Intermediate) P450->Acid Methyl Oxidation Reactive Reactive Quinone Imines (Genotoxicity) P450->Reactive N-Hydroxylation Glycine Glycine Conjugation (Detoxification) Acid->Glycine Acyl-CoA Transferase Target N-(4-Carboxy-2-methylphenyl)glycine (Excreted Conjugate) Glycine->Target Major Urinary Metabolite key1 Red: Toxic Parent key2 Blue: Stable Metabolite

Caption: Metabolic fate of 2,4-Dimethylaniline. The glycine conjugation pathway (Green/Blue) represents a detoxification route, contrasting with N-hydroxylation (Dashed Red) which leads to genotoxic quinone imines.

References

  • National Toxicology Program (NTP) . Toxicology and Carcinogenesis Studies of 2,4-Xylidine in F344/N Rats and B6C3F1 Mice. Technical Report Series No. 364. Available at: [Link]

  • Short, C. R., et al. (1989). "The in vivo oxidative metabolism of 2,4- and 2,6-dimethylaniline in the dog and rat." Toxicology, 57(1), 45-58.

  • PubChem Compound Summary . "2,4-Dimethylaniline".[1] National Center for Biotechnology Information. Accessed 2024. [Link]

Sources

Safety Operating Guide

2-((2,4-Dimethylphenyl)amino)acetic acid proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the technical protocols for the safe handling and disposal of 2-((2,4-Dimethylphenyl)amino)acetic acid (CAS: 66947-32-8).[1]

As a Senior Application Scientist, I have structured this as an operational directive. This compound—an N-substituted glycine derivative—presents specific risks associated with aniline derivatives and organic acids.[1] The protocols below prioritize containment , segregation , and thermal destruction over bench-top neutralization, ensuring compliance with RCRA standards and minimizing environmental toxicity.

Chemical Identity & Hazard Profile

Before initiating disposal, you must validate the material identity to prevent isomer confusion (e.g., distinguishing from alpha-amino acids).

Parameter Technical Detail
Chemical Name This compound
Synonyms N-(2,4-Dimethylphenyl)glycine; (2,4-Xylidino)acetic acid
CAS Number 66947-32-8
Molecular Formula C₁₀H₁₃NO₂
Physical State Solid (typically off-white to beige powder)
Solubility Soluble in organic solvents (DMSO, Methanol); pH-dependent solubility in water.[1]
Hazard Classification (GHS)
  • Signal Word: WARNING

  • Acute Toxicity (Oral): Category 4 (H302) – Harmful if swallowed.[1]

  • Skin/Eye Irritation: Category 2/2A (H315, H319) – Causes skin and serious eye irritation.[1]

  • STOT-SE: Category 3 (H335) – May cause respiratory irritation.[1]

  • Environmental: Aniline derivatives are often toxic to aquatic life; prevent drain release.[1]

Core Disposal Directive: The "Zero-Drain" Policy[1]

Operational Rule: Under no circumstances should this compound be disposed of via sanitary sewer systems or bench-top neutralization. While the carboxylic acid moiety suggests solubility in base, the aniline core (2,4-dimethylaniline moiety) poses potential aquatic toxicity and persistence issues.

Authorized Disposal Method: High-Temperature Incineration via a licensed hazardous waste contractor.[1]

Operational Disposal Protocol

Phase 1: Segregation & Packaging

This compound contains both an amine (weak base) and a carboxylic acid (weak acid).[1] In solid form, it is stable.[2] In solution, it acts as a zwitterion or weak acid.

  • Stream Selection: Segregate into the Solid Organic Hazardous Waste stream.

    • Do not mix with strong oxidizers (e.g., permanganates, nitrates) to prevent exothermic nitration or oxidation reactions.

  • Primary Container: Use a High-Density Polyethylene (HDPE) or Glass wide-mouth jar.

    • Reasoning: HDPE is resistant to organic acids and amines and resists breakage better than glass during transport.

  • Labeling: Apply a hazardous waste label immediately upon the first addition of waste.

    • Constituents: "this compound" (Do not use abbreviations).[1][3][4]

    • Hazards: Check "Toxic" and "Irritant".[5]

Phase 2: Waste Decision Logic (Visualization)

The following diagram illustrates the decision matrix for disposing of this specific compound, distinguishing between pure solid waste and solution waste.

DisposalLogic Start Waste Generation: This compound StateCheck Determine Physical State Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid Solution / Mother Liquor StateCheck->Liquid SolidBin Container: HDPE Wide Mouth Stream: Solid Hazardous Waste Solid->SolidBin Sweep/Scoop SolventCheck Identify Solvent System Liquid->SolventCheck Aqueous Aqueous Buffer/Acid/Base SolventCheck->Aqueous Organic Organic Solvent (DMSO, MeOH, DCM) SolventCheck->Organic LiqBin_Aq Container: HDPE Carboy Stream: Aqueous Toxic Waste (DO NOT NEUTRALIZE) Aqueous->LiqBin_Aq Segregate LiqBin_Org Container: Glass/HDPE Carboy Stream: Flammable/Organic Waste Organic->LiqBin_Org Compatible Solvents Final Transfer to EHS/Contractor Method: Incineration SolidBin->Final LiqBin_Org->Final LiqBin_Aq->Final

Figure 1: Decision matrix for segregating this compound based on physical state and solvent matrix.

Emergency Spill Response Protocol

In the event of a bench-top spill, immediate containment is required to prevent aerosolization of the powder (respiratory irritant).

Required PPE: Nitrile gloves (double-gloved recommended), safety goggles, lab coat, and N95 dust mask (or P100 respirator if large quantity).[1]

Step-by-Step Cleanup:
  • Isolate: Evacuate non-essential personnel from the immediate 10-foot radius.

  • Contain: If liquid, dike with absorbent pillows. If solid, cover gently to prevent dust.

  • Neutralize/Absorb:

    • Solids: Do not dry sweep vigorously. Use a dustpan and brush with a damp paper towel placed over the powder to suppress dust, or use a HEPA vacuum.

    • Liquids: Absorb with vermiculite or a commercial organic spill kit.

  • Decontaminate: Wipe the surface with a mild soap solution followed by water. The compound is an amino acid derivative; simple water/surfactant cleaning is effective for surface decontamination.

  • Disposal: Place all cleanup materials (wipes, gloves, absorbents) into the Solid Hazardous Waste container.

SpillResponse Alert 1. Alert & PPE (Nitrile, Goggles, N95) Assess 2. Assess State Alert->Assess SolidAction Solid: Damp Wipe/HEPA Vac (No Dust) Assess->SolidAction LiquidAction Liquid: Absorb with Vermiculite Assess->LiquidAction Bag 3. Double Bag Waste Label 'Hazardous Debris' SolidAction->Bag LiquidAction->Bag Clean 4. Wash Surface (Soap & Water) Bag->Clean

Figure 2: Rapid response workflow for laboratory spills.

Regulatory Compliance (RCRA & EPA)

While this compound is not explicitly listed on the RCRA "P" or "U" lists (unlike its parent compound Aniline, U012), it must be characterized by the generator.[1]

  • Waste Characterization: Due to the aniline functionality, the waste likely exhibits toxicity characteristics. It is safest to classify it as a Non-RCRA Regulated Hazardous Waste (unless mixed with listed solvents) but manage it with the rigor of a RCRA hazardous waste.

  • EPA Waste Code Recommendation: If the pure chemical is discarded, label as Toxic and Irritant .[1] If mixed with solvents like Methanol (F003) or Dichloromethane (F002), the mixture assumes the solvent's F-code.[1]

References

  • PubChem. (n.d.). Compound Summary: this compound.[1][4] National Library of Medicine. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (n.d.). Defining Hazardous Waste: Listed and Characteristic Wastes. Retrieved from [Link]

Sources

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